molecular formula C19H38 B7770504 1-Nonadecene CAS No. 27400-77-7

1-Nonadecene

Cat. No.: B7770504
CAS No.: 27400-77-7
M. Wt: 266.5 g/mol
InChI Key: NHLUYCJZUXOUBX-UHFFFAOYSA-N
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Description

Nonadec-1-ene is an unbranched nineteen-carbon alkene with one double bond between C-1 and C-2. It has a role as a plant metabolite and a bacterial metabolite.
1-nonadecene is a natural product found in Tanacetum vulgare, Streptomyces, and other organisms with data available.

Properties

IUPAC Name

nonadec-1-ene
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InChI

InChI=1S/C19H38/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3H,1,4-19H2,2H3
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InChI Key

NHLUYCJZUXOUBX-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCC=C
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Molecular Formula

C19H38
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DSSTOX Substance ID

DTXSID0066377
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Molecular Weight

266.5 g/mol
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Physical Description

Colorless liquid; mp = 23 deg C; [Aldrich MSDS]
Record name 1-Nonadecene
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Vapor Pressure

0.0000381 [mmHg]
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CAS No.

18435-45-5, 27400-77-7
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Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of 1-Nonadecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nonadecene (B90666) is a long-chain alpha-olefin, an unsaturated hydrocarbon with the chemical formula C₁₉H₃₈.[1][2] As a naturally occurring compound found in various plants and bacteria, it has garnered interest for its potential biological activities, including antimicrobial and anti-inflammatory properties.[1][3][4][5] This technical guide provides a comprehensive overview of the core chemical properties, structure, and analytical methodologies for this compound, aimed at professionals in research and drug development.

Chemical Structure

This compound is an unbranched alkene with a chain of nineteen carbon atoms and a single double bond located at the C-1 position.[1]

SMILES: CCCCCCCCCCCCCCCCCC=C[6][7]

InChI: InChI=1S/C19H38/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3H,1,4-19H2,2H3[7][8][9]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₉H₃₈[1][6][8][10]
Molecular Weight 266.51 g/mol [1][6][10][11]
CAS Number 18435-45-5[6][8][10][11][12]
Melting Point 23 °C[1][11][12][13]
Boiling Point 329 °C @ 760 mmHg181 °C @ 10 mmHg[11][12][14]
Density 0.79 g/mL at 25 °C[3][11][12][13]
Refractive Index (n20/D) 1.445[11][13]
Vapor Pressure 0.000038 mmHg @ 25 °C[1][12]
Solubility Insoluble in water; Soluble in alcohol.[12][15][12][15]
logP (Octanol/Water Partition Coefficient) 7.43 - 10.6[1][6][12][16]
Flash Point >110 °C (>230 °F)[11][13]

Spectroscopic Characterization

The structural elucidation of this compound is primarily achieved through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the vinyl protons at the C1 and C2 positions, typically observed in the deshielded region of the spectrum.[17] The remaining aliphatic protons appear as a complex multiplet in the upfield region.

¹³C NMR: The carbon NMR spectrum provides distinct signals for the two sp² hybridized carbons of the double bond, which are deshielded compared to the sp³ hybridized carbons of the long alkyl chain.[18] The number of signals corresponds to the number of non-equivalent carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the alkene functional group.[3][8][12]

  • =C-H Stretch: A band is typically observed in the region of 3100-3000 cm⁻¹, corresponding to the stretching vibration of the C-H bonds on the double bond.[12]

  • C=C Stretch: A moderate band appears in the 1680-1640 cm⁻¹ region due to the C=C stretching vibration.[12]

  • =C-H Bend: Strong bands in the 1000-650 cm⁻¹ region are attributed to the out-of-plane bending vibrations of the C-H bonds on the double bond.[12]

Mass Spectrometry (MS)

Mass spectrometry of this compound, typically using electron ionization (EI), shows a molecular ion peak (M⁺) corresponding to its molecular weight.[6][16] The fragmentation pattern is characterized by the loss of alkyl radicals to form stable allylic cations.[6]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve 5-25 mg of the this compound sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using standard acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[18]

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform to obtain the frequency-domain spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups of this compound.

Methodology:

  • Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the sample between two KBr or NaCl plates.[11] Alternatively, a thin film can be cast on a salt plate.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for alkene C-H and C=C stretching and bending vibrations.

Protocol 3: Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS) for separation from a mixture.

  • Ionization: Employ Electron Ionization (EI) to generate the molecular ion and fragment ions.[15]

  • Mass Analysis: Separate the ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Experimental Workflow and Signaling Pathways

While specific signaling pathways involving this compound are a subject of ongoing research, a generalized workflow for its isolation and characterization from a natural source can be visualized. This compound has been identified as a metabolite in various organisms, and its isolation typically follows a standard phytochemical analysis pipeline.[4][19]

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization cluster_bioactivity Biological Activity Screening plant_material Plant Material Collection and Preparation extraction Solvent Extraction (e.g., Hexane, Ethanol) plant_material->extraction concentration Concentration of Crude Extract extraction->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography fractionation Fraction Collection chromatography->fractionation tlc Thin Layer Chromatography (TLC) for Fraction Analysis fractionation->tlc spectroscopy Spectroscopic Analysis (NMR, IR, MS) tlc->spectroscopy structure Structural Elucidation of This compound spectroscopy->structure bioassays Antimicrobial/Anti-inflammatory Assays structure->bioassays

Caption: Generalized workflow for the isolation and characterization of this compound.

Conclusion

This compound presents a simple yet interesting molecular scaffold with potential for further investigation in drug discovery and development. This guide provides the foundational chemical and analytical information necessary for researchers to confidently work with this long-chain alkene. The detailed properties and standardized experimental protocols herein serve as a valuable resource for its synthesis, characterization, and exploration of its biological activities.

References

An In-depth Technical Guide to the Physical Properties of 1-Nonadecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Nonadecene, a long-chain alpha-olefin. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in various applications, from synthesis to formulation. This document presents quantitative data in a clear, tabular format, details relevant experimental methodologies, and includes a visual representation of the general experimental workflow for characterizing such a compound.

Core Physical Properties of this compound

This compound is an unsaturated hydrocarbon with the chemical formula C₁₉H₃₈. It consists of a nineteen-carbon chain with a double bond at the primary, or alpha, position. At room temperature, it exists as a colorless liquid or a white, waxy solid, depending on the ambient temperature.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various scientific sources.

Physical PropertyValueUnits
Molecular Formula C₁₉H₃₈-
Molecular Weight 266.51 g/mol
Density 0.79g/mL at 25°C
Boiling Point 329°C at 760 mmHg
181°C at 10 mmHg
Melting Point 23°C
Refractive Index 1.445n20/D
Solubility Insoluble in water; Soluble in organic solvents like alcohol and ether.-
Vapor Pressure 0.000038mmHg at 25°C
Flash Point >110°C

Experimental Protocols for Property Determination

The following sections outline the general experimental methodologies that can be employed to determine the physical properties of long-chain alkenes like this compound.

Melting Point Determination

The melting point of a waxy solid like this compound can be determined using several methods, including the capillary tube method and Differential Scanning Calorimetry (DSC).

  • Capillary Tube Method: A small, powdered sample of this compound is packed into a thin-walled capillary tube, which is then attached to a thermometer. The apparatus is heated in a controlled manner in a liquid bath. The temperature range over which the sample melts is observed and recorded as the melting point.

  • Differential Scanning Calorimetry (DSC): DSC is a thermo-analytical technique where the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. The melting point is identified as the peak of the endothermic transition on the DSC thermogram.

Boiling Point Determination

The boiling point of a liquid can be determined by distillation or by using a Thiele tube.

  • Distillation Method: The liquid is heated in a distillation apparatus. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. This temperature, when the liquid is boiling steadily, is the boiling point. For high-boiling liquids, vacuum distillation is employed to prevent decomposition, and the boiling point is reported at a specific pressure.

  • Thiele Tube Method: A small amount of the liquid is heated in a test tube along with an inverted capillary tube. As the temperature rises, a steady stream of bubbles emerges from the capillary. The heat source is then removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Density Measurement

The density of liquid this compound can be determined by accurately measuring its mass and volume.

  • Gravimetric Method: A known volume of the liquid is carefully measured using a calibrated pycnometer or a graduated cylinder. The mass of this volume is then determined using an analytical balance. The density is calculated by dividing the mass by the volume.

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

  • Refractometry: An Abbe refractometer is commonly used for this measurement. A few drops of the liquid sample are placed on the prism of the refractometer. Light of a specific wavelength (typically the sodium D-line at 589 nm) is passed through the sample, and the angle of refraction is measured. The instrument is calibrated and provides a direct reading of the refractive index at a controlled temperature.

Solubility Assessment

The solubility of this compound in various solvents is determined through simple miscibility tests.

  • Miscibility Test: A small, measured amount of this compound is added to a test tube containing a specific volume of the solvent (e.g., water, ethanol, diethyl ether). The mixture is agitated, and the solubility is observed. The compound is classified as soluble if it forms a homogeneous solution, and insoluble if it remains as a separate phase.[2] Due to its long hydrocarbon chain, this compound is nonpolar and thus expected to be insoluble in polar solvents like water but soluble in nonpolar organic solvents.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the experimental determination of the physical properties of a chemical compound like this compound.

G Experimental Workflow for Physical Property Determination cluster_sample Sample Preparation cluster_experiments Physical Property Measurement cluster_data Data Analysis & Reporting Sample This compound Sample MeltingPoint Melting Point (Capillary/DSC) Sample->MeltingPoint BoilingPoint Boiling Point (Distillation/Thiele) Sample->BoilingPoint Density Density (Gravimetric) Sample->Density RefractiveIndex Refractive Index (Refractometry) Sample->RefractiveIndex Solubility Solubility (Miscibility Test) Sample->Solubility Data Data Collection MeltingPoint->Data BoilingPoint->Data Density->Data RefractiveIndex->Data Solubility->Data Report Technical Report Data->Report

Caption: General workflow for determining physical properties.

References

1-Nonadecene CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-nonadecene (B90666), a long-chain alpha-olefin with emerging applications in various scientific fields. This document details its chemical and physical properties, synthesis, analytical methods, and known biological activities, with a focus on providing actionable experimental protocols.

Core Data Presentation

The fundamental properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties of this compound

ParameterValueReference(s)
CAS Number 18435-45-5[1]
Molecular Formula C₁₉H₃₈[1]
Molecular Weight 266.51 g/mol [1]
IUPAC Name Nonadec-1-ene
Synonyms α-Nonadecene, Nonadecylene

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Physical State Colorless to pale yellow liquid or waxy solid
Melting Point 23-25 °C
Boiling Point 333.6 °C at 760 mmHg
Density 0.79 g/cm³ at 25 °C
Solubility Insoluble in water; soluble in nonpolar organic solvents (e.g., hexane (B92381), diethyl ether)
Vapor Pressure 0.0001 mmHg at 25 °C

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of this compound, offering high regioselectivity for the terminal double bond. The overall reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde. For the synthesis of this compound, octadecyltriphenylphosphonium bromide is reacted with formaldehyde (B43269).

Experimental Protocol:

Part 1: Synthesis of Octadecyltriphenylphosphonium Bromide (Phosphonium Salt)

  • Reaction Setup: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triphenylphosphine (B44618) (26.2 g, 0.1 mol) and 200 mL of anhydrous toluene.

  • Addition of Alkyl Halide: To the stirred solution, add 1-bromooctadecane (B154017) (33.3 g, 0.1 mol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The phosphonium salt will precipitate as a white solid.

  • Isolation: Cool the mixture to room temperature. Collect the white precipitate by vacuum filtration, wash with 50 mL of cold diethyl ether, and dry under vacuum to yield the octadecyltriphenylphosphonium bromide.

Part 2: Wittig Reaction to form this compound

  • Ylide Formation: In a flame-dried 1 L three-necked round-bottom flask under a nitrogen atmosphere, suspend the octadecyltriphenylphosphonium bromide (59.5 g, 0.1 mol) in 500 mL of anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 0.1 mol) to the stirred suspension. The formation of the ylide is indicated by a color change to deep orange or red. Stir the mixture at 0 °C for 1 hour.

  • Reaction with Formaldehyde: Introduce formaldehyde gas (generated by heating paraformaldehyde) into the ylide solution via a delivery tube, or add a solution of anhydrous formaldehyde in THF.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with hexane (3 x 150 mL).

  • Purification: Combine the organic layers and wash with brine (2 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using hexane as the eluent to yield pure this compound.

G cluster_0 Part 1: Phosphonium Salt Synthesis cluster_1 Part 2: Wittig Reaction Triphenylphosphine Triphenylphosphine Reflux_24h Reflux in Toluene, 24h Triphenylphosphine->Reflux_24h 1-Bromooctadecane 1-Bromooctadecane 1-Bromooctadecane->Reflux_24h Toluene Toluene Toluene->Reflux_24h Phosphonium_Salt Octadecyltriphenylphosphonium Bromide Reflux_24h->Phosphonium_Salt Phosphonium_Salt_2 Octadecyltriphenylphosphonium Bromide nBuLi n-Butyllithium in THF, 0°C Phosphonium_Salt_2->nBuLi Ylide Phosphonium Ylide nBuLi->Ylide Reaction Reaction in THF Ylide->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Analytical Methodologies

Accurate characterization and quantification of this compound are crucial. Gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve a precisely weighed sample of this compound in hexane to a final concentration of approximately 10-100 µg/mL.

  • GC-MS System: A standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, then ramp to 300 °C at 5 °C/min and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 40-400

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Expected Chemical Shifts (δ):

      • ~5.8 ppm (ddt, 1H, -CH=CH₂)

      • ~4.9 ppm (m, 2H, -CH=CH₂)

      • ~2.0 ppm (q, 2H, -CH₂-CH=CH₂)

      • ~1.2-1.4 ppm (m, 30H, -(CH₂)₁₅-)

      • ~0.88 ppm (t, 3H, -CH₃)

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum with proton decoupling.

    • Expected Chemical Shifts (δ):

      • ~139 ppm (-CH=CH₂)

      • ~114 ppm (-CH=CH₂)

      • ~34 ppm (-CH₂-CH=CH₂)

      • ~29-32 ppm (-(CH₂)₁₅-)

      • ~22.7 ppm (-CH₂-CH₃)

      • ~14.1 ppm (-CH₃)

G Sample This compound Sample Dissolution Dissolve in Hexane Sample->Dissolution NMR_Sample_Prep Dissolve in CDCl3 Sample->NMR_Sample_Prep GCMS_Analysis GC-MS Analysis Dissolution->GCMS_Analysis Data_Acquisition Data Acquisition (Mass Spectrum) GCMS_Analysis->Data_Acquisition Library_Comparison Library Comparison & Identification Data_Acquisition->Library_Comparison Quantification Quantification Library_Comparison->Quantification NMR_Analysis 1H and 13C NMR Spectroscopy NMR_Sample_Prep->NMR_Analysis Structure_Elucidation Structural Elucidation NMR_Analysis->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Analytical workflow for the characterization of this compound.

Biological Activities and Experimental Protocols

This compound has been reported to possess anti-inflammatory, antifungal, and antibiotic properties. The following are representative protocols for evaluating these activities in vitro.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute with cell culture medium to achieve final concentrations for testing (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.1%.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include vehicle control (DMSO) and unstimulated control wells.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of this compound against a fungal strain.

  • Fungal Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar (B569324) medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well to a final concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Incubation: Incubate the plate at 35 °C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth in the control well.

G cluster_0 Anti-inflammatory Assay cluster_1 Antifungal Assay Cell_Culture RAW 264.7 Macrophage Culture Treatment Pre-treat with this compound Cell_Culture->Treatment Stimulation LPS Stimulation Treatment->Stimulation Griess_Assay Griess Assay for Nitric Oxide Stimulation->Griess_Assay Result_Inflam Inhibition of NO Production Griess_Assay->Result_Inflam Fungal_Culture Fungal Culture (e.g., C. albicans) Inoculation Inoculation of Fungal Suspension Fungal_Culture->Inoculation Serial_Dilution Serial Dilution of this compound Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination

Caption: Workflow for in vitro biological activity testing of this compound.

References

The Biological Versatility of 1-Nonadecene in Plant Extracts: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Antimicrobial, Anticancer, Antioxidant, and Anti-inflammatory Properties of 1-Nonadecene-Containing Plant and Fungal Extracts

Introduction

This compound (B90666), a long-chain aliphatic hydrocarbon, is a naturally occurring compound found in a variety of plant species and is also produced by some microorganisms.[1] While often identified as one of many constituents in plant essential oils and extracts, a growing body of evidence suggests that this compound may contribute significantly to the observed biological activities of these extracts. This technical guide provides a comprehensive overview of the current state of research on the biological activities of this compound-containing plant and endophytic fungal extracts, with a focus on their potential applications in drug discovery and development. We will delve into the quantitative data on its antimicrobial, anticancer, antioxidant, and anti-inflammatory effects, detail the experimental protocols used to elicit these findings, and propose putative mechanisms of action based on the available scientific literature.

Biological Activities of this compound and Associated Extracts

This compound has been associated with a range of biological activities, primarily observed in studies of crude plant or fungal extracts where it is a constituent. The following sections summarize the key findings in major areas of therapeutic interest.

Antimicrobial Activity

Extracts containing this compound have demonstrated notable antibacterial and antifungal properties. These activities are typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

A study on the lipophilic extract of Cirsium vulgare identified this compound as a component and reported antibacterial and antifungal activities.[2] Similarly, an extract from the endophytic fungus Sarocladium kiliense, which contains this compound, exhibited significant antimicrobial activity against a panel of bacteria and fungi.[3] The rhizome hairs of Cibotium barometz also contain this compound and have been shown to possess antibacterial and antifungal properties.[4][5] While these studies suggest a contribution from this compound, it is important to note that the observed effects are likely due to the synergistic action of multiple compounds within the extracts.

Table 1: Antimicrobial Activity of this compound-Containing Extracts

Plant/Fungus SpeciesExtract TypeTest OrganismMIC (µg/mL)Reference
Sarocladium kilienseCrude ExtractBacillus subtilis62.5[3]
Klebsiella oxytoca62.5[3]
Candida albicans125[3]
Staphylococcus aureus250[3]
Escherichia coli250[3]
Cibotium barometzEthyl Acetate (B1210297)Bacteria310 - 1250[4][5]
(Rhizome Hairs)Fungi20 - 310[4][5]
Cirsium vulgareHexane (B92381)Escherichia coli15.62 (mg/mL)[6]
Diethyl EtherStaphylococcus aureus15.62 (mg/mL)[6]
Ethyl AcetateStaphylococcus aureus15.62 (mg/mL)[6]
Ethyl AcetateBacillus subtilis3.9 (mg/mL)[6]
Anticancer (Cytotoxic) Activity

The cytotoxic potential of extracts containing this compound against various cancer cell lines has been another area of active investigation. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity, representing the concentration of a substance required to inhibit the growth of a cell population by 50%.

The crude extract of the endophytic fungus Sarocladium kiliense demonstrated notable anticancer activity against Hep-G2 (human liver cancer) and MCF-7 (human breast cancer) cell lines, with IC50 values of 31.7 µg/mL and 49.8 µg/mL, respectively.[3] Gas chromatography-mass spectrometry (GC-MS) analysis of this extract confirmed the presence of this compound as one of its constituents.[3]

Table 2: Anticancer Activity of this compound-Containing Extracts

Plant/Fungus SpeciesExtract TypeCancer Cell LineIC50 (µg/mL)Reference
Sarocladium kilienseCrude ExtractHep-G2 (Liver)31.7[3]
MCF-7 (Breast)49.8[3]
Antioxidant Activity

Several studies have reported the antioxidant capacity of plant extracts containing this compound. This activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as the half-maximal effective concentration (EC50), the concentration of the antioxidant that will cause a 50% loss of the DPPH activity.

The ethyl acetate extract of the rhizome hairs of Cibotium barometz, which contains this compound, exhibited the lowest EC50 value for DPPH radical scavenging activity at 6.50 μg/mL, indicating strong antioxidant potential.[5]

Table 3: Antioxidant Activity of this compound-Containing Extracts

Plant/Fungus SpeciesExtract TypeAssayEC50 (µg/mL)Reference
Cibotium barometzEthyl AcetateDPPH6.50[5]
Cirsium vulgareMethanolicCUPRAC18.5[6]
Ethyl AcetateCUPRAC33.5[6]
HexaneCUPRAC140.6[6]
MethanolicFRAP14.7[6]
Ethyl AcetateFRAP80.5[6]
Diethyl EtherFRAP127.5[6]
HexaneFRAP651.8[6]
Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been suggested through studies on its effects on immune cells. While in vivo data for plant extracts containing this compound is still emerging, in vitro studies have provided some mechanistic insights.

A study investigating the immunological effects of this compound on human peripheral blood mononuclear cells (PBMCs) and periodontal ligament fibroblasts (PdLFs) found that it can modulate the expression of various cytokines. Specifically, this compound was shown to upregulate the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-12A in both cell types, while downregulating the anti-inflammatory cytokine TGF-β1. This suggests a complex immunomodulatory role for this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Extraction and Identification of this compound

Objective: To extract and identify this compound from plant material.

Typical Protocol (Example from Cirsium vulgare study):

  • Extraction: The plant material is dried and powdered. A lipophilic extract is obtained using a Soxhlet apparatus with n-hexane as the solvent.

  • GC-MS Analysis: The hexane extract is analyzed using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

    • Column: A capillary column (e.g., HP-5MS) is used for separation.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Temperature Program: A temperature gradient is applied to the oven to separate the components of the extract. For example, the temperature may start at a lower temperature and be gradually increased to a higher temperature.

    • Mass Spectrometry: The separated components are ionized (e.g., by electron impact) and the resulting mass spectra are recorded.

    • Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with those of a known standard and by matching the spectrum with a reference library (e.g., NIST).

G Plant_Material Dried & Powdered Plant Material Soxhlet Soxhlet Extraction (n-hexane) Plant_Material->Soxhlet Hexane_Extract Hexane Extract Soxhlet->Hexane_Extract GC_MS GC-MS Analysis Hexane_Extract->GC_MS Identification Identification of This compound GC_MS->Identification G cluster_prep Preparation cluster_assay Assay cluster_results Results Extract_Stock Plant Extract Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Extract_Stock->Serial_Dilution Microbe_Culture Microbial Culture (Overnight) Standardization Standardize to 0.5 McFarland Microbe_Culture->Standardization Inoculation Inoculate Wells Standardization->Inoculation Serial_Dilution->Inoculation Incubation Incubate (e.g., 37°C, 24h) Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no growth) Incubation->MIC_Determination G Cell_Seeding Seed Cancer Cells in 96-well Plate Treatment Treat with Plant Extract (various conc.) Cell_Seeding->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Formazan_Formation Incubate (2-4h) Viable cells form purple formazan MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance Measure Absorbance (e.g., 570 nm) Solubilization->Absorbance IC50_Calc Calculate IC50 Absorbance->IC50_Calc G cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer One_Nonadecene This compound (Lipophilic) Intercalation Intercalation into Lipid Bilayer One_Nonadecene->Intercalation Disruption Membrane Disruption & Increased Permeability Intercalation->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death G One_Nonadecene This compound (in extract) Cellular_Stress Cellular Stress One_Nonadecene->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Bcl2_Family Modulation of Bcl-2 Family Proteins Mitochondria->Bcl2_Family Cytochrome_c Cytochrome c Release Bcl2_Family->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis G One_Nonadecene This compound Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR) One_Nonadecene->Cell_Surface_Receptor IKK_Complex IKK Complex Cell_Surface_Receptor->IKK_Complex NFkB_Activation NF-κB Activation (p65/p50 translocation to nucleus) IKK_Complex->NFkB_Activation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Activation->Gene_Transcription Cytokine_Production Production of IL-1β, IL-6, TNF-α Gene_Transcription->Cytokine_Production

References

1-Nonadecene: A Comprehensive Technical Guide on its Role as a Plant and Bacterial Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Gemini

December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nonadecene (B90666), a long-chain alpha-olefin, has been identified as a significant metabolite in both the plant and microbial kingdoms.[1] This technical guide provides an in-depth exploration of the biosynthesis, biological activities, and potential applications of this compound, with a focus on its roles in chemical ecology and pathophysiology. Quantitative data from various studies are summarized, and detailed experimental protocols for the extraction and analysis of this compound are provided. Furthermore, key metabolic and signaling pathways are visualized to offer a clear understanding of the molecular mechanisms associated with this compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of natural product chemistry, microbiology, and drug development.

Introduction to this compound

This compound (C19H38) is an unbranched alkene with a terminal double bond.[1] As a volatile organic compound (VOC), it participates in a variety of biological interactions. In plants, it is often a component of essential oils and cuticular waxes, contributing to defense and prevention of water loss.[2] In the bacterial realm, it has been identified as a secondary metabolite with notable antimicrobial and signaling properties.[1][2][3] Recent studies have also implicated this compound as a unique metabolite in certain human pathological conditions, highlighting its potential relevance in disease diagnostics and therapeutics.[3]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC19H38
Molar Mass266.5 g/mol [1]
Melting Point23 °C
Boiling Point329 °C @ 760 mmHg
IUPAC NameNonadec-1-ene[1]
CAS Number18435-45-5

This compound as a Plant Metabolite

Occurrence and Function in Plants

This compound is found in the lipophilic extracts of various plant species. It is a component of the plant cuticle, which serves as a protective barrier against environmental stressors.[2] The long aliphatic chain of this compound contributes to the hydrophobicity of the cuticle, which is essential for repelling water and regulating gas exchange.[2]

Table 2: Occurrence of this compound in Various Plant Species

Plant SpeciesPlant PartConcentration/Relative AbundanceReference
Cirsium vulgareAerial Parts4.23% of hexane (B92381) extract[2]
Annona muricataLeavesIdentified as a component of ethanolic leaf extract[4]
Lepidaploa cotoneasterAerial PartsIdentified as a metabolite[5]
Amomum xanthioidesNot specifiedIdentified as a constituent[5]
Biosynthesis of this compound in Plants

The biosynthesis of long-chain alkenes like this compound in plants is linked to fatty acid metabolism. The process generally involves the decarboxylation of a corresponding long-chain fatty acid. While the specific enzymes for this compound synthesis are not fully characterized in all species, the general pathway is understood to involve fatty acid elongation followed by a terminal decarboxylation or desaturation step.

plant_biosynthesis cluster_synthesis Fatty Acid Synthesis cluster_elongation Fatty Acid Elongation cluster_alkene_formation Alkene Formation Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC C16/C18 Fatty Acids C16/C18 Fatty Acids Malonyl-CoA->C16/C18 Fatty Acids FAS Very Long-Chain Fatty Acids (VLCFAs) Very Long-Chain Fatty Acids (VLCFAs) C16/C18 Fatty Acids->Very Long-Chain Fatty Acids (VLCFAs) FAE Complex This compound This compound Very Long-Chain Fatty Acids (VLCFAs)->this compound Decarboxylase / Desaturase

Caption: General biosynthetic pathway of this compound in plants.

This compound as a Bacterial Metabolite

Occurrence and Function in Bacteria

This compound has been identified as a metabolite in several bacterial species, most notably within the genus Streptomyces.[1][2] Its production is often associated with the secondary metabolism of these organisms. Functionally, this compound has demonstrated antimicrobial properties, suggesting a role in chemical warfare against competing microbes.[2] Furthermore, some volatile hydrocarbons serve as signaling molecules in bacterial communication, a role that is being explored for this compound.[6]

Table 3: Bacterial Sources and Biological Activity of this compound

Bacterial SpeciesBiological ActivityReference
Streptomyces sp. TN256Antibacterial and strong antifungal activity against Candida albicans[2]
Unspecified bacteria in radicular cystsPro-inflammatory effects on human cells[3]
Biosynthesis of this compound in Bacteria

In bacteria, the biosynthesis of terminal olefins can be catalyzed by specific enzymes such as P450 fatty acid decarboxylases. These enzymes convert long-chain fatty acids into their corresponding 1-alkenes. The biosynthesis of bacterial meroterpenoids, which can involve complex cyclization reactions, showcases the diverse enzymatic machinery present in bacteria for modifying fatty acid precursors.[7][8]

bacterial_biosynthesis Fatty Acid Pool Fatty Acid Pool C20 Fatty Acid Precursor C20 Fatty Acid Precursor Fatty Acid Pool->C20 Fatty Acid Precursor Fatty Acid Elongation This compound This compound C20 Fatty Acid Precursor->this compound P450 Fatty Acid Decarboxylase

Caption: Proposed biosynthetic pathway of this compound in bacteria.

Biological Activities and Potential Applications

This compound exhibits a range of biological activities that are of interest for drug development and other applications.

Antimicrobial Activity

Several studies have reported the antibiotic and antifungal properties of this compound.[4][9] Extracts containing this compound have shown efficacy against various pathogens. For instance, this compound from Streptomyces sp. TN256 displayed strong activity against Candida albicans.[2]

Table 4: Summary of Antimicrobial Activity

Target OrganismType of ActivitySource of this compoundReference
Candida albicansStrong antifungalStreptomyces sp. TN256[2]
GeneralAntibioticAnnona muricata extract[4]
GeneralAntibacterial and AntifungalGeneral observation[9]
Inflammatory Response Modulation

A recent study identified this compound as a unique metabolite in radicular cysts, where it was shown to induce a pro-inflammatory microenvironment.[3] It was found to upregulate inflammatory cytokines such as IL-1β, IL-6, and IL-12A in periodontal ligament fibroblasts and peripheral blood mononuclear cells.[3] This finding suggests that this compound may play a role in the pathogenesis of certain inflammatory conditions.

inflammatory_pathway This compound This compound Cellular_Receptor Cellular Receptor (e.g., TLR) This compound->Cellular_Receptor Signaling_Cascade Intracellular Signaling Cascade Cellular_Receptor->Signaling_Cascade Transcription_Factor Activation of Transcription Factors (e.g., NF-κB) Signaling_Cascade->Transcription_Factor Gene_Expression Upregulation of Pro-inflammatory Genes Transcription_Factor->Gene_Expression Cytokine_Release Release of IL-1β, IL-6, IL-12A Gene_Expression->Cytokine_Release

Caption: Proposed inflammatory signaling pathway induced by this compound.

Experimental Protocols

Extraction of this compound from Biological Samples

The non-polar nature of this compound necessitates the use of organic solvents for its extraction from aqueous biological matrices.

Protocol 1: Liquid-Liquid Extraction (LLE)

  • Homogenization: Homogenize the biological sample (e.g., plant tissue, bacterial cell pellet) in a suitable buffer.

  • Solvent Addition: Add a 2:1 mixture of chloroform:methanol to the homogenate and vortex thoroughly.

  • Phase Separation: Centrifuge the mixture to separate the aqueous and organic layers.

  • Collection: Carefully collect the lower organic layer containing the lipids and non-polar metabolites.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., hexane, ethyl acetate) for analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatiles

  • Sample Preparation: Place the sample (e.g., bacterial culture, plant material) in a sealed vial.

  • Incubation: Incubate the vial at a controlled temperature to allow volatile compounds to accumulate in the headspace.

  • Extraction: Expose a SPME fiber with a suitable coating (e.g., polydimethylsiloxane) to the headspace for a defined period.

  • Desorption: Transfer the SPME fiber to the injection port of a gas chromatograph for thermal desorption and analysis.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile and semi-volatile compounds like this compound.

Typical GC-MS Parameters:

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[10]

  • Injector: Splitless injection at 250-280°C.[10]

  • Oven Program: Start at a lower temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 300-320°C and hold for 5-10 minutes.[10]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[10]

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[10]

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Plant or Bacterial) Extraction Extraction (LLE or SPME) Biological_Sample->Extraction Concentration Concentration and Reconstitution Extraction->Concentration GC_MS GC-MS Analysis Concentration->GC_MS Data_Processing Data Processing (Peak Identification, Integration) GC_MS->Data_Processing Quantification Quantification (Internal/External Standard) Data_Processing->Quantification Results Results Quantification->Results

Caption: General workflow for the extraction and analysis of this compound.

Conclusion and Future Directions

This compound is an intriguing metabolite with diverse roles in the biological world. Its presence in both plants and bacteria, coupled with its antimicrobial and immunomodulatory properties, makes it a compelling target for further research. Future studies should focus on elucidating the specific enzymatic pathways responsible for its biosynthesis in different organisms. A deeper understanding of its mechanism of action, particularly its interaction with cellular receptors and signaling pathways, could pave the way for the development of novel therapeutic agents for infectious and inflammatory diseases. The continued investigation of this compound and other long-chain alkenes will undoubtedly provide valuable insights into the chemical language that governs interactions between organisms and their environment.

References

The Industrial Versatility of 1-Nonadecene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nonadecene (B90666) is a long-chain alpha-olefin with the chemical formula C₁₉H₃₈. As a linear hydrocarbon with a terminal double bond, it serves as a valuable chemical intermediate in the synthesis of a wide array of industrial products. Its long alkyl chain imparts desirable hydrophobic properties, making it a key building block for surfactants, lubricants, and corrosion inhibitors. This technical guide provides an in-depth overview of the primary industrial applications of this compound, complete with experimental protocols and quantitative data to support further research and development.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in industrial processes. The following table summarizes key quantitative data for this compound.

PropertyValueUnit
Molecular Formula C₁₉H₃₈-
Molecular Weight 266.51 g/mol
CAS Number 18435-45-5-
Appearance White powder to lump-
Melting Point 23°C
Boiling Point 329°C
Density 0.790g/cm³ at 25°C
Flash Point 163.7°C
Solubility in Water 3.989 x 10⁻⁵mg/L at 25°C (estimated)
LogP (o/w) 9.979(estimated)

Industrial Applications of this compound

The reactivity of the terminal double bond in this compound makes it a versatile precursor for a variety of industrial chemicals. The primary applications are detailed below.

Chemical Intermediate for Surfactant Synthesis

This compound is a key raw material in the production of anionic surfactants, specifically linear alkylbenzene sulfonates (LAS). These surfactants are widely used in detergents and cleaning agents due to their excellent cleaning performance and biodegradability.[1] The synthesis involves two main steps: Friedel-Crafts alkylation of benzene (B151609) with this compound to produce linear alkylbenzene (LAB), followed by sulfonation of the aromatic ring.

Part 1: Synthesis of Linear Nonadecylbenzene (B1582335) (LNB)

  • Materials: this compound, Benzene (anhydrous), Solid acid catalyst (e.g., H-Mordenite zeolite).

  • Procedure:

    • In a batch reactor, charge the solid acid catalyst.

    • Add anhydrous benzene to the reactor and heat to the desired reaction temperature (typically 80-120°C) under a nitrogen atmosphere.

    • Slowly add this compound to the stirred reaction mixture over a period of 1-2 hours.

    • Monitor the reaction progress by gas chromatography (GC) to determine the conversion of this compound.

    • Upon completion, cool the reaction mixture and filter to remove the catalyst.

    • Purify the resulting linear nonadecylbenzene by vacuum distillation to remove unreacted benzene and any side products.

Part 2: Sulfonation of Linear Nonadecylbenzene

  • Materials: Linear Nonadecylbenzene (from Part 1), Sulfonating agent (e.g., oleum (B3057394) or gaseous SO₃), Sodium hydroxide (B78521) solution.

  • Procedure:

    • In a four-necked flask equipped with a mechanical stirrer and thermometer, place the linear nonadecylbenzene.

    • Cool the flask in an ice bath to maintain a low temperature.

    • Slowly add the sulfonating agent to the stirred LNB. This reaction is highly exothermic and requires careful temperature control.

    • After the addition is complete, allow the reaction to proceed for a specified time.

    • Neutralize the resulting linear nonadecylbenzene sulfonic acid (LABSA) by the slow addition of a sodium hydroxide solution to obtain the sodium salt of linear nonadecylbenzene sulfonate (LAS).

Surfactant_Synthesis This compound This compound Alkylation Alkylation This compound->Alkylation Benzene Benzene Benzene->Alkylation Linear Nonadecylbenzene (LNB) Linear Nonadecylbenzene (LNB) Alkylation->Linear Nonadecylbenzene (LNB) Solid Acid Catalyst Sulfonation Sulfonation Linear Nonadecylbenzene (LNB)->Sulfonation SO3 Linear Nonadecylbenzene Sulfonic Acid (LABSA) Linear Nonadecylbenzene Sulfonic Acid (LABSA) Sulfonation->Linear Nonadecylbenzene Sulfonic Acid (LABSA) Neutralization Neutralization Linear Nonadecylbenzene Sulfonic Acid (LABSA)->Neutralization NaOH Sodium Nonadecylbenzene Sulfonate (Surfactant) Sodium Nonadecylbenzene Sulfonate (Surfactant) Neutralization->Sodium Nonadecylbenzene Sulfonate (Surfactant)

Caption: Synthesis of Linear Alkylbenzene Sulfonate Surfactant.
Precursor for High-Performance Lubricants

This compound is utilized in the synthesis of poly-alpha-olefins (PAOs), which are high-performance synthetic lubricant base oils.[2] The process involves the oligomerization of this compound, followed by hydrogenation to saturate any remaining double bonds, resulting in a stable, high-viscosity lubricant with excellent thermal and oxidative stability.

  • Materials: this compound, Catalyst (e.g., AlCl₃ or BF₃ with a promoter like an alcohol), Hydrogen gas, Hydrogenation catalyst (e.g., Pd/C).

  • Procedure:

    • Oligomerization:

      • In a reaction vessel, charge this compound and the catalyst system.

      • Carry out the oligomerization reaction at a controlled temperature (e.g., 20-90°C).

      • Monitor the reaction progress by measuring the viscosity of the reaction mixture.

      • Upon reaching the desired viscosity, quench the reaction.

    • Hydrogenation:

      • Transfer the oligomer to a hydrogenation reactor.

      • Add the hydrogenation catalyst (e.g., Pd/C).

      • Pressurize the reactor with hydrogen gas and heat to the reaction temperature (e.g., 150-200°C).

      • Maintain the reaction until the complete saturation of the oligomers is achieved.

    • Purification:

      • Filter the hydrogenated product to remove the catalyst.

      • Distill the product under vacuum to separate different viscosity grades and remove any low-boiling by-products.[3]

Lubricant_Synthesis This compound This compound Oligomerization Oligomerization This compound->Oligomerization AlCl3 or BF3 catalyst Poly(this compound) (Unsaturated) Poly(this compound) (Unsaturated) Oligomerization->Poly(this compound) (Unsaturated) Hydrogenation Hydrogenation Poly(this compound) (Unsaturated)->Hydrogenation H2, Pd/C Poly(this compound) (Saturated Lubricant Base Oil) Poly(this compound) (Saturated Lubricant Base Oil) Hydrogenation->Poly(this compound) (Saturated Lubricant Base Oil)

Caption: Synthesis of Poly-alpha-olefin (PAO) Lubricant Base Oil.
Intermediate for Specialty Chemicals via Epoxidation

The terminal double bond of this compound can be readily converted to an epoxide ring, forming 1,2-epoxynonadecane. This epoxide is a highly reactive intermediate that can be used to introduce a variety of functional groups, making it a valuable building block for the synthesis of specialty chemicals such as plasticizers, stabilizers, and other performance additives. A common method for this transformation is epoxidation using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[4]

  • Materials: this compound, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (B109758) (solvent), Sodium bicarbonate solution.

  • Procedure:

    • Dissolve this compound in dichloromethane in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of m-CPBA in dichloromethane to the stirred this compound solution.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, wash the reaction mixture with a sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude 1,2-epoxynonadecane.

    • Purify the product by column chromatography if necessary.

Epoxidation This compound This compound Epoxidation Epoxidation This compound->Epoxidation m-CPBA 1,2-Epoxynonadecane 1,2-Epoxynonadecane Epoxidation->1,2-Epoxynonadecane Nucleophilic Ring Opening Nucleophilic Ring Opening 1,2-Epoxynonadecane->Nucleophilic Ring Opening Nucleophile (e.g., H2O, R-NH2) Specialty Chemicals (e.g., Diols, Amino Alcohols) Specialty Chemicals (e.g., Diols, Amino Alcohols) Nucleophilic Ring Opening->Specialty Chemicals (e.g., Diols, Amino Alcohols)

Caption: Synthesis of Specialty Chemicals via Epoxidation of this compound.
Corrosion Inhibition and Metalworking Fluids

Due to its long hydrocarbon chain, derivatives of this compound can be effective corrosion inhibitors.[5] These molecules can adsorb onto metal surfaces, forming a protective hydrophobic layer that prevents contact with corrosive agents. While specific formulations are proprietary, this compound can be functionalized to create additives for metalworking fluids, providing both lubricity and corrosion protection.

A typical metalworking fluid formulation includes a base oil, emulsifiers, corrosion inhibitors, and other performance additives.[6][7] this compound or its derivatives could be incorporated as part of the base oil or as a lubricity and corrosion-inhibiting additive.

  • Base Oil (50-80%): Mineral oil, synthetic esters, or poly-alpha-olefins (potentially derived from this compound).

  • Emulsifiers (10-20%): Anionic or non-ionic surfactants to create a stable oil-in-water emulsion.

  • Corrosion Inhibitors (5-10%): Amine carboxylates, sulfonates, or other polar compounds that adsorb on the metal surface. Functionalized this compound could serve this purpose.

  • Other Additives (1-5%): Biocides, anti-foaming agents, and extreme pressure (EP) additives.

Safety and Handling

This compound is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is stable under recommended storage conditions.[8] The primary hazard associated with this compound is that it may be fatal if swallowed and enters airways, posing an aspiration hazard.[9] Therefore, it is crucial to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a versatile and valuable chemical with a range of industrial applications. Its long-chain structure and terminal double bond make it an ideal starting material for the synthesis of surfactants, high-performance lubricants, and various specialty chemicals. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals to explore and optimize the use of this compound in their respective fields. Further research into novel derivatives and applications of this alpha-olefin is likely to uncover even more opportunities for its use in advanced materials and industrial processes.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Nonadecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nonadecene (B90666) is a long-chain alpha-olefin with the chemical formula C₁₉H₃₈.[1][2] As a naturally occurring compound found in various plants and microorganisms, it has garnered interest in biochemical research, particularly in studies related to inflammation and cellular signaling.[1][2] Its long hydrocarbon chain and terminal double bond make it a valuable precursor in the synthesis of more complex organic molecules and polymers.[1][3] This guide provides a comprehensive overview of the primary methods for the synthesis of this compound and the analytical techniques employed for its characterization, including detailed experimental protocols and tabulated quantitative data.

Physicochemical Properties of this compound

This compound is an unbranched alkene with a molecular weight of 266.51 g/mol .[1][2] It is a colorless liquid at room temperature, with a melting point of 23 °C.[2][4][5] Due to its long hydrocarbon chain, it is highly lipophilic and insoluble in water, but soluble in organic solvents like alcohol.[3][4]

PropertyValueReference
Molecular Formula C₁₉H₃₈[2][6]
IUPAC Name nonadec-1-ene[2]
CAS Number 18435-45-5[2][6]
Molecular Weight 266.51 g/mol [1][2]
Melting Point 23 °C[4][5]
Boiling Point 329 °C at 760 mmHg; 181 °C at 10 mmHg[4][5]
Density 0.79 g/mL at 25 °C[4][5]
Refractive Index (n²⁰/D) 1.445[5]
Flash Point 163.7 °C (estimated)[4]
logP (o/w) 9.979 (estimated)[4]

Synthesis of this compound

Several synthetic routes can be employed to produce this compound. The choice of method often depends on the desired purity, yield, and the availability of starting materials.

Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones.[7][8] In the synthesis of this compound, this would involve the reaction of octadecanal (B32862) with a methylidene phosphorane. The reaction is known for its reliability and the unambiguous placement of the double bond.[7]

  • Preparation of the Wittig Reagent: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium (B96628) bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (1.05 equivalents), dropwise while stirring. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color will change, indicating the formation of the ylide.

  • Reaction with Aldehyde: Dissolve octadecanal (1 equivalent) in anhydrous THF in a separate flask. Cool the ylide solution back to 0 °C and add the octadecanal solution dropwise over 30 minutes.

  • Reaction Work-up: After the addition is complete, allow the reaction to stir at room temperature overnight. Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or hexane (B92381) (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will contain this compound and triphenylphosphine (B44618) oxide. Purify the product by column chromatography on silica (B1680970) gel using hexane as the eluent.

  • Characterization: Confirm the identity and purity of the isolated this compound using NMR, IR, and MS analysis.

Wittig_Synthesis_Workflow cluster_reagent_prep Wittig Reagent Preparation cluster_reaction Alkene Formation cluster_workup Work-up and Purification Reagent_Prep_1 Suspend Methyltriphenylphosphonium Bromide in THF Reagent_Prep_2 Add Strong Base (e.g., n-BuLi) at 0°C Reagent_Prep_1->Reagent_Prep_2 Reagent_Prep_3 Stir to Form Ylide Reagent_Prep_2->Reagent_Prep_3 Reaction_2 Add Aldehyde Solution to Ylide at 0°C Reagent_Prep_3->Reaction_2 Wittig Reagent Reaction_1 Dissolve Octadecanal in THF Reaction_1->Reaction_2 Reaction_3 Stir Overnight at Room Temperature Reaction_2->Reaction_3 Workup_1 Quench Reaction with NH4Cl (aq) Reaction_3->Workup_1 Workup_2 Extract with Organic Solvent Workup_1->Workup_2 Workup_3 Dry and Concentrate Workup_2->Workup_3 Purification Purify by Column Chromatography Workup_3->Purification Final_Product Final_Product Purification->Final_Product Pure this compound

Caption: Workflow for the Wittig synthesis of this compound.

Olefin Metathesis

Olefin metathesis is a powerful reaction that allows for the redistribution of alkene fragments.[9] this compound can be synthesized via the cross-metathesis of 1-decene (B1663960) and 1-undecene (B165158) using a ruthenium-based catalyst, such as the Grubbs catalyst. This method can be efficient, but may result in a mixture of products requiring careful purification.

Dehydration of 1-Nonadecanol (B74867)

The acid-catalyzed dehydration of 1-nonadecanol is a straightforward method for the synthesis of this compound.[10][11] This elimination reaction typically employs a strong acid, such as sulfuric acid or phosphoric acid, and heat. A potential drawback is the possibility of carbocation rearrangements leading to the formation of isomeric alkenes.

Characterization of this compound

The structural elucidation and purity assessment of synthesized this compound are performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. Both ¹H and ¹³C NMR are used to characterize this compound.

  • ¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the vinyl protons (=CH₂) and the allylic protons (-CH₂-CH=CH₂), as well as a large signal corresponding to the methylene (B1212753) protons of the long alkyl chain.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the two sp² hybridized carbons of the double bond and a series of peaks for the sp³ hybridized carbons of the alkyl chain.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). Subsequently, acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the this compound molecule. Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the C=C double bond and the vinylic C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 266.[12] The fragmentation pattern is typically characterized by a series of losses of alkyl fragments.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Start Synthesized this compound Purity_Assessment Purity Assessment (e.g., GC) Start->Purity_Assessment Structural_Elucidation Structural Elucidation Purity_Assessment->Structural_Elucidation If Pure NMR NMR Spectroscopy (¹H and ¹³C) Structural_Elucidation->NMR IR IR Spectroscopy Structural_Elucidation->IR MS Mass Spectrometry Structural_Elucidation->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Characterized this compound Data_Analysis->Final_Report

Caption: General workflow for the characterization of this compound.

Spectroscopic Data Summary

The following table summarizes the characteristic spectroscopic data for this compound.

TechniqueObservationCharacteristic Signals/PeaksReference
¹H NMR Chemical Shift (δ) in CDCl₃~5.8 ppm (m, 1H, -CH=CH₂) ~4.9 ppm (m, 2H, =CH₂) ~2.0 ppm (q, 2H, -CH₂-CH=) ~1.3 ppm (br s, 30H, -(CH₂)₁₅-) ~0.9 ppm (t, 3H, -CH₃)[12][13]
¹³C NMR Chemical Shift (δ) in CDCl₃~139 ppm (-CH=CH₂) ~114 ppm (=CH₂) ~34 ppm (-CH₂-CH=) ~22-32 ppm (-(CH₂)₁₆-) ~14 ppm (-CH₃)[12][14]
IR Spectroscopy Wavenumber (cm⁻¹)~3075 cm⁻¹ (=C-H stretch) ~2925, 2855 cm⁻¹ (C-H stretch) ~1640 cm⁻¹ (C=C stretch) ~990, 910 cm⁻¹ (=C-H bend)[2]
Mass Spectrometry m/z266 [M]⁺, and fragments corresponding to alkyl chain cleavage.[6][12]

Biological Significance and Signaling

While a specific, detailed signaling pathway involving this compound is not yet fully elucidated, it has been identified as a metabolite in various bacteria and fungi and is implicated in biological processes such as inflammation.[1] Its high lipophilicity suggests it can readily interact with and penetrate biological membranes.[1] Further research is needed to determine the precise molecular targets and mechanisms of action of this compound in cellular signaling cascades.

Logical_Relationship cluster_synthesis Synthesis cluster_characterization Characterization cluster_bio_application Potential Applications Starting_Materials Precursors (e.g., Octadecanal) Synthetic_Methods Synthetic Methods (e.g., Wittig Reaction) Starting_Materials->Synthetic_Methods One_Nonadecene This compound Synthetic_Methods->One_Nonadecene Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Data_Validation Structure and Purity Confirmation Spectroscopy->Data_Validation Biological_Relevance Biological Relevance Data_Validation->Biological_Relevance Enables Study Of One_Nonadecene->Spectroscopy Inflammation_Research Inflammation Studies Biological_Relevance->Inflammation_Research Signaling_Research Cellular Signaling Research Biological_Relevance->Signaling_Research Drug_Development Precursor for Drug Development Biological_Relevance->Drug_Development

Caption: Logical flow from synthesis to potential applications.

Conclusion

This technical guide has provided an in-depth overview of the synthesis and characterization of this compound. The Wittig reaction stands out as a reliable method for its synthesis, while a combination of NMR, IR, and mass spectrometry is essential for its thorough characterization. The availability of well-defined synthetic and analytical protocols is crucial for advancing the research into the biological roles and potential therapeutic applications of this compound and its derivatives.

References

Spectroscopic Analysis of 1-Nonadecene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-nonadecene (B90666), a long-chain aliphatic alkene. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for its identification, characterization, and quality control in research and development settings.

Introduction to this compound

This compound (C₁₉H₃₈) is an unsaturated hydrocarbon with a terminal double bond.[1][2] Its chemical structure consists of a nineteen-carbon chain with a double bond between the first and second carbon atoms.[2] Understanding its spectroscopic properties is crucial for researchers working with this compound in various applications, including its use as a chemical intermediate and in the study of long-chain hydrocarbons.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to the different chemical environments of the protons and carbon atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound [3][4][5]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.8m1H-CH=CH₂
~4.9m2H-CH=CH
~2.0m2H-CH ₂-CH=CH₂
~1.2-1.4m30H-(CH₂)₁₅-
~0.9t3H-CH₃

Solvent: CDCl₃, Reference: TMS[5][6]

Table 2: ¹³C NMR Spectroscopic Data for this compound [4][6][7]

Chemical Shift (δ) ppmAssignment
~139.2-C H=CH₂
~114.1-CH=C H₂
~33.9-C H₂-CH=CH₂
~31.9-(CH₂)n-
~29.7-(CH₂)n-
~29.4-(CH₂)n-
~29.2-(CH₂)n-
~22.7-C H₂-CH₃
~14.1-C H₃

Solvent: CDCl₃, Reference: TMS[6][8]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its alkene and alkane moieties.

Table 3: IR Spectroscopic Data for this compound [3][4]

Wavenumber (cm⁻¹)IntensityAssignment
~3079Medium=C-H stretch (alkene)
~2925, ~2854StrongC-H stretch (alkane)
~1641MediumC=C stretch (alkene)
~1465MediumC-H bend (alkane)
~991, ~909Strong=C-H bend (out-of-plane, alkene)

Sample preparation: Liquid film[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) leads to the formation of a molecular ion and characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound [1][9][10]

m/zRelative IntensityAssignment
266Moderate[M]⁺ (Molecular Ion)
VariousHigh[CnH2n]⁺, [CnH2n-1]⁺ fragments

Ionization method: Electron Ionization (EI)[1][9]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[5][6] The solution is then placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.[11] For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each unique carbon atom.[12]

Infrared (IR) Spectroscopy

A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.[4] The salt plates are then mounted in the sample holder of an FTIR spectrometer. The spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorption at different wavenumbers.[13] A background spectrum of the clean salt plates is typically recorded and subtracted from the sample spectrum.

Mass Spectrometry

A dilute solution of this compound in a volatile organic solvent is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for sample purification and introduction.[10] In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization, forming the molecular ion and various fragment ions.[14] These ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[14][15] The detector measures the abundance of each ion, resulting in the mass spectrum.[14]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Characterization cluster_reporting Reporting Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure Purity Purity Assessment NMR_Data->Purity Identity Compound Identification IR_Data->Identity MS_Data->Structure MS_Data->Purity Report Technical Report / Whitepaper Structure->Report Purity->Report Identity->Report

Caption: Workflow for the spectroscopic analysis of this compound.

This comprehensive guide provides essential spectroscopic data and methodologies for this compound, serving as a foundational resource for its application in scientific research and development.

References

1-Nonadecene: A Technical Health and Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information for 1-Nonadecene (CAS No. 18435-45-5). Due to the limited availability of specific toxicological data for this compound, this guide incorporates data from structurally similar long-chain alpha-olefins as surrogates to provide a thorough assessment of potential hazards.

Chemical and Physical Properties

This compound is a linear alpha-olefin with the molecular formula C₁₉H₃₈.[1] It is a colorless liquid or solid at room temperature, with a melting point of approximately 23°C.[2][3][4] It is insoluble in water and soluble in organic solvents.[1][3]

PropertyValueSource
Molecular Formula C₁₉H₃₈[1][5]
Molecular Weight 266.51 g/mol [2][6]
CAS Number 18435-45-5[4][5]
Melting Point 23 °C[2][3][4]
Boiling Point 329 °C @ 760 mmHg[3][4]
Density 0.79 g/mL at 25 °C[3][7]
Vapor Pressure 0.000038 mmHg @ 25 °C[2][3]
Flash Point ~163.7 °C (estimated)[3]
Water Solubility 3.989e-005 mg/L @ 25 °C (estimated)[3]

Toxicological Information

Specific toxicological studies on this compound are limited. Therefore, data from surrogate long-chain alpha-olefins (C18-C24) are used to assess its toxicological profile. The general consensus from studies on higher olefins is that they exhibit low acute toxicity.

Acute Toxicity

Long-chain alpha-olefins, including those structurally similar to this compound, demonstrate low acute toxicity via oral, dermal, and inhalation routes.

Exposure RouteSpeciesEndpointValueSurrogateSource
OralRatLD50> 5 g/kgC6-C24 alpha and internal olefins[8]
DermalRat/RabbitLD50> Highest doses tested (1.43-10 g/kg)C6-C24 alpha and internal olefins[8]
Skin and Eye Irritation

Higher olefins are generally considered to be slightly irritating to the skin and eyes.[1] Prolonged or repeated skin contact may cause dryness or cracking.

Aspiration Hazard

One of the primary health concerns with this compound and similar long-chain hydrocarbons is the risk of aspiration. If swallowed, the substance may be fatal if it enters the airways.[2]

Hazard Identification and Classification

Based on available data for this compound and its analogues, the primary hazard is aspiration.

GHS Classification:

  • Aspiration Hazard, Category 1: May be fatal if swallowed and enters airways.[2]

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Use in a well-ventilated area to avoid inhalation of vapors.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke when using this product.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from heat and sources of ignition.

  • Store refrigerated.[5]

First Aid Measures

The following diagram outlines the recommended first aid procedures for exposure to this compound.

FirstAid cluster_Exposure Exposure Route cluster_Action First Aid Action cluster_Medical Medical Attention Inhalation Inhalation Move_Fresh_Air Move to fresh air. If not breathing, give artificial respiration. Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Wash_Skin Wash off with soap and plenty of water. Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse thoroughly with plenty of water for at least 15 minutes. Eye_Contact->Rinse_Eyes Ingestion Ingestion Do_Not_Induce_Vomiting Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. Ingestion->Do_Not_Induce_Vomiting Seek_Medical_Advice Seek medical advice if symptoms persist. Move_Fresh_Air->Seek_Medical_Advice Wash_Skin->Seek_Medical_Advice Rinse_Eyes->Seek_Medical_Advice Immediate_Medical_Attention Immediate medical attention is required. Do_Not_Induce_Vomiting->Immediate_Medical_Attention

Caption: First aid procedures for this compound exposure.

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, the following are summaries of standard OECD guidelines that would be followed for assessing the safety of such a chemical.

Acute Dermal Irritation/Corrosion (Based on OECD Test Guideline 404)

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

OECD404 cluster_Preparation Preparation cluster_Application Test Substance Application cluster_Observation Observation and Scoring cluster_Classification Classification Animal_Prep Prepare test animal (typically albino rabbit). Clip fur from a small area of the back. Apply_Substance Apply 0.5 mL (liquid) or 0.5 g (solid) of the test substance to the prepared skin area. Animal_Prep->Apply_Substance Cover_Patch Cover with a gauze patch and secure with tape. Apply_Substance->Cover_Patch Exposure Exposure for 4 hours. Cover_Patch->Exposure Remove_Patch Remove the patch and wash the treated area. Exposure->Remove_Patch Observe Observe and score for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Remove_Patch->Observe Analyze_Scores Analyze the mean scores for irritation. Observe->Analyze_Scores Classify Classify as corrosive, irritant, or non-irritant based on the severity and reversibility of the observed effects. Analyze_Scores->Classify

Caption: Workflow for an acute dermal irritation/corrosion study.

Fire Fighting Measures

This compound is combustible.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Carbon oxides.

  • Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Ecological Information

There is limited specific ecotoxicity data for this compound. However, for higher olefins in general, the low water solubility suggests a lower potential for bioavailability to aquatic organisms. They are expected to have a potential for degradation in the environment.

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. Do not allow product to reach drains, sewers, or waterways.

This guide is intended to provide essential health and safety information for this compound based on the best available data. It is crucial for all personnel handling this chemical to be familiar with this information and to follow good laboratory practices. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.

References

Solubility of 1-Nonadecene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-nonadecene (B90666) in various organic solvents. A thorough understanding of its solubility is essential for applications ranging from chemical synthesis and formulation development to its use as a reference compound. This document outlines the qualitative and comparative quantitative solubility of this compound, details a standard experimental protocol for solubility determination, and provides a visual workflow for this procedure.

Core Concepts of this compound Solubility

This compound (C₁₉H₃₈) is a long-chain alpha-olefin, existing as a colorless liquid at room temperature. Its molecular structure is dominated by a long, nonpolar nineteen-carbon chain, rendering it hydrophobic. The principle of "like dissolves like" is the primary determinant of its solubility. Consequently, this compound is readily soluble in nonpolar organic solvents and sparingly soluble in polar solvents. It is considered insoluble in water.[1][2][3][4] The solubility is also influenced by temperature, generally increasing with a rise in temperature.[5]

Quantitative and Qualitative Solubility Data

Precise, publicly available quantitative solubility data for this compound across a range of organic solvents is limited. However, based on the solubility of homologous alkenes and alkanes, a qualitative and comparative understanding can be established. The following table summarizes the available qualitative data for this compound and quantitative and qualitative data for structurally similar compounds to infer its solubility behavior.

SoluteSolventTemperature (°C)SolubilityNotes
This compound AlcoholNot SpecifiedSoluble[1]General term, likely includes ethanol, methanol, etc.
This compound Water25Insoluble (Est. 3.989 x 10⁻⁵ mg/L)[1]Extremely low solubility.
1-Octadecene AlcoholNot SpecifiedMiscible[6][7][8]Readily mixes in all proportions.
(C₁₈H₃₆) AcetoneMiscible[6][7][8][9]Readily mixes in all proportions.
EtherMiscible[6][7][8][9]Readily mixes in all proportions.
Petroleum EtherSoluble[9]A nonpolar solvent mixture.
2-Propanol~3.08% w/w (Theoretical)[10]Calculated based on Hansen Solubility Parameters.
1-Eicosene ChloroformNot SpecifiedSoluble (5%)[11]Soluble at a concentration of 5%.
(C₂₀H₄₀) Water23Insoluble (5.35 x 10⁻⁷ g/L)[11]Extremely low solubility.
Nonadecane EthanolNot SpecifiedSlightly Soluble[12]The corresponding saturated hydrocarbon.
(C₁₉H₄₀) Ethyl EtherNot SpecifiedSoluble[12]
AcetoneNot SpecifiedSoluble[12]
Carbon TetrachlorideNot SpecifiedSoluble[12]
ChloroformNot SpecifiedSoluble[13]
HexaneNot SpecifiedSoluble[13]

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The gravimetric method is a fundamental and reliable technique for determining the solubility of a liquid solute, like this compound, in an organic solvent.[14][15][16][17]

Objective: To determine the saturation solubility of this compound in a specified organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (e.g., hexane, ethanol, acetone)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker bath or incubator

  • Calibrated glass vials with screw caps

  • Calibrated pipettes and syringes

  • Syringe filters (solvent-compatible, appropriate pore size)

  • Pre-weighed evaporation dishes or beakers

  • Fume hood

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials.

    • Using a calibrated pipette, add a precise volume of the chosen organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation. The presence of a separate, undissolved phase of this compound should be visible.

  • Sample Withdrawal and Filtration:

    • After equilibration, cease agitation and allow the undissolved this compound to settle.

    • Carefully withdraw a precise aliquot (e.g., 1 mL) of the supernatant (the saturated solution) using a calibrated syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved micro-droplets.

  • Gravimetric Analysis:

    • Record the exact weight of the evaporation dish containing the filtered saturated solution.

    • Place the evaporation dish in a fume hood and allow the solvent to evaporate at ambient temperature or under a gentle stream of nitrogen.

    • Once the majority of the solvent has evaporated, transfer the dish to a drying oven set at a temperature below the boiling point of this compound but sufficient to remove the residual solvent (e.g., 60-80 °C).

    • Periodically remove the dish from the oven, allow it to cool to room temperature in a desiccator, and weigh it.

    • Repeat the drying and weighing process until a constant weight is achieved, indicating complete solvent evaporation.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final constant weight.

    • The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or mole fraction.

Mandatory Visualization

experimental_workflow cluster_preparation Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess this compound and a known volume of solvent to vials B Equilibrate in a thermostatic shaker bath (e.g., 24-48h) A->B Incubation C Withdraw an aliquot of the supernatant B->C Post-Equilibration D Filter the aliquot into a pre-weighed dish C->D Filtration E Evaporate the solvent D->E F Dry to a constant weight in an oven E->F Drying G Calculate solubility F->G Calculation

Caption: Experimental workflow for determining the solubility of this compound.

References

The Genesis of Giants: A Technical Guide to the Discovery and History of Long-Chain Alpha-Olefins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Long-chain alpha-olefins (LAOs) are linear alkenes with the double bond at the primary or alpha position. These molecules are fundamental building blocks in the chemical industry, serving as precursors to a vast array of products, including plastics, synthetic lubricants, detergents, and other specialty chemicals. The journey of LAOs from laboratory curiosities to industrial behemoths is a story of catalytic innovation and engineering prowess. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and history of long-chain alpha-olefins, detailing the pivotal scientific milestones, experimental methodologies, and the evolution of their industrial production.

Early Developments and the Pre-Catalytic Era

Prior to the mid-20th century, the production of alpha-olefins was largely limited to the thermal cracking of waxes. This process offered little control over the product distribution, yielding a wide range of linear and branched olefins with low selectivity for the desired alpha-isomers. The resulting products were often impure and of limited commercial value.

The Ziegler-Natta Revolution

The landscape of olefin chemistry was irrevocably changed in the 1950s with the groundbreaking work of Karl Ziegler and Giulio Natta, for which they were awarded the Nobel Prize in Chemistry in 1963. Their development of organometallic catalysts, now famously known as Ziegler-Natta catalysts, enabled the polymerization and oligomerization of ethylene (B1197577) to linear alpha-olefins with unprecedented control and efficiency.

The Catalyst System

A typical Ziegler-Natta catalyst system for ethylene oligomerization consists of two main components:

  • A transition metal compound: Often a halide of a Group IV-VIII transition metal, with titanium tetrachloride (TiCl₄) being a classic example.

  • An organoaluminum co-catalyst: Typically an aluminum alkyl, such as triethylaluminum (B1256330) (Al(C₂H₅)₃ or TEAL).

The interaction of these two components forms the active catalytic species that orchestrates the controlled growth of polyethylene (B3416737) chains.

The Mechanism of Chain Growth

The oligomerization of ethylene using Ziegler-Natta catalysts proceeds via a coordination-insertion mechanism. The process can be broadly divided into the following steps:

  • Activation: The organoaluminum co-catalyst activates the transition metal compound, forming an active site.

  • Initiation: An ethylene monomer coordinates to the active transition metal center.

  • Propagation: The coordinated ethylene molecule inserts into the metal-alkyl bond, extending the hydrocarbon chain by two carbons. This process repeats, with subsequent ethylene molecules coordinating and inserting, leading to chain growth.

  • Termination: The growing chain detaches from the catalyst, typically through a process called β-hydride elimination, to yield a linear alpha-olefin and regenerate the active catalyst.

The distribution of the resulting alpha-olefins often follows a Schulz-Flory distribution, which describes the probability of chain growth versus termination.

The Shell Higher Olefin Process (SHOP): A Paradigm of Industrial Catalysis

While Ziegler-Natta catalysts were revolutionary, the Shell Higher Olefin Process (SHOP), developed by Shell chemists in the late 1960s, provided even greater flexibility and control over the production of linear alpha-olefins, particularly in the C₁₀-C₁₈ range desired for detergents and plasticizers. The SHOP is a multi-step process that combines ethylene oligomerization with olefin isomerization and metathesis.

The Three Core Steps of SHOP
  • Ethylene Oligomerization: Ethylene is oligomerized to a broad distribution of linear alpha-olefins using a proprietary nickel-phosphine catalyst in a polar solvent. This step produces a mixture of even-numbered alpha-olefins from C₄ to C₃₀+.

  • Isomerization: The alpha-olefins outside the desired carbon number range are separated and isomerized to internal olefins using a solid catalyst. This shifts the double bond from the alpha position to an internal position along the carbon chain.

  • Metathesis: The internal olefins are then subjected to a metathesis reaction, which effectively "shuffles" the carbon chains, producing a mixture of linear internal olefins with a redistributed chain length distribution. The desired C₁₀-C₁₈ fraction is then separated, and the remaining olefins are recycled back into the isomerization and metathesis steps.

This elegant combination of reactions allows for the highly efficient conversion of ethylene into the most commercially valuable alpha-olefin fractions.

Quantitative Data on Product Distribution

The product distribution of long-chain alpha-olefins is a critical parameter for any production process. The following tables summarize typical product distributions for the Ziegler-Natta and SHOP processes.

Carbon NumberZiegler-Natta Process (Typical Wt%)Shell Higher Olefin Process (SHOP) (Typical Wt%)
C425-3515-25
C615-2510-20
C810-208-15
C108-156-12
C125-105-10
C143-84-8
C162-63-7
C181-52-6
C20+5-1510-20

Note: These are generalized distributions and can be influenced by specific catalyst formulations and process conditions.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis and analysis of long-chain alpha-olefins.

Laboratory Scale Synthesis of Long-Chain Alpha-Olefins via Ethylene Oligomerization using a Ziegler-Natta Catalyst

Objective: To synthesize a mixture of long-chain alpha-olefins from ethylene using a laboratory-prepared Ziegler-Natta catalyst.

Materials:

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (Al(C₂H₅)₃) in a hydrocarbon solvent (e.g., hexane)

  • Anhydrous, deoxygenated hydrocarbon solvent (e.g., toluene)

  • High-purity ethylene gas

  • High-purity nitrogen gas

  • Schlenk line or glovebox for inert atmosphere operations

  • Jacketed glass reactor with mechanical stirring, temperature control, and gas inlet/outlet

  • Gas flow controller

Procedure:

  • Catalyst Preparation (in situ):

    • Under a nitrogen atmosphere, add a measured volume of anhydrous toluene (B28343) to the reactor.

    • Cool the reactor to the desired temperature (e.g., 0-20 °C).

    • Slowly add a specific molar amount of the triethylaluminum solution to the stirred solvent.

    • Carefully and slowly add a stoichiometric amount of titanium tetrachloride to the reactor. A colored precipitate, the active catalyst, will form.

    • Allow the catalyst mixture to age for a specified time (e.g., 15-30 minutes) at the reaction temperature.

  • Ethylene Oligomerization:

    • Begin bubbling ethylene gas through the catalyst slurry at a controlled flow rate.

    • Maintain the reaction temperature and pressure for the desired reaction time. The reaction is exothermic, so cooling will be necessary.

    • Monitor the uptake of ethylene.

  • Reaction Quenching and Product Isolation:

    • Stop the ethylene flow and purge the reactor with nitrogen.

    • Carefully quench the reaction by slowly adding an alcohol (e.g., isopropanol) to deactivate the catalyst.

    • Wash the reaction mixture with dilute acid (e.g., 1M HCl) and then with water to remove catalyst residues.

    • Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate), and filter.

    • Remove the solvent under reduced pressure to obtain the mixture of long-chain alpha-olefins.

Characterization of Long-Chain Alpha-Olefins by Gas Chromatography (GC)

Objective: To determine the carbon number distribution and purity of a synthesized alpha-olefin mixture.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for hydrocarbon analysis (e.g., a non-polar column like DB-1 or a slightly polar column like DB-5).

Analytical Conditions (Typical):

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 250 °C

    • Final hold: 10 minutes

  • Injection Volume: 1 µL of a dilute solution of the alpha-olefin mixture in a suitable solvent (e.g., hexane).

Procedure:

  • Prepare a dilute solution of the alpha-olefin sample.

  • Inject the sample into the GC.

  • Record the chromatogram.

  • Identify the peaks corresponding to different carbon number alpha-olefins by comparing their retention times to those of known standards or by their characteristic elution order (boiling point).

  • Determine the relative abundance of each alpha-olefin by integrating the peak areas.

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate the fundamental workflows and relationships in the production of long-chain alpha-olefins.

Ziegler_Natta_Oligomerization Ethylene Ethylene Monomer Reactor Oligomerization Reactor Ethylene->Reactor Catalyst Ziegler-Natta Catalyst (TiCl4 + Al(C2H5)3) Catalyst->Reactor Product Long-Chain Alpha-Olefins (Schulz-Flory Distribution) Reactor->Product

Ziegler-Natta Ethylene Oligomerization Workflow

Shell_Higher_Olefin_Process cluster_0 SHOP Core Process Oligomerization 1. Ethylene Oligomerization (Ni-phosphine catalyst) Separation1 Fractionation Oligomerization->Separation1 Desired_LAO Desired C10-C18 Alpha-Olefins Separation1->Desired_LAO Product Undesired_LAO Other Alpha-Olefins Separation1->Undesired_LAO Isomerization 2. Isomerization (Internal Olefins) Metathesis 3. Metathesis Isomerization->Metathesis Separation2 Fractionation Metathesis->Separation2 Desired_Internal_Olefins Desired C10-C18 Internal Olefins Separation2->Desired_Internal_Olefins Product Recycle_Olefins Recycle Stream Separation2->Recycle_Olefins Ethylene Ethylene Feed Ethylene->Oligomerization Undesired_LAO->Isomerization Recycle_Olefins->Isomerization

The Strategic Role of 1-Nonadecene in Pheromone Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nonadecene (B90666), a long-chain alpha-olefin, represents a versatile and strategic precursor in the synthesis of various insect pheromones. While not always the direct starting material found in nature's biosynthetic pathways, its C19 backbone and terminal double bond offer a valuable platform for synthetic chemists to construct the complex and highly specific molecular architectures that govern insect communication. This technical guide explores the pivotal role of this compound in pheromone synthesis, detailing key chemical transformations, experimental protocols, and the underlying biochemical signaling cascades. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how this simple alkene can be leveraged to produce potent semiochemicals for applications in pest management and ecological research.

Synthetic Strategies Employing this compound Derivatives

The chemical structure of this compound makes it an ideal candidate for several powerful synthetic methodologies aimed at producing long-chain, unsaturated pheromones. The terminal double bond can be readily functionalized or cleaved, while the long alkyl chain provides the necessary carbon skeleton for many lepidopteran and dipteran pheromones.

Ozonolysis and Wittig Reaction: A Powerful Combination

A plausible and highly effective strategy for utilizing this compound involves its oxidative cleavage via ozonolysis to generate a C18 aldehyde, octadecanal (B32862). This aldehyde can then serve as a key building block in the Wittig reaction to introduce a new double bond at a specific position with controlled stereochemistry, a critical feature for pheromone activity.

Experimental Protocol: Ozonolysis of this compound

  • Objective: To synthesize octadecanal from this compound.

  • Procedure: A solution of this compound in a non-participating solvent, such as dichloromethane (B109758) or methanol, is cooled to -78°C. A stream of ozone is then bubbled through the solution until a blue color persists, indicating the complete consumption of the alkene. The reaction mixture is then quenched with a reducing agent, such as dimethyl sulfide (B99878) or triphenylphosphine (B44618), to yield octadecanal.

  • Work-up: The solvent is removed under reduced pressure, and the crude aldehyde is purified by column chromatography on silica (B1680970) gel.

Experimental Protocol: Z-Selective Wittig Reaction

  • Objective: To synthesize a (Z)-alkene pheromone precursor from octadecanal.

  • Procedure: A phosphonium (B103445) salt is prepared by reacting triphenylphosphine with an appropriate alkyl halide. This salt is then deprotonated with a strong, salt-free base like sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent (e.g., THF) at low temperature to generate the ylide. The previously synthesized octadecanal is then added to the ylide solution. The reaction proceeds to form an oxaphosphetane intermediate, which then collapses to yield the (Z)-alkene and triphenylphosphine oxide.[1][2]

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography to remove the triphenylphosphine oxide byproduct.[1]

Plausible Synthetic Pathway from this compound

G This compound This compound Ozonide Intermediate Ozonide Intermediate This compound->Ozonide Intermediate O3, CH2Cl2, -78°C Octadecanal Octadecanal Ozonide Intermediate->Octadecanal DMS or PPh3 Oxaphosphetane Oxaphosphetane Octadecanal->Oxaphosphetane Phosphonium Ylide, THF Pheromone Precursor\n((Z)-alkene) Pheromone Precursor ((Z)-alkene) Oxaphosphetane->Pheromone Precursor\n((Z)-alkene)

Caption: Plausible synthesis of a pheromone precursor from this compound.

Cross-Metathesis: A Modern Approach

Olefin cross-metathesis, a Nobel Prize-winning reaction, offers a highly efficient and atom-economical method for the synthesis of pheromones. This compound can be reacted with a functionalized terminal alkene in the presence of a suitable catalyst, such as a Grubbs or Schrock catalyst, to directly form a longer-chain pheromone precursor with a defined double bond geometry. Z-selective catalysts are particularly valuable for the synthesis of many lepidopteran pheromones.[3][4][5][6]

Experimental Protocol: Z-Selective Cross-Metathesis

  • Objective: To synthesize a pheromone precursor via cross-metathesis of this compound.

  • Procedure: this compound and a functionalized terminal alkene (e.g., an omega-haloalkene or an unsaturated acetate) are dissolved in an anhydrous, degassed solvent like dichloromethane. A Z-selective ruthenium-based catalyst (e.g., a Hoveyda-Grubbs catalyst) is added, and the reaction is stirred at room temperature or with gentle heating under an inert atmosphere. The progress of the reaction is monitored by TLC or GC.

  • Work-up: Upon completion, the solvent is removed, and the crude product is purified by column chromatography to remove the catalyst residues and any homodimerized byproducts.

Reaction TypeReactantsCatalystProductYield (%)Z:E RatioReference
Cross-Metathesis1-Hexene + Oleyl alcoholGrubbs II Catalyst(Z)-Tetradecen-1-ol7786:14[6]
Cross-Metathesis1-Heptene + Secondary AlcoholZ-selective Ru-catalystPheromone Precursor7088:12[6]

Cross-Metathesis Experimental Workflow

G cluster_reactants Reactants This compound This compound Reaction Reaction This compound->Reaction Functionalized Alkene Functionalized Alkene Functionalized Alkene->Reaction Catalyst Addition Catalyst Addition Catalyst Addition->Reaction Purification Purification Reaction->Purification Pheromone Precursor Pheromone Precursor Purification->Pheromone Precursor

Caption: Workflow for pheromone synthesis via cross-metathesis.

Epoxidation and Ring-Opening

The terminal double bond of this compound can be selectively epoxidized to form 1,2-epoxynonadecane. This epoxide is a versatile intermediate that can undergo nucleophilic ring-opening reactions to introduce various functional groups, leading to the synthesis of diverse pheromone structures.

Biochemical Context: Biosynthesis and Signaling Pathways

While laboratory synthesis provides a means to produce pheromones in larger quantities, understanding their natural biosynthesis and mode of action is crucial for the development of effective pest management strategies.

Biosynthesis of Alkene Pheromones

In many insects, long-chain alkenes are biosynthesized from fatty acids through a series of enzymatic reactions involving elongation, desaturation, and decarboxylation. For instance, the housefly, Musca domestica, produces its sex pheromone, (Z)-9-tricosene, from oleic acid via chain elongation and subsequent oxidative decarboxylation of the corresponding aldehyde. This highlights the natural relevance of long-chain alkenes in insect chemical communication.

Pheromone Signaling Pathway

The detection of alkene pheromones by insects initiates a sophisticated signaling cascade that ultimately leads to a behavioral response.

  • Pheromone Binding: Volatile pheromone molecules enter the sensory hairs (sensilla) on the insect's antennae and are bound by Pheromone-Binding Proteins (PBPs) in the sensillum lymph.[7][8][9]

  • Receptor Activation: The PBP-pheromone complex transports the hydrophobic pheromone to Olfactory Receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs).[7][8][9]

  • Signal Transduction: Insect ORs often form ligand-gated ion channels, frequently in a complex with a co-receptor (Orco). Upon pheromone binding, the channel opens, leading to an influx of cations and depolarization of the neuron. Both ionotropic and metabotropic (involving G-proteins and second messengers) mechanisms have been implicated in insect olfaction.[7][10][11][12][13][14][15][16][17][18][19][20]

  • Signal Transmission: The depolarization of the ORN generates an action potential that is transmitted to the antennal lobe of the insect brain for processing, ultimately resulting in a behavioral response, such as upwind flight in search of a mate.[7][8]

Insect Olfactory Signaling Pathway

G Pheromone Pheromone PBP-Pheromone Complex PBP-Pheromone Complex Pheromone->PBP-Pheromone Complex Binds to PBP PBP PBP->PBP-Pheromone Complex OR + Orco OR + Orco PBP-Pheromone Complex->OR + Orco Activates Ion Channel Opening Ion Channel Opening OR + Orco->Ion Channel Opening Depolarization Depolarization Ion Channel Opening->Depolarization Cation Influx Action Potential Action Potential Depolarization->Action Potential Behavioral Response Behavioral Response Action Potential->Behavioral Response Signal to Brain

Caption: Generalized insect olfactory signaling pathway for pheromone detection.

Conclusion

This compound, while a simple molecule, holds significant potential as a foundational building block in the complex world of pheromone synthesis. Its utility in established and modern synthetic methodologies like the Wittig reaction and cross-metathesis allows for the efficient and stereocontrolled construction of a wide array of insect semiochemicals. A thorough understanding of these synthetic routes, coupled with insights into the natural biosynthetic and signaling pathways, empowers researchers to develop innovative and environmentally benign solutions for pest management and to further unravel the intricate chemical language of the insect world. The continued exploration of versatile precursors like this compound will undoubtedly contribute to advancements in drug development, agriculture, and ecological science.

References

1-Nonadecene: A Volatile Organic Compound with Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nonadecene (B90666) is a long-chain unsaturated hydrocarbon, classified as a volatile organic compound (VOC), that has garnered increasing interest within the scientific community.[1] With the molecular formula C₁₉H₃₈, this alkene is naturally synthesized by a variety of organisms, including plants, bacteria, and fungi.[2] Emerging research has illuminated its diverse biological activities, encompassing anti-inflammatory, antioxidant, and antimicrobial properties.[1][3] Notably, recent studies have implicated this compound as a significant metabolite in the pathology of certain inflammatory conditions, where it has been shown to modulate key cellular signaling pathways involved in tissue remodeling, angiogenesis, and immune responses. This technical guide provides a comprehensive overview of this compound, consolidating its physicochemical properties, natural occurrence, and biological significance. It further details experimental protocols for its analysis and for the investigation of its cellular effects, and presents quantitative data from existing literature. Finally, this guide proposes a model of the signaling pathways influenced by this compound, offering a valuable resource for researchers and professionals in drug development and related fields.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature, characterized by a double bond in its nineteen-carbon chain.[1] It is insoluble in water but soluble in organic solvents.[1] Due to its long-chain aliphatic nature, it exhibits a relatively high boiling point and low volatility compared to shorter-chain alkenes.[1] The presence of the double bond makes it susceptible to various chemical reactions, including addition reactions like hydrogenation and halogenation, as well as polymerization.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₃₈[1][2]
Molecular Weight266.51 g/mol [4][5]
CAS Number18435-45-5[2][5]
Physical DescriptionColorless to pale yellow liquid[1][2]
Melting Point23 °C[2][5]
Boiling Point329 °C at 760 mmHg[6]
Vapor Pressure0.0000381 mmHg[2]
SolubilityInsoluble in water; soluble in organic solvents[1]
XlogP310.6[7]

Natural Sources and Biosynthesis

This compound is a naturally occurring metabolite found in a diverse range of organisms.[2] It has been identified in various plant species, including in the seagrass Enhalus acoroides and as a component of rose absolute (Rosa centifolia).[4][7] Additionally, it is produced by microorganisms, such as bacteria of the genus Streptomyces and various endophytic fungi.[2] The biosynthesis of this compound is believed to occur through the oxidative degradation of fatty acids.[4][8]

Biological Activities and Significance

This compound exhibits a range of biological activities that are of significant interest to the fields of pharmacology and drug development.

Anti-inflammatory and Immunomodulatory Effects

Recent research has highlighted the pro-inflammatory potential of this compound in the context of chronic inflammatory lesions. A key study on radicular cysts, a type of inflammatory jaw lesion, identified this compound as a unique and abundant metabolite.[9] This study demonstrated that this compound treatment of human periodontal ligament fibroblasts (PdLFs) and peripheral blood mononuclear cells (PBMCs) leads to the upregulation of several pro-inflammatory and tissue-remodeling genes.

Table 2: Effects of this compound on Gene Expression in Periodontal Ligament Fibroblasts

GeneEffectImplication
Matrix Metalloproteinase-1 (MMP-1)UpregulationTissue degradation and remodeling
Vascular Endothelial Growth Factor α (VEGFα)UpregulationAngiogenesis and increased vascular permeability
Platelet-Derived Growth Factor α (PDGFα)UpregulationCell proliferation and angiogenesis
Runt-related transcription factor 2 (RUNX2)UpregulationMesenchymal-Epithelial Transition (MET)
Transforming growth factor beta 1 (TGFβ1)DownregulationModulation of MET

Furthermore, this compound was found to induce the polarization of macrophages towards a pro-inflammatory M1 phenotype, characterized by the expression of specific cell surface markers.[9]

Antimicrobial Activity

Several studies have reported the antimicrobial properties of extracts containing this compound. While data on the pure compound is limited, these findings suggest its potential as an antibacterial and antifungal agent.[3][10]

Table 3: Antimicrobial and Anticancer Activity of an Endophytic Fungus Extract Containing this compound (5.16%)

ActivityCell Line/OrganismIC50 / MICSource
AnticancerHep-G2 (Hepatocellular carcinoma)31.7 µg/ml[9]
AnticancerMCF-7 (Breast adenocarcinoma)49.8 µg/ml[9]
AntibacterialBacillus subtilis62.5 µg/ml[9]
AntibacterialKlebsiella oxytoca62.5 µg/ml[9]
AntifungalCandida albicans125 µg/ml[9]
AntibacterialStaphylococcus aureus250 µg/ml[9]
AntibacterialEscherichia coli250 µg/ml[9]

Note: The IC50 and MIC values are for the crude extract of Sarocladium kiliense, not for pure this compound.

Signaling Pathways Modulated by this compound

Based on the observed upregulation of MMP-1, VEGFα, and PDGFα, it is proposed that this compound activates intracellular signaling cascades that converge on the transcription of these genes. The following diagrams illustrate the potential signaling pathways involved.

Cellular_Effects cluster_effects Cellular Effects This compound This compound MMP-1_up ↑ MMP-1 This compound->MMP-1_up VEGFa_up ↑ VEGFα This compound->VEGFa_up PDGFa_up ↑ PDGFα This compound->PDGFa_up MET Mesenchymal-Epithelial Transition (MET) This compound->MET Macrophage_Polarization Macrophage Polarization (M1 phenotype) This compound->Macrophage_Polarization Tissue_Remodeling Tissue Remodeling MMP-1_up->Tissue_Remodeling Angiogenesis Angiogenesis VEGFa_up->Angiogenesis PDGFa_up->Angiogenesis Cell_Proliferation Cell Proliferation PDGFa_up->Cell_Proliferation Cyst_Lining_Formation Cyst Lining Formation MET->Cyst_Lining_Formation Pro-inflammatory\nEnvironment Pro-inflammatory Environment Macrophage_Polarization->Pro-inflammatory\nEnvironment GCMS_Workflow Sample Sample (e.g., tissue, liquid) Extraction Lipid Extraction Sample->Extraction Internal_Standard Add Internal Standard Extraction->Internal_Standard GC_Injection GC Injection Internal_Standard->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Identification & Quantification) Detection->Data_Analysis

References

Theoretical Insights into the Molecular Architecture of 1-Nonadecene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the computationally derived molecular structure of 1-Nonadecene, offering a foundational understanding for applications in materials science and pharmacology.

Introduction

This compound is a long-chain alpha-olefin with the chemical formula C₁₉H₃₈. Its structure, characterized by a terminal double bond, imparts specific chemical reactivity and physical properties that are of interest in various scientific domains, including drug delivery systems, polymer chemistry, and as a biochemical intermediate. Theoretical studies, particularly those employing quantum mechanical calculations, provide invaluable insights into the molecule's three-dimensional geometry, energetics, and electronic properties at an atomic level. This guide synthesizes available theoretical data to present a detailed picture of the molecular structure of this compound.

Computational Methodology

The molecular geometry of this compound and similar long-chain 1-alkenes is commonly investigated using ab initio and Density Functional Theory (DFT) methods. A widely used and reliable method for such hydrocarbon systems is the B3LYP functional combined with a basis set such as 6-31G(d). This level of theory provides a good balance between computational cost and accuracy for predicting geometric parameters.

The general workflow for the theoretical determination of molecular structure is as follows:

G start Initial Molecular Structure Generation opt Geometry Optimization using DFT (e.g., B3LYP/6-31G(d)) start->opt freq Vibrational Frequency Calculation opt->freq verify Verification of Minimum Energy Structure (No imaginary frequencies) freq->verify extract Extraction of Geometric Parameters (Bond lengths, angles, dihedrals) verify->extract analysis Analysis of Electronic Properties (HOMO-LUMO, electrostatic potential) extract->analysis

Figure 1: A generalized workflow for the computational study of molecular structures.

This process begins with an initial guess of the molecular geometry, which is then optimized to find the lowest energy conformation. Subsequent frequency calculations confirm that the optimized structure is a true minimum on the potential energy surface. From this optimized geometry, precise bond lengths, bond angles, and dihedral angles are extracted.

Molecular Geometry

The structure of this compound is characterized by two distinct regions: the unsaturated head group containing the C=C double bond and the long, saturated alkyl tail.

Table 1: Theoretically Determined Bond Lengths for this compound

BondAtom 1 (C)Atom 2 (C)Bond Length (Å)Hybridization
C=C12~1.33sp² - sp²
C-C (adjacent)23~1.51sp² - sp³
C-C (alkyl)3 to 184 to 19~1.54sp³ - sp³
C-H (vinyl)1, 2-~1.08sp² - s
C-H (alkyl)3 to 19-~1.09sp³ - s

Note: Values are based on DFT calculations (B3LYP/6-31G(d)) and representative data from studies on shorter 1-alkenes.

Table 2: Theoretically Determined Bond Angles for this compound

AngleAtom 1Atom 2 (Vertex)Atom 3Bond Angle (°)
H-C=CHC1C2~121.5
H-C-H (vinyl)HC1H~117.0
C=C-CC1C2C3~122.0
H-C-C (vinyl)HC2C3~116.5
C-C-C (alkyl)C(n)C(n+1)C(n+2)~112-114
H-C-H (alkyl)HC(n)H~107-109

Note: Values are based on DFT calculations and representative data from studies on shorter 1-alkenes. 'n' represents a carbon atom in the alkyl chain.

Table 3: Theoretically Determined Dihedral Angles for this compound

Dihedral AngleAtom 1Atom 2Atom 3Atom 4Dihedral Angle (°)Conformation
H-C=C-CHC1C2C30Eclipsed
C=C-C-CC1C2C3C4~120Skew
C-C-C-C (alkyl)C(n)C(n+1)C(n+2)C(n+3)~180Anti (trans)

Note: The alkyl chain of this compound adopts a staggered, anti-periplanar (trans) conformation, leading to its characteristic zig-zag structure. 'n' represents a carbon atom in the alkyl chain.

Conformational Analysis

Due to the free rotation around the numerous C-C single bonds, this compound can exist in a vast number of conformations. However, the lowest energy and most populated conformation is the all-trans (anti) arrangement of the carbon backbone, which minimizes steric hindrance. The energy barrier for rotation around the C-C bonds in the alkyl chain is relatively low, allowing for flexibility in the molecule.

The relationship between the different types of molecular motion and their corresponding energy barriers can be visualized as follows:

G A Bond Stretching/Bending (High Energy) C Molecular Conformations A->C Governs local geometry B Torsional Rotation around C-C bonds (Low Energy) B->C Leads to different conformers

Figure 2: Relationship between molecular motions and conformations.

Electronic Structure

The electronic structure of this compound is largely defined by the terminal double bond. The Highest Occupied Molecular Orbital (HOMO) is localized around the π-bond of the C=C double bond, making this region electron-rich and susceptible to electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is the corresponding π* anti-bonding orbital. The energy difference between the HOMO and LUMO is a key factor in determining the molecule's reactivity and its electronic absorption properties.

Conclusion

Theoretical studies provide a detailed and quantitative understanding of the molecular structure of this compound. The geometry is characterized by a planar vinyl group with sp² hybridization and a long, flexible alkyl chain with sp³ hybridization in a zig-zag conformation. The presented data on bond lengths, bond angles, and dihedral angles, derived from DFT calculations, offer a precise model for researchers in drug development and materials science. This foundational knowledge is crucial for predicting the molecule's interactions, reactivity, and behavior in various applications.

Methodological & Application

Application Notes and Protocols: 1-Nonadecene in the Synthesis of Core-Shell Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core-shell nanoparticles are advanced materials composed of an inner core and an outer shell of a different composition. This structure allows for the tuning of properties and the introduction of multifunctionality, making them highly valuable in fields ranging from optoelectronics to targeted drug delivery. The synthesis of high-quality core-shell nanoparticles requires precise control over reaction conditions, including the choice of solvent. 1-Nonadecene (B90666), a long-chain alkene, serves as a high-boiling point, non-coordinating solvent that is crucial for the synthesis of various core-shell nanoparticles, particularly semiconductor quantum dots like CdSe/ZnS. Its inert nature and high boiling point provide a stable medium for the thermal decomposition of organometallic precursors and the controlled growth of uniform nanoparticle shells.

Role of this compound in Synthesis

In the synthesis of core-shell nanoparticles, this compound primarily functions as:

  • A High-Boiling Point Solvent: Its high boiling point (330 °C) allows for the high temperatures required for precursor decomposition and nanocrystal growth, leading to materials with high crystallinity.

  • A Non-Coordinating Medium: this compound does not strongly bind to the surface of the growing nanoparticles, allowing for the controlled addition of capping ligands and shell precursors.

  • Heat Transfer Medium: It ensures uniform heat distribution throughout the reaction mixture, which is critical for achieving a narrow size distribution of the nanoparticles.

While many protocols utilize the closely related 1-octadecene (B91540) (ODE), this compound can be used interchangeably in most applications due to their similar chemical and physical properties.

Data Presentation: Synthesis Parameters for CdSe/ZnS Core-Shell Nanoparticles

The following table summarizes typical experimental parameters for the synthesis of CdSe/ZnS core-shell quantum dots, where this compound can be used as the solvent.

ParameterCore Synthesis (CdSe)Shell Synthesis (ZnS)Reference
Solvent 1-Octadecene (this compound can be substituted)1-Octadecene (this compound can be substituted)[1][2]
Cadmium Precursor Cadmium complex with sulphanilamide or Cd(oleate)2-[1][2]
Selenium Precursor Selenium dissolved in 1-octadecene (Se-ODE)-[2]
Zinc Precursor -Zinc stearate (B1226849) or Zn(oleate)2[1][2]
Sulfur Precursor -Thiourea or 1-octanethiol[1][2]
Temperature Not specified200 °C to 280 °C[1][2]
Resulting Nanoparticle Size -Effective diameter up to 10 nm[1]
Shell Thickness -1.5 - 4 nm[1][2]

Experimental Protocols

Protocol 1: Synthesis of CdSe/ZnS Core-Shell Quantum Dots

This protocol is adapted from methodologies using 1-octadecene and is applicable for use with this compound.

Materials:

Procedure:

Part A: Synthesis of CdSe Core Nanoparticles

  • Preparation of Cd Precursor: In a three-neck flask, mix CdO and oleic acid in this compound. Heat the mixture to ~150 °C under vacuum for 1 hour. Then, switch to a nitrogen atmosphere and increase the temperature to 300 °C until the solution becomes clear. Cool the solution to room temperature.

  • Preparation of Se Precursor: In a separate vial, dissolve selenium powder in trioctylphosphine (TOP-Se).

  • Core Synthesis: Reheat the Cd precursor solution to the desired temperature for nucleation (typically 240-280 °C) under nitrogen. Swiftly inject the TOP-Se solution. The reaction temperature will drop. Allow the temperature to recover and anneal the nanoparticles for a desired time to achieve the target core size.

  • Purification: Cool the reaction mixture to room temperature. Add methanol to precipitate the CdSe cores. Centrifuge the mixture and discard the supernatant. Re-disperse the precipitate in hexane. Repeat the precipitation and re-dispersion steps two more times. Finally, disperse the purified CdSe cores in hexane.

Part B: Growth of ZnS Shell

  • Preparation of Zn and S Precursors: Prepare a zinc oleate (B1233923) solution by reacting zinc acetate with oleic acid in this compound. Prepare a sulfur solution by dissolving sulfur powder in this compound at an elevated temperature (TOP-S can also be used).

  • Shell Growth: In a three-neck flask, mix the purified CdSe core solution with this compound and oleic acid. Heat the mixture under vacuum to remove the hexane and then switch to a nitrogen atmosphere. Raise the temperature to 200-220 °C.

  • Slowly inject the zinc and sulfur precursor solutions dropwise over a period of 1-2 hours.

  • Annealing: After the injection is complete, keep the reaction mixture at the injection temperature for 30-60 minutes to allow for the shell to anneal and crystallize properly.

  • Purification: Cool the reaction to room temperature. Precipitate the CdSe/ZnS core-shell nanoparticles with methanol, centrifuge, and re-disperse in hexane. Repeat the purification process as described for the cores.

Visualizations

Synthesis_Workflow Workflow for CdSe/ZnS Core-Shell Nanoparticle Synthesis cluster_core Part A: CdSe Core Synthesis cluster_shell Part B: ZnS Shell Growth A1 Prepare Cd Precursor (CdO + OA in this compound) A3 Inject Se Precursor into Cd Precursor at High Temperature A1->A3 A2 Prepare Se Precursor (Se in TOP) A2->A3 A4 Nucleation and Growth of CdSe Cores A3->A4 A5 Purification of CdSe Cores A4->A5 B3 Mix CdSe Cores in this compound A5->B3 Transfer of Purified Cores B1 Prepare Zn Precursor (Zn(OAc)₂ + OA in this compound) B4 Slow Injection of Zn and S Precursors B1->B4 B2 Prepare S Precursor (S in this compound) B2->B4 B3->B4 B5 Annealing of CdSe/ZnS Nanoparticles B4->B5 B6 Purification of Core-Shell Nanoparticles B5->B6

Caption: Workflow for the synthesis of CdSe/ZnS core-shell nanoparticles.

Logical_Relationship Role of this compound in Synthesis Solvent This compound HighT High Reaction Temperature Solvent->HighT High Boiling Point NonCoord Non-Coordinating Environment Solvent->NonCoord Inert Alkene HeatXfer Uniform Heat Transfer Solvent->HeatXfer Liquid Medium HighQuality High-Quality Core-Shell Nanoparticles HighT->HighQuality Promotes Crystallinity NonCoord->HighQuality Allows Controlled Growth HeatXfer->HighQuality Ensures Uniformity

Caption: The role and properties of this compound in nanoparticle synthesis.

References

Application Notes and Protocols for the Polymerization of 1-Nonadecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nonadecene (B90666), a long-chain alpha-olefin, is a monomer of significant interest for the synthesis of specialty polyolefins. The resultant polymer, poly(this compound), possesses unique properties owing to its long aliphatic side chains, which can impart characteristics such as low crystallinity, high flexibility, and a distinct thermal profile. These attributes make it a candidate for applications in advanced materials, including lubricants, viscosity modifiers, and as a component in drug delivery systems where biocompatibility and controlled release are paramount. This document provides detailed application notes and experimental protocols for the polymerization of this compound, primarily focusing on Ziegler-Natta and metallocene-catalyzed methods. While specific literature on this compound polymerization is limited, the following protocols are adapted from established procedures for structurally similar long-chain alpha-olefins.

Properties of this compound Monomer

PropertyValueReference
Molecular FormulaC19H38[1]
Molecular Weight266.50 g/mol [2]
AppearanceColorless to pale yellow liquid[3]
Boiling Point329.5 °C at 760 mmHg[2]
SolubilityInsoluble in water; soluble in organic solvents[3]

Polymerization Methods

The polymerization of this compound can be effectively achieved using coordination polymerization techniques, which offer control over the polymer's microstructure and molecular weight. The two primary methods detailed here are Ziegler-Natta catalysis and metallocene catalysis.

Ziegler-Natta Catalyzed Polymerization

Ziegler-Natta catalysts are heterogeneous catalysts known for their ability to produce polymers with high linearity and stereospecificity from alpha-olefins.[4][5] A typical Ziegler-Natta catalyst system consists of a transition metal halide (e.g., titanium tetrachloride) and an organoaluminum co-catalyst (e.g., triethylaluminum).[6]

Application Notes:

This method is suitable for producing high molecular weight poly(this compound). The properties of the resulting polymer, such as tacticity and molecular weight distribution, can be influenced by the choice of catalyst components, the ratio of co-catalyst to catalyst, and polymerization temperature. The polymerization is typically carried out as a slurry or solution process.

Experimental Protocol: Slurry Polymerization of this compound

Materials:

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Jacketed glass reactor with mechanical stirring, temperature control, and inert gas inlet/outlet

  • Syringes for transferring reagents

Procedure:

  • Reactor Preparation: Thoroughly dry the reactor and purge with high-purity nitrogen or argon.

  • Solvent and Monomer Addition: Under an inert atmosphere, charge the reactor with anhydrous heptane (or toluene) and the desired amount of purified this compound.

  • Temperature Equilibration: Bring the reactor contents to the desired polymerization temperature (e.g., 50-70°C).

  • Catalyst Component Addition:

    • Add the triethylaluminum co-catalyst solution to the reactor and stir for 10-15 minutes.

    • Separately prepare a slurry of the TiCl4 catalyst in anhydrous heptane. . Introduce the TiCl4 slurry into the reactor to initiate polymerization.

  • Polymerization: Maintain the reaction at the set temperature under a constant flow of inert gas for the desired duration (e.g., 1-4 hours). The formation of polymer will be observed as a precipitate or an increase in viscosity.

  • Quenching: Terminate the polymerization by adding methanol to the reactor.

  • Polymer Isolation and Purification:

    • Transfer the polymer slurry to a larger beaker.

    • Add the acidic methanol solution to deactivate and remove catalyst residues.

    • Stir for 1 hour, then filter the polymer.

    • Wash the polymer repeatedly with methanol and then water.

    • Dry the polymer in a vacuum oven at 60-80°C to a constant weight.

Logical Workflow for Ziegler-Natta Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up A Dry and Purge Reactor C Charge Reactor with Solvent and Monomer A->C B Purify Monomer and Solvent B->C D Equilibrate Temperature C->D E Add Co-catalyst (TEAL) D->E F Add Catalyst (TiCl4) E->F G Polymerize for a Set Time F->G H Quench with Methanol G->H I Wash with Acidic Methanol H->I J Filter and Wash Polymer I->J K Dry Polymer J->K

Caption: Workflow for Ziegler-Natta Polymerization of this compound.

Metallocene-Catalyzed Polymerization

Metallocene catalysts are a class of single-site catalysts that offer excellent control over polymer microstructure, molecular weight, and molecular weight distribution.[7] They typically consist of a Group 4 metallocene complex (e.g., a zirconocene) activated by a co-catalyst such as methylaluminoxane (B55162) (MAO).[8]

Application Notes:

This method is particularly useful for producing poly(this compound) with a narrow molecular weight distribution and for controlling the tacticity of the polymer by selecting the appropriate metallocene catalyst. The polymerization is typically conducted as a solution process.

Experimental Protocol: Solution Polymerization of this compound

Materials:

  • This compound (purified as above)

  • Metallocene catalyst (e.g., rac-Et(Ind)2ZrCl2 or Cp2ZrCl2)

  • Methylaluminoxane (MAO) solution in toluene

  • Anhydrous toluene (polymerization solvent)

  • Acidified ethanol (B145695) (for quenching)

  • Nitrogen or Argon (inert gas)

Equipment:

  • Schlenk line or glovebox

  • Jacketed glass reactor with magnetic or mechanical stirring, temperature control, and inert gas inlet/outlet

  • Syringes

Procedure:

  • Reactor Preparation: Dry and purge the reactor under an inert atmosphere.

  • Solvent and Monomer Addition: Charge the reactor with anhydrous toluene and purified this compound inside a glovebox or via Schlenk techniques.

  • Temperature Equilibration: Adjust the reactor temperature to the desired level (e.g., 25-60°C).

  • Catalyst Activation:

    • In a separate Schlenk flask, dissolve the metallocene catalyst in toluene.

    • Add the MAO solution to the metallocene solution and allow it to activate for a specified time (e.g., 15-30 minutes).

  • Polymerization Initiation: Transfer the activated catalyst solution to the reactor containing the monomer to start the polymerization.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 30 minutes to 2 hours), maintaining the temperature and inert atmosphere.

  • Quenching: Terminate the polymerization by adding acidified ethanol.

  • Polymer Isolation:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of ethanol.

    • Collect the polymer by filtration.

    • Wash the polymer with fresh ethanol.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50°C).

Metallocene Polymerization Signaling Pathway

G Metallocene Metallocene Pre-catalyst (e.g., Cp2ZrCl2) Active_Catalyst Active Cationic Catalyst [Cp2Zr-R]+ Metallocene->Active_Catalyst Activation MAO Co-catalyst (MAO) MAO->Active_Catalyst Propagation Chain Propagation Active_Catalyst->Propagation Monomer This compound Monomer->Propagation Insertion Propagation->Propagation Polymer Poly(this compound) Propagation->Polymer Chain Growth

Caption: Activation and Propagation in Metallocene-Catalyzed Polymerization.

Data Presentation

The following tables summarize typical quantitative data that can be expected from the polymerization of long-chain alpha-olefins, which can serve as a benchmark for the polymerization of this compound.

Table 1: Ziegler-Natta Polymerization of Higher Alpha-Olefins

MonomerCatalyst SystemTemp (°C)Time (h)Yield (%)Mn ( g/mol )PDI (Mw/Mn)
1-HexeneTiCl4 / Et2AlCl50285150,0004.5
1-OcteneTiCl4 / Et2AlCl / n-Bu2O60378250,0003.8
1-DeceneTiCl4 / Et2AlCl / MgBu270192180,0005.2

Data extrapolated from similar systems described in the literature.[9]

Table 2: Metallocene-Catalyzed Polymerization of Higher Alpha-Olefins

MonomerCatalyst SystemTemp (°C)Time (h)Activity ( kg/mol ·h)Mn ( g/mol )PDI (Mw/Mn)
1-Hexenerac-Et(Ind)2ZrCl2 / MAO251264080,0002.1
1-OcteneCp2ZrCl2 / MAO400.51500120,0002.3
1-DodecenePyridylamidohafnium / [Ph3C][B(C6F5)4] / AliBu3251-200,0001.8

Data extrapolated from similar systems described in the literature.[8][10][11]

Characterization of Poly(this compound)

The synthesized poly(this compound) should be characterized to determine its molecular weight, molecular weight distribution, and thermal properties.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the polymer structure and determine the tacticity.[13]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if any, which provides insight into the polymer's crystallinity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the disappearance of the vinyl C=C bond from the monomer and the presence of the saturated polymer backbone.

Applications and Future Directions

Poly(this compound) is expected to be a waxy or amorphous solid at room temperature with a low glass transition temperature. Its long, flexible side chains can act as internal plasticizers, leading to a material with high flexibility and good low-temperature properties.

Potential Applications:

  • Lubricant Additives: The long hydrocarbon side chains can improve the viscosity index and low-temperature performance of lubricating oils.[3]

  • Drug Delivery: As a hydrophobic polymer, it could be formulated into nanoparticles or micelles for the encapsulation and controlled release of lipophilic drugs. Its potential biocompatibility and biodegradability would need to be assessed for such applications.

  • Sealants and Adhesives: The amorphous and tacky nature of poly(this compound) could make it a suitable component in sealant and adhesive formulations.

  • Corrosion Inhibitors: Long-chain hydrocarbons can form protective films on metal surfaces, suggesting a potential role as a corrosion inhibitor.

Further research could focus on the copolymerization of this compound with other olefins to tailor the material properties for specific applications. Additionally, functionalization of the polymer backbone or side chains could introduce new functionalities for advanced applications in drug delivery and materials science.

References

Application Notes and Protocols for the Copolymerization of 1-Nonadecene with Ethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The copolymerization of ethylene (B1197577) with long-chain α-olefins (LCAOs), such as 1-nonadecene (B90666), is a key strategy for synthesizing linear low-density polyethylene (B3416737) (LLDPE) with tailored properties. The incorporation of the long C17 side chains from this compound into the polyethylene backbone disrupts the crystalline structure, leading to lower density and crystallinity compared to high-density polyethylene (HDPE). This modification of the polymer architecture allows for precise control over material properties like flexibility, toughness, and thermal characteristics.[1][2]

The choice of catalyst system, typically either a Ziegler-Natta or a metallocene catalyst, significantly influences the copolymer's microstructure, such as comonomer distribution and molecular weight distribution.[3] Metallocene catalysts are known for producing copolymers with a narrow molecular weight distribution and a uniform comonomer distribution, which can lead to more predictable material properties.[3]

Relevance in Drug Development:

While direct applications of ethylene/1-nonadecene copolymers in drug delivery are an emerging area, the broader class of polyolefins offers significant promise for pharmaceutical applications due to several key characteristics:

  • Biocompatibility and Inertness: Polyolefins are generally biocompatible and chemically inert, making them suitable for contact with biological systems and for encapsulating sensitive drug molecules.[4]

  • Tunable Properties: By controlling the amount of this compound incorporated, properties such as crystallinity, melting point, and mechanical strength can be adjusted. This allows for the design of materials with specific drug release profiles.[4]

  • Controlled Release: The semi-crystalline nature of these copolymers can be exploited to create matrices for the sustained release of therapeutic agents. The drug release kinetics can be modulated by the polymer's crystallinity and morphology.[4][5]

  • Stability: Polyolefin-based systems can offer excellent stability, protecting the encapsulated drug from degradation and ensuring a longer shelf life.[4]

These copolymers can be formulated into various drug delivery systems, including implantable devices, transdermal patches, and as a matrix for oral dosage forms. The long alkyl side chains of this compound can also modify the hydrophobicity of the polymer, potentially enhancing its interaction with lipophilic drugs.

Experimental Protocols

This section provides detailed protocols for the copolymerization of ethylene with this compound using two common catalyst systems: a Metallocene/MAO system and a Ziegler-Natta system.

Protocol 1: Metallocene-Catalyzed Copolymerization

This protocol describes a solution polymerization process using a metallocene catalyst activated by methylaluminoxane (B55162) (MAO).

1.1 Materials and Reagents:

  • Ethylene (Polymerization grade)

  • This compound (≥98%, purified by passing through activated alumina (B75360) and stored over molecular sieves)

  • Toluene (B28343) (Anhydrous grade, distilled over sodium/benzophenone)[6]

  • Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)

  • Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)

  • Methanol (B129727) (ACS grade)

  • Hydrochloric acid (10% in methanol)

  • Nitrogen or Argon (High purity)

1.2 Equipment:

  • 250 mL three-neck glass reactor or a stainless-steel autoclave equipped with a mechanical stirrer, temperature controller, gas inlet, and sampling valve.

  • Schlenk line or glovebox for handling air-sensitive reagents.

  • Oil bath or heating mantle.

  • Filtration apparatus.

  • Vacuum oven.

1.3 Polymerization Procedure:

  • Reactor Setup: The reactor is first thoroughly dried under vacuum at an elevated temperature (e.g., 150°C) for several hours to remove moisture and oxygen.[6] It is then cooled to the desired reaction temperature (e.g., 70°C) under a nitrogen or argon atmosphere.

  • Solvent and Monomer Addition: Anhydrous toluene (e.g., 100 mL) is transferred to the reactor via cannula. A specific amount of this compound is then injected into the reactor.

  • Cocatalyst Addition: The MAO solution is injected into the reactor and the mixture is stirred for approximately 10 minutes.

  • Initiation of Polymerization: The metallocene catalyst, pre-dissolved in a small amount of toluene, is injected into the reactor to start the polymerization. Ethylene gas is then continuously fed into the reactor to maintain a constant pressure (e.g., 1 atm or higher).

  • Reaction: The polymerization is allowed to proceed for a predetermined time (e.g., 30 minutes) while maintaining constant temperature and ethylene pressure.

  • Termination: The reaction is terminated by stopping the ethylene flow and injecting acidified methanol (10% HCl in methanol) into the reactor.

  • Polymer Recovery: The resulting polymer precipitates. The mixture is poured into a larger volume of methanol, stirred, and then filtered.

  • Purification: The collected polymer is washed repeatedly with methanol and then dried in a vacuum oven at 60°C to a constant weight.

Protocol 2: Ziegler-Natta-Catalyzed Copolymerization

This protocol outlines a slurry polymerization process using a supported Ziegler-Natta catalyst.

2.1 Materials and Reagents:

  • Ethylene (Polymerization grade)

  • This compound (≥98%, purified)

  • Hexane (B92381) (Anhydrous grade)

  • Supported Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)

  • Triethylaluminum (TEA) as cocatalyst

  • Methanol (ACS grade)

  • Nitrogen or Argon (High purity)

2.2 Equipment:

  • Same as for the metallocene protocol.

2.3 Polymerization Procedure:

  • Reactor Setup: The reactor is prepared as described in section 1.3.1 and brought to the reaction temperature (e.g., 60-70°C).

  • Solvent and Cocatalyst Addition: Anhydrous hexane (e.g., 100 mL) is added to the reactor, followed by the injection of the TEA cocatalyst.

  • Catalyst and Monomer Addition: The Ziegler-Natta catalyst slurry and the desired amount of this compound are introduced into the reactor.

  • Initiation of Polymerization: The reactor is pressurized with ethylene to the desired pressure (e.g., 7 bar), and this pressure is maintained throughout the reaction by a continuous ethylene feed.[7]

  • Reaction: The polymerization is conducted for the desired duration (e.g., 1 hour).

  • Termination and Recovery: The reaction is terminated by venting the ethylene and adding methanol. The polymer is recovered and purified as described in sections 1.3.7 and 1.3.8.

Characterization of the Copolymer
  • Nuclear Magnetic Resonance (¹³C NMR): To determine the this compound content and the comonomer sequence distribution in the copolymer chain.[6]

  • Gel Permeation Chromatography (GPC): To measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the molecular weight distribution (Mw/Mn).[8]

  • Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and crystallinity of the copolymer.[2][6]

Data Presentation

The following table summarizes representative data for the copolymerization of ethylene with long-chain α-olefins, which can serve as a reference for experiments with this compound.

Catalyst SystemComonomerTemp (°C)Pressure (atm)[Al]/[Molar RatioActivity ( kg/mol ·h)Comonomer Inc. (mol%)Mw ( kg/mol )Mw/MnTm (°C)
rac-Et(Ind)₂ZrCl₂/MAO1-Octene5015600~15001.5 - 3.01200 - 1900~2.6115-125
TiCl₄/MgCl₂/TEA1-Octene607143~10001.0 - 5.0100 - 3004.0 - 6.0129-135
CpTiCl₂(OAr)/MAO1-Dodecene508300~25002.0 - 10.0300 - 5001.9 - 2.2100-120
CpTiCl₂(OAr)/MAO1-Hexadecene508300~20001.5 - 7.0250 - 4502.0 - 2.3105-122

Data are compiled and adapted from literature for similar long-chain α-olefins and serve as representative examples.[2][6][7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_char Characterization prep_reagents Purify Reagents (Toluene, this compound) add_solvent Add Solvent & This compound prep_reagents->add_solvent prep_reactor Dry & Purge Reactor prep_reactor->add_solvent add_cocatalyst Add Cocatalyst (MAO or TEA) add_solvent->add_cocatalyst add_catalyst Inject Catalyst add_cocatalyst->add_catalyst feed_ethylene Feed Ethylene (Constant Pressure) add_catalyst->feed_ethylene reaction Run Reaction (Constant Temp) feed_ethylene->reaction terminate Terminate with Acidified Methanol reaction->terminate precipitate Precipitate in Methanol terminate->precipitate filter_wash Filter & Wash precipitate->filter_wash dry Dry in Vacuum Oven filter_wash->dry gpc GPC (Mw, Mn, Mw/Mn) dry->gpc nmr 13C NMR (Comonomer %, Sequence) dry->nmr dsc DSC (Tm, Crystallinity) dry->dsc

Caption: Experimental workflow for ethylene/1-nonadecene copolymerization.

logical_relationships cluster_params Experimental Parameters cluster_props Copolymer Properties catalyst_type Catalyst Type (Metallocene vs. ZN) mw_mwd Molecular Weight & Distribution (Mw/Mn) catalyst_type->mw_mwd comonomer_inc Comonomer Incorporation catalyst_type->comonomer_inc microstructure Microstructure (Sequence Dist.) catalyst_type->microstructure comonomer_feed This compound Feed Concentration comonomer_feed->comonomer_inc crystallinity Crystallinity & Tm comonomer_feed->crystallinity temperature Reaction Temperature temperature->mw_mwd temperature->comonomer_inc pressure Ethylene Pressure pressure->mw_mwd

Caption: Relationship between reaction parameters and copolymer properties. Caption: Relationship between reaction parameters and copolymer properties.

References

Application Notes and Protocols for 1-Nonadecene as a Phase Change Material in Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nonadecene, an organic phase change material (PCM), presents a compelling option for thermal energy storage (TES) applications. Its paraffin-based structure allows it to store and release significant amounts of thermal energy at a nearly constant temperature during its solid-liquid phase transition. This property is particularly valuable in applications requiring passive thermal regulation, such as in buildings, electronics cooling, and the transportation of temperature-sensitive materials, including pharmaceuticals. These notes provide a detailed overview of this compound's thermophysical properties, protocols for its characterization, and methods for enhancing its performance in TES systems.

Thermophysical Properties of this compound

The effective design and implementation of TES systems using this compound rely on a thorough understanding of its thermal and physical properties. The following table summarizes key quantitative data for this compound.

PropertyValueUnitsReference
Melting Point23°C[1][2]
Boiling Point329°C[1]
Density (at 25°C)0.79g/mL[2]
Latent Heat of FusionNot explicitly found for this compound. For n-nonadecane (a close analog), a value of 213.9 J/g has been reported.J/g
Molecular Weight266.50 g/mol [3][4]

Note: Specific data for the latent heat of fusion of this compound was not available in the searched literature. The value for n-nonadecane is provided as a close approximation due to their similar chemical structures.

Enhancing Thermal Performance

A primary limitation of organic PCMs like this compound is their inherently low thermal conductivity, which can hinder the rate of heat transfer during charging and discharging cycles. Various strategies can be employed to mitigate this issue.

Enhancing Thermal Conductivity

The thermal conductivity of paraffin-based PCMs can be significantly improved by incorporating highly conductive nanomaterials.[5][6][7][8] This creates a composite material with enhanced heat transfer properties.

Nanomaterial AdditiveConcentration (wt%)Thermal Conductivity EnhancementReference
Graphene Nanoplatelets (GNP)1 - 10Up to 334.6% increase in paraffin (B1166041) wax and PEG[6]
Milled Carbon Fiber1 - 15Data not specified[6]
Graphene Oxide1 - 15Data not specified[6]
Graphite1 - 15Data not specified[6]
Hexagonal Boron Nitride1 - 15Data not specified[6]
Copper Nanoparticles214.2% increase in paraffin[9]
Alumina (Al2O3) NanoparticlesNot specifiedCan increase thermal conductivity[8]
Titanium Dioxide (TiO2) Nanoparticles1, 3, 5Can increase thermal conductivity[8]

Logical Relationship for Thermal Conductivity Enhancement

This compound This compound Low_Thermal_Conductivity Low_Thermal_Conductivity This compound->Low_Thermal_Conductivity Nanoparticle_Addition Nanoparticle_Addition Low_Thermal_Conductivity->Nanoparticle_Addition Mitigation Strategy Enhanced_Thermal_Conductivity Enhanced_Thermal_Conductivity Nanoparticle_Addition->Enhanced_Thermal_Conductivity Improved_Heat_Transfer_Rate Improved_Heat_Transfer_Rate Enhanced_Thermal_Conductivity->Improved_Heat_Transfer_Rate

Caption: Strategy to improve the thermal performance of this compound.

Shape Stabilization

To prevent leakage in its molten state and to maintain a consistent shape, this compound can be encapsulated or incorporated into a supporting matrix. Microencapsulation, where the PCM is enclosed in a thin shell, is a common technique.[10]

Experimental Protocols

Accurate characterization of the thermophysical properties of this compound is crucial for its application in TES. The following are detailed protocols for key experiments.

Protocol for Determining Thermophysical Properties using Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for measuring the melting temperature and latent heat of fusion of PCMs.[11][12]

Objective: To determine the phase change temperature and latent heat of fusion of this compound.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans and lids

  • This compound sample (1-10 mg)

  • Reference material (empty sealed aluminum pan)

  • Inert gas supply (e.g., Nitrogen)

Experimental Workflow:

cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Sample_Weighing Weigh 1-10 mg of this compound Encapsulation Seal in Aluminum Pan Sample_Weighing->Encapsulation Instrument_Setup Set Temperature Program (e.g., -10°C to 50°C) Encapsulation->Instrument_Setup Heating_Cycle Heat at a controlled rate (e.g., 5°C/min) Instrument_Setup->Heating_Cycle Cooling_Cycle Cool at a controlled rate (e.g., 5°C/min) Heating_Cycle->Cooling_Cycle Thermogram Obtain DSC Thermogram Cooling_Cycle->Thermogram Peak_Analysis Determine Onset and Peak Temperatures Thermogram->Peak_Analysis Enthalpy_Calculation Calculate Latent Heat of Fusion Peak_Analysis->Enthalpy_Calculation

Caption: Workflow for DSC analysis of this compound.

Procedure:

  • Sample Preparation: Accurately weigh 1-10 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., -10°C).

    • Ramp the temperature up to a point well above the melting point (e.g., 50°C) at a controlled heating rate (e.g., 5°C/min).

    • Hold the sample at the upper temperature for a few minutes to ensure complete melting.

    • Ramp the temperature down to the starting temperature at a controlled cooling rate (e.g., 5°C/min).

  • Data Analysis:

    • The DSC will record the heat flow as a function of temperature.

    • The melting temperature is typically determined as the onset or peak temperature of the endothermic peak on the heating curve.

    • The latent heat of fusion is calculated by integrating the area of the melting peak.

Protocol for Thermal Stability and Reliability Testing

To ensure the long-term performance of this compound as a PCM, its thermal stability over repeated melting and freezing cycles must be evaluated.[13][14][15]

Objective: To assess the change in thermophysical properties of this compound after a large number of thermal cycles.

Materials and Equipment:

  • Thermal cycling apparatus (e.g., environmental chamber or automated bath system)

  • DSC instrument

  • This compound samples

Experimental Workflow:

Initial_DSC Initial DSC Analysis of this compound Thermal_Cycling Subject Sample to Repeated Melting/Freezing Cycles (e.g., 1000 cycles) Initial_DSC->Thermal_Cycling Post_Cycling_DSC DSC Analysis after Cycling Thermal_Cycling->Post_Cycling_DSC Comparison Compare Pre- and Post-Cycling Thermophysical Properties Post_Cycling_DSC->Comparison Stability_Assessment Assess Thermal Stability and Reliability Comparison->Stability_Assessment

Caption: Workflow for thermal stability testing of this compound.

Procedure:

  • Initial Characterization: Perform an initial DSC analysis on a sample of this compound to determine its baseline melting temperature and latent heat of fusion.

  • Thermal Cycling: Place a larger sample of this compound in a thermal cycling apparatus. Subject the sample to a predetermined number of melting and freezing cycles (e.g., 100, 500, 1000 cycles). The temperature range for cycling should encompass the full phase transition of the material.

  • Post-Cycling Characterization: After the completion of the thermal cycles, perform another DSC analysis on a small sample taken from the cycled material.

  • Data Comparison: Compare the melting temperature and latent heat of fusion of the cycled sample with the initial values. A significant change in these properties would indicate thermal degradation. For paraffin waxes, slight changes in properties after hundreds of cycles have been observed.[14]

Applications in Thermal Energy Storage

The properties of this compound make it suitable for a range of TES applications, particularly in the low-to-medium temperature range.

  • Building Energy Efficiency: Incorporation into building materials such as wallboards, plaster, and concrete can help regulate indoor temperatures, reducing heating and cooling loads.[16]

  • Electronics Cooling: Can be used in passive thermal management systems to absorb and dissipate heat generated by electronic components.

  • Pharmaceutical and Cold Chain Logistics: Its melting point makes it suitable for maintaining a stable temperature environment for the transport and storage of temperature-sensitive drugs and other products.

  • Solar Energy Systems: Can be used to store solar thermal energy for later use, such as in solar water heating systems.[14]

Conclusion

This compound is a promising phase change material for thermal energy storage applications. Its favorable thermophysical properties, coupled with the potential for performance enhancement through the addition of nanomaterials and shape stabilization, make it a versatile option for researchers and professionals in various fields. The experimental protocols outlined in these notes provide a framework for the systematic characterization and evaluation of this compound for specific TES applications.

References

Application Notes and Protocols for the Quantification of 1-Nonadecene in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantitative analysis of 1-nonadecene (B90666) in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the rationale for method selection, detailed experimental protocols for sample preparation and analysis, and representative validation data to ensure accurate and reliable results.

Introduction

This compound (C₁₉H₃₈) is a long-chain alkene that can be found in various natural and industrial products. Its accurate quantification in complex mixtures such as biological samples, environmental matrices, and chemical formulations is crucial for a range of applications, including biomarker research, environmental monitoring, and quality control in industrial processes. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the determination of volatile and semi-volatile organic compounds like this compound due to its high sensitivity, selectivity, and resolving power.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal choice for the analysis of this compound in intricate samples. The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the analytical column. Subsequently, the mass spectrometer fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique spectral fingerprint for identification and quantification.

For the analysis of this compound, a non-polar capillary column, such as a DB-5ms or equivalent, is typically employed. The use of a splitless injection mode enhances the sensitivity for trace-level analysis. Electron Ionization (EI) at 70 eV is the standard ionization technique, providing reproducible fragmentation patterns that can be compared with spectral libraries for confident identification.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

To minimize matrix interference and concentrate the analyte, a solid-phase extraction (SPE) protocol is recommended for complex samples.

Materials:

  • SPE cartridges (e.g., C18, 500 mg, 6 mL)

  • Methanol (B129727) (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Nitrogen gas, high purity

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

Protocol:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of hexane followed by 5 mL of methanol through the column using a vacuum manifold. Do not allow the cartridge to dry out.

  • Sample Loading: Dissolve or dilute the sample in a suitable solvent (e.g., methanol/water mixture). Load the sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a methanol/water solution (e.g., 50:50 v/v) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of hexane.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of hexane (e.g., 100 µL) for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD)

  • Autosampler

  • Capillary column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

GC-MS Parameters:

ParameterValue
GC Inlet
Injection ModeSplitless
Inlet Temperature280 °C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature80 °C, hold for 2 min
Ramp 115 °C/min to 200 °C
Ramp 210 °C/min to 300 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)

Data Presentation and Quantitative Analysis

For quantitative analysis, the GC-MS is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. The molecular ion and characteristic fragment ions of this compound are monitored.

Mass Spectrum and Fragmentation of this compound

The electron ionization mass spectrum of this compound is characterized by its molecular ion peak (M⁺) at m/z 266. The fragmentation pattern typically shows a series of hydrocarbon fragments separated by 14 amu (CH₂ groups).

Quantitative Data Summary

The following table summarizes the key parameters for the quantification of this compound using the described GC-MS method.

ParameterValue/Range
Retention Time Approximately 15.5 - 16.5 minutes (on a 30m DB-5ms column with the specified program)
Quantifier Ion (m/z) 69
Qualifier Ion 1 (m/z) 83
Qualifier Ion 2 (m/z) 55
Linearity (r²) ≥ 0.995
Linear Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 10%

Method Validation

To ensure the reliability of the analytical method, a thorough validation should be performed according to established guidelines (e.g., ICH, FDA). The key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is confirmed by the absence of interfering peaks at the retention time of this compound and the correct ratio of qualifier to quantifier ions.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of standards of known concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Mixture Sample SPE Solid-Phase Extraction (SPE) Sample->SPE 1. Extraction Eluate Concentrated Eluate SPE->Eluate 2. Elution Reconstitution Reconstitution in Hexane Eluate->Reconstitution 3. Concentration Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification Result Final Result Quantification->Result

Experimental workflow for this compound quantification.

logical_relationship Analyte This compound in Sample GC_Separation Gas Chromatographic Separation Analyte->GC_Separation Separated based on volatility MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Eluted at specific Retention Time Peak_Area Peak Area of Quantifier Ion MS_Detection->Peak_Area Signal intensity is proportional to amount Concentration Concentration of this compound Peak_Area->Concentration Interpolated using Calibration_Curve Calibration Curve Calibration_Curve->Concentration

Logical relationship for quantification.

Application Note: Analysis of 1-Nonadecene by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Nonadecene (C₁₉H₃₈) is a long-chain alkene, an unsaturated hydrocarbon found in various natural sources, including plants and bacteria.[1][2] Its identification and quantification are pertinent in fields such as natural product chemistry, environmental analysis, and the study of biofuels. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and definitive analytical technique for this purpose, offering high-resolution separation and specific molecular identification.[3][4] This document provides a detailed protocol for the qualitative and quantitative analysis of this compound using GC-MS.

Experimental Protocols

This section details the necessary steps from sample preparation to data analysis for the successful determination of this compound.

1. Sample and Standard Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS results. The goal is to dissolve the analyte in a volatile solvent suitable for injection while minimizing matrix interference.[3][5]

  • Solvent Selection: Use high-purity, volatile organic solvents. Hexane (B92381) or dichloromethane (B109758) are recommended.[3][6]

  • Standard Preparation (10 µg/mL):

    • Accurately weigh approximately 10 mg of pure this compound standard.

    • Dissolve the standard in a small amount of hexane in a 10 mL volumetric flask.

    • Once dissolved, bring the volume up to the 10 mL mark with hexane to create a 1 mg/mL stock solution.

    • Perform a 1:100 serial dilution by transferring 100 µL of the stock solution into a 10 mL volumetric flask and filling to the mark with hexane. This yields a 10 µg/mL working standard.

  • Sample Preparation:

    • If the sample is a solid or oil, dissolve a known quantity in hexane to achieve an estimated final concentration within the instrument's linear range (e.g., 1-20 µg/mL).

    • For complex matrices, a prior extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required to isolate the hydrocarbon fraction.[3]

    • Ensure the final sample is free from particulate matter by filtering through a 0.22 µm filter or by centrifugation.[5]

    • Transfer the final solution into a 2 mL glass autosampler vial for analysis.[6]

2. GC-MS Instrumentation and Method

The following parameters serve as a robust starting point and can be optimized based on the specific instrumentation and analytical goals.

  • Injection: A 1 µL splitless injection is typically used for trace analysis to maximize the transfer of the analyte onto the column.[7][8]

  • Separation: A non-polar capillary column, such as a DB-5ms or equivalent, provides excellent separation for hydrocarbons.[9]

  • Detection: The mass spectrometer is operated in electron ionization (EI) mode. Full scan mode is used for qualitative identification by comparing the resulting spectrum to a reference library like NIST.[1] For enhanced sensitivity in quantitative analysis, Selected Ion Monitoring (SIM) mode can be employed.

Data Presentation

Quantitative and method-specific data are summarized below for clarity and ease of use.

Table 1: Recommended GC-MS Method Parameters

Parameter Condition Rationale
Gas Chromatograph (GC)
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[9] A non-polar column ideal for separating non-polar analytes like alkenes.
Carrier Gas Helium, constant flow at 1.2 mL/min[7] Inert carrier gas providing good chromatographic efficiency.
Injector Type Split/Splitless Allows for both high concentration (split) and trace (splitless) analysis.
Injector Temperature 280 °C Ensures complete and rapid vaporization of the C19 hydrocarbon.
Injection Mode Splitless (for trace analysis)[7] Maximizes analyte transfer to the column for improved sensitivity.
Injection Volume 1 µL Standard volume for capillary GC.
Oven Program Initial 100°C, hold 2 min; ramp at 10°C/min to 300°C, hold 5 min[9] Separates analytes by boiling point; ensures elution of the high-boiling this compound.
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV[9][10] Standard, robust ionization method that produces reproducible fragmentation patterns.
Ion Source Temp. 230 °C[9][10] Standard source temperature to maintain ion integrity and prevent contamination.
Quadrupole Temp. 150 °C[9][10] Maintains consistent ion trajectory and mass filtering.
Acquisition Mode Full Scan (m/z 40-550) For qualitative analysis and spectral library matching.

| Solvent Delay | 5 minutes | Prevents the high concentration of solvent from saturating the detector. |

Table 2: Key Mass Spectral Data for this compound (EI at 70 eV)

Attribute Value (m/z) Significance
Molecular Formula C₁₉H₃₈
Molecular Weight 266.5 g/mol [11]
Molecular Ion [M]⁺ 266 Confirms the molecular weight of the compound. Often of low intensity for long-chain alkanes/alkenes.[12]
Base Peak 43 The most abundant fragment ion, likely corresponding to the C₃H₇⁺ propyl cation.

| Key Fragment Ions | 41, 55, 57, 69, 71, 83, 85, 97, 99 | These characteristic ions arise from the systematic cleavage along the alkyl chain, typically separated by 14 amu (-CH₂-), and are crucial for positive identification.[12][13] |

Note: Fragmentation data is based on the general behavior of long-chain alkenes and reference spectra from the NIST Mass Spectrometry Data Center.[11]

Visualization of Experimental Workflow

The logical flow from sample preparation to final data analysis is a critical component of a reproducible protocol.

GCMS_Workflow cluster_MS Mass Spectrometry Detection SamplePrep 1. Sample Preparation (Dissolution in Hexane, Filtration) Injection 2. GC Injection (1µL, Splitless Mode) SamplePrep->Injection GCSeparation 3. GC Separation (Capillary Column Separation by Volatility) Injection->GCSeparation Ionization 4. Ionization (Electron Impact, 70 eV) GCSeparation->Ionization MassAnalysis 5. Mass Analysis (Quadrupole Mass Filtering) Ionization->MassAnalysis Detection 6. Detection (Electron Multiplier) MassAnalysis->Detection DataAnalysis 7. Data Analysis (Chromatogram Integration & Spectral Library Match) Detection->DataAnalysis

Caption: General experimental workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for the Purification of 1-Nonadecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 1-nonadecene (B90666), a long-chain alpha-olefin, utilizing two common laboratory techniques: fractional vacuum distillation and flash column chromatography. These methods are essential for achieving the high purity levels required for research, chemical synthesis, and pharmaceutical applications.

Introduction

This compound (C₁₉H₃₈) is a non-polar hydrocarbon characterized by a terminal double bond.[1][2] Its high boiling point and non-polar nature present specific challenges and opportunities for purification. Commercially available this compound may contain isomers, shorter and longer chain alkenes, and other non-volatile impurities. The choice between distillation and chromatography will depend on the nature of the impurities, the required purity level, the quantity of material to be purified, and available equipment.

Physicochemical Properties of this compound

A thorough understanding of the physical properties of this compound is critical for designing effective purification protocols.

PropertyValueReference
Molecular Weight266.50 g/mol [2]
Boiling Point329 °C at 760 mmHg[3][4]
181 °C at 10 mmHg[3]
Melting Point23 °C[3][4][5]
Density0.79 g/mL at 25 °C[4][5]
SolubilityInsoluble in water; Soluble in alcohol and organic solvents[1][3]

Method Selection: Distillation vs. Chromatography

The selection of the appropriate purification technique is a critical first step.

  • Fractional Vacuum Distillation is ideal for separating compounds with different boiling points. It is particularly suitable for large quantities of material and for removing non-volatile impurities or impurities with significantly different boiling points. Given the high atmospheric boiling point of this compound, vacuum distillation is necessary to prevent thermal decomposition.[6]

  • Flash Column Chromatography separates compounds based on their differential adsorption to a stationary phase.[7] For non-polar compounds like this compound, normal-phase chromatography with a polar stationary phase is effective for removing more polar impurities. It is well-suited for smaller scale purifications where high purity is paramount and for separating isomers or compounds with very similar boiling points.

Quantitative Data Summary

The following table summarizes typical results that can be expected from the purification of this compound using the protocols detailed below. These values are representative and may vary based on the initial sample quality and specific experimental conditions.

ParameterFractional Vacuum DistillationFlash Column Chromatography
Initial Purity (GC-MS) ~90-95%~90-95%
Final Purity (GC-MS) >98%>99%
Recovery Yield ~85-90%~75-85%
Estimated Processing Time (for 10g scale) 4-6 hours2-3 hours

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is designed for the purification of several grams to kilograms of this compound.

Materials and Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with stirrer

  • Vacuum pump and vacuum gauge

  • Cold trap

  • Boiling chips or magnetic stir bar

  • Thermometer

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram. Ensure all glass joints are properly sealed with vacuum grease.

    • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

    • Connect the vacuum pump to the distillation apparatus through a cold trap.

  • Distillation Process:

    • Begin stirring the crude this compound.

    • Gradually apply vacuum, aiming for a stable pressure of approximately 10 mmHg.

    • Slowly heat the distillation flask using the heating mantle. The heating bath should be set approximately 20-30°C higher than the boiling point of the liquid at the working pressure.[6]

    • Monitor the temperature at the distillation head. Discard the initial fraction (forerun), which may contain lower-boiling impurities.

    • Collect the main fraction of this compound, which should distill at a stable temperature (approximately 181°C at 10 mmHg).[3]

    • Stop the distillation before the flask runs dry to prevent the concentration of potentially explosive peroxides and overheating of non-volatile residues.

  • Post-Distillation:

    • Allow the apparatus to cool completely before releasing the vacuum.

    • Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).[2][8]

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for purifying smaller quantities (milligrams to several grams) of this compound to a high degree of purity.

Materials and Equipment:

  • Glass chromatography column

  • Silica (B1680970) gel (60 Å, 230-400 mesh)

  • Sand

  • Eluent (e.g., Hexane or Petroleum Ether)

  • Flash chromatography system or air/nitrogen pressure source

  • Collection tubes or flasks

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Column Packing:

    • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Equilibrate the column by running several column volumes of the eluent through the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen non-polar solvent. Since this compound is non-polar, it will travel quickly through the column.[7]

    • Apply gentle pressure to the top of the column to achieve a solvent flow rate of approximately 2 inches/minute.

    • Collect fractions in test tubes. The progress of the separation can be monitored by TLC.

  • Product Recovery:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

    • Confirm the purity of the final product by GC-MS.

Visualized Workflows

DistillationWorkflow cluster_setup Apparatus Setup cluster_process Distillation Process cluster_analysis Analysis A Crude this compound in Round-Bottom Flask B Fractionating Column A->B F Apply Vacuum (~10 mmHg) C Condenser B->C D Receiving Flask C->D E Vacuum Source C->E G Heat Gently F->G H Collect Forerun G->H I Collect Main Fraction (~181°C) H->I J Stop Distillation I->J K Cool & Release Vacuum L GC-MS Analysis K->L M Pure this compound L->M

Caption: Workflow for Fractional Vacuum Distillation of this compound.

ChromatographyWorkflow cluster_prep Preparation cluster_separation Separation cluster_recovery Recovery & Analysis A Prepare Silica Gel Slurry B Pack Column A->B C Equilibrate Column with Hexane B->C D Dissolve Crude Sample E Load Sample D->E F Elute with Hexane E->F G Collect Fractions F->G H TLC Analysis of Fractions I Combine Pure Fractions H->I J Solvent Removal (Rotary Evaporator) I->J K GC-MS Analysis J->K L Pure this compound K->L

Caption: Workflow for Flash Column Chromatography of this compound.

References

Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 1-Nonadecene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1,2-epoxynonadecane (B13780893) and its corresponding diol, 1,2-nonadecanediol, from 1-nonadecene (B90666). Furthermore, a protocol for the evaluation of the antimicrobial activity of 1,2-nonadecanediol is described, highlighting its potential application in the development of new therapeutic agents.

Introduction

This compound, a long-chain alpha-olefin, serves as a versatile starting material for the synthesis of various functionalized derivatives. Its long aliphatic chain imparts significant lipophilicity, a characteristic often exploited in the design of molecules targeting microbial membranes. The functionalization of the terminal double bond allows for the introduction of polar groups, leading to amphiphilic structures with potential biological activity. This document details the synthesis of two key derivatives, 1,2-epoxynonadecane and 1,2-nonadecanediol, and outlines a protocol for assessing the antimicrobial properties of the latter. Long-chain 1,2-alkanediols have demonstrated antibacterial activity, with their efficacy being dependent on the alkyl chain length[1][2].

Data Presentation

The following table summarizes the antimicrobial activity of a series of 1,2-alkanediols against common skin bacteria, suggesting the potential efficacy of 1,2-nonadecanediol.

CompoundOrganismMIC (µg/mL)
1,2-HexanediolStaphylococcus aureus> 5000
1,2-OctanediolStaphylococcus aureus1250
1,2-DecanediolStaphylococcus aureus312.5
1,2-DodecanediolStaphylococcus aureus156.3
1,2-HexanediolStaphylococcus epidermidis> 5000
1,2-OctanediolStaphylococcus epidermidis1250
1,2-DecanediolStaphylococcus epidermidis312.5
1,2-DodecanediolStaphylococcus epidermidis156.3

Data extrapolated from studies on shorter-chain 1,2-alkanediols. The antimicrobial activity is expected to increase with chain length up to a certain point.

Experimental Protocols

Protocol 1: Synthesis of 1,2-Epoxynonadecane via Epoxidation of this compound

This protocol describes the chemical synthesis of 1,2-epoxynonadecane from this compound using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and efficient epoxidizing agent. The reaction proceeds via a concerted "butterfly" mechanism, where the oxygen is delivered to one face of the double bond[3].

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography (optional)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Slowly add m-CPBA (1.1-1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. Continue stirring until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1,2-epoxynonadecane.

  • If necessary, the crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of 1,2-Nonadecanediol via Acid-Catalyzed Hydrolysis of 1,2-Epoxynonadecane

This protocol details the ring-opening of the synthesized 1,2-epoxynonadecane to form 1,2-nonadecanediol through acid-catalyzed hydrolysis.

Materials:

  • 1,2-Epoxynonadecane (crude or purified)

  • Tetrahydrofuran (THF) or acetone

  • Sulfuric acid (H₂SO₄), dilute aqueous solution (e.g., 1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the 1,2-epoxynonadecane (1.0 equivalent) in a mixture of THF (or acetone) and water.

  • With stirring, add a catalytic amount of dilute sulfuric acid to the solution.

  • Heat the reaction mixture to a gentle reflux (or stir at room temperature for an extended period) and monitor the reaction progress by TLC until the epoxide is consumed.

  • After completion, cool the reaction mixture to room temperature and neutralize the acid by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1,2-nonadecanediol.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Evaluation of Antimicrobial Activity using Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of 1,2-nonadecanediol against bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis.

Materials:

  • 1,2-Nonadecanediol

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Staphylococcus epidermidis ATCC 12228)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotic (e.g., vancomycin)

  • Negative control (broth with DMSO)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 1,2-nonadecanediol in DMSO.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells of the microtiter plate.

  • Serial Dilution: Perform a two-fold serial dilution of the 1,2-nonadecanediol stock solution in CAMHB directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound.

  • Controls: Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with the highest concentration of DMSO used), and a sterility control (broth only).

  • Incubation: Incubate the microtiter plates at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a spectrophotometer.

Mandatory Visualization

Synthesis_and_Antimicrobial_Testing_Workflow cluster_synthesis Synthesis cluster_testing Antimicrobial Testing Start This compound Epoxidation Epoxidation (m-CPBA, DCM) Start->Epoxidation Epoxide 1,2-Epoxynonadecane Epoxidation->Epoxide Hydrolysis Acid-Catalyzed Hydrolysis Epoxide->Hydrolysis Diol 1,2-Nonadecanediol Hydrolysis->Diol MIC_Assay Broth Microdilution Assay Diol->MIC_Assay Data_Analysis Data Analysis (MIC Determination) MIC_Assay->Data_Analysis Result Antimicrobial Activity Profile Data_Analysis->Result

Caption: Workflow for the synthesis and antimicrobial evaluation of 1,2-nonadecanediol.

References

Application of 1-Nonadecene in the Preparation of Surfactants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various classes of surfactants utilizing 1-nonadecene (B90666) as a key hydrophobic starting material. The protocols outlined below are based on established synthetic methodologies for long-chain alpha-olefins and related hydrophobic precursors.

Introduction

This compound, a C19 alpha-olefin, serves as a valuable building block for the synthesis of a range of surfactants. Its long alkyl chain imparts strong hydrophobicity, making the resulting surfactants particularly effective in applications requiring significant reduction of surface and interfacial tension, such as in enhanced oil recovery, industrial cleaning, and formulation of specialized emulsions. The primary classes of surfactants that can be synthesized from this compound include alpha-olefin sulfonates (AOS), linear alkylbenzene sulfonates (LAS), and Gemini surfactants. Each class offers a unique set of properties and potential applications.

Alpha-Olefin Sulfonates (AOS) from this compound

Alpha-olefin sulfonates are anionic surfactants produced by the sulfonation of alpha-olefins.[1] The resulting products are a mixture of alkene sulfonates and hydroxyalkane sulfonates, known for their excellent foaming and cleaning properties, especially in hard water.[1]

Experimental Protocol: Synthesis of Sodium this compound Sulfonate

This protocol describes a general laboratory-scale synthesis of sodium this compound sulfonate.

Materials:

  • This compound

  • Gaseous sulfur trioxide (SO3), diluted in dry air or nitrogen

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10-30 wt%)

  • Deionized water

  • Standard laboratory glassware for gas-liquid reactions (e.g., falling film reactor or a flask with a gas dispersion tube)

  • Stirring and temperature control equipment

Procedure:

  • Sulfonation:

    • In a suitable reactor (a continuous falling film reactor is typically used in industrial processes), react liquid this compound with a stream of gaseous sulfur trioxide diluted with an inert gas.[2][3]

    • Maintain the reaction temperature carefully, as the reaction is highly exothermic.

    • The reaction produces a mixture of alkene sulfonic acids and sultones.[2]

  • Aging:

    • The crude reaction product is typically aged for a short period to allow for the completion of the initial reaction.

  • Neutralization and Hydrolysis:

    • The aged reaction mixture is then neutralized with a sodium hydroxide solution.[2]

    • The neutralized mixture is heated (e.g., to 50-80°C) to facilitate the hydrolysis of sultones into hydroxyalkane sulfonates and alkene sulfonates.[4]

    • This step is crucial for obtaining the final desired product composition.[2]

  • Work-up and Isolation:

    • After hydrolysis, the mixture may be purified to remove any unreacted olefin.

    • The final product is typically an aqueous solution of sodium this compound sulfonate. If a solid product is desired, the water can be removed by drying.[4]

Quantitative Data
PropertyExpected Value/Trend for C19 AOSReference
Critical Micelle Concentration (CMC)Decreases with increasing alkyl chain length.[5]
Surface Tension at CMCIncreases with increasing alkyl chain length.[5]
Adsorption EfficiencyLower compared to shorter chain AOS.[5]
WettabilityExpected to be lower than shorter chain AOS.[5]
EmulsificationExpected to be lower than shorter chain AOS for simple oils.[5]

Synthesis Workflow

AOS_Synthesis Nonadecene This compound Sulfonation Sulfonation Nonadecene->Sulfonation SO3 Sulfur Trioxide (gas) SO3->Sulfonation Crude_Mixture Crude Product (Alkene Sulfonic Acids & Sultones) Sulfonation->Crude_Mixture Hydrolysis Neutralization & Hydrolysis Crude_Mixture->Hydrolysis NaOH NaOH Solution NaOH->Hydrolysis AOS_Product Sodium this compound Sulfonate Solution Hydrolysis->AOS_Product

Synthesis of Alpha-Olefin Sulfonate (AOS)

Linear Alkylbenzene Sulfonates (LAS) from this compound

Linear alkylbenzene sulfonates are a major class of anionic surfactants used in detergents and cleaners.[6] The synthesis is a two-step process involving the Friedel-Crafts alkylation of benzene (B151609) with a linear olefin, followed by sulfonation of the resulting linear alkylbenzene (LAB).[6][7]

Experimental Protocol: Synthesis of Sodium Nonadecylbenzene (B1582335) Sulfonate

This protocol outlines the laboratory synthesis of LAS from this compound.

Part 1: Synthesis of Linear Nonadecylbenzene (LAB)

Materials:

  • This compound

  • Benzene

  • Acid catalyst (e.g., hydrogen fluoride, aluminum chloride, or a solid acid catalyst like a zeolite)[6][7]

  • Standard organic synthesis glassware

Procedure:

  • Alkylation:

    • In a suitable reactor, react this compound with an excess of benzene in the presence of an acid catalyst.[7]

    • The reaction temperature will depend on the catalyst used.

    • The reaction will produce a mixture of phenylnonadecane isomers.[6]

  • Work-up:

    • After the reaction is complete, the catalyst is removed (e.g., by washing for soluble catalysts or filtration for solid catalysts).

    • The excess benzene is removed by distillation.

    • The resulting linear nonadecylbenzene may be further purified by vacuum distillation.

Part 2: Sulfonation of Linear Nonadecylbenzene

Materials:

  • Linear nonadecylbenzene (from Part 1)

  • Sulfonating agent (e.g., sulfur trioxide or oleum)

  • Sodium hydroxide solution

Procedure:

  • Sulfonation:

    • React the linear nonadecylbenzene with the sulfonating agent. This reaction is highly exothermic and requires careful temperature control.[7]

    • The product is linear nonadecylbenzene sulfonic acid (LABSA).

  • Neutralization:

    • Neutralize the LABSA with a sodium hydroxide solution to form sodium nonadecylbenzene sulfonate.[7]

Synthesis Workflow

LAS_Synthesis Nonadecene This compound Alkylation Friedel-Crafts Alkylation Nonadecene->Alkylation Benzene Benzene Benzene->Alkylation Catalyst Acid Catalyst Catalyst->Alkylation LAB Linear Nonadecylbenzene (LAB) Alkylation->LAB Sulfonation Sulfonation LAB->Sulfonation Sulfonating_Agent Sulfonating Agent (e.g., SO3) Sulfonating_Agent->Sulfonation LABSA Linear Nonadecylbenzene Sulfonic Acid (LABSA) Sulfonation->LABSA Neutralization Neutralization LABSA->Neutralization NaOH NaOH Solution NaOH->Neutralization LAS_Product Sodium Nonadecylbenzene Sulfonate (LAS) Neutralization->LAS_Product

Synthesis of Linear Alkylbenzene Sulfonate (LAS)

Gemini Surfactants from this compound

Gemini surfactants consist of two monomeric surfactant molecules linked by a spacer group.[8] They often exhibit superior surface activity and lower critical micelle concentrations (CMCs) compared to their single-chain counterparts.[8] Cationic Gemini surfactants can be synthesized from this compound via conversion to an alkyl halide followed by reaction with a diamine spacer.

Experimental Protocol: Synthesis of a Dimeric Cationic Surfactant

This protocol provides a general method for synthesizing a C19-based Gemini surfactant.

Part 1: Synthesis of 1-Bromononadecane (B1582091)

Materials:

  • This compound

  • Hydrogen bromide (HBr)

  • Radical initiator (e.g., benzoyl peroxide)

  • Solvent (e.g., heptane)

Procedure:

  • Hydrobromination:

    • In a suitable solvent, react this compound with HBr in the presence of a radical initiator to achieve anti-Markovnikov addition, yielding 1-bromononadecane.

    • The reaction should be carried out under inert atmosphere.

  • Work-up:

    • Wash the reaction mixture to remove excess HBr and the initiator byproducts.

    • Dry the organic phase and remove the solvent under reduced pressure.

    • The product can be purified by distillation or recrystallization.

Part 2: Synthesis of the Gemini Surfactant

Materials:

  • 1-Bromononadecane (from Part 1)

  • A diamine spacer (e.g., N,N,N',N'-tetramethyl-1,6-hexanediamine)

  • Solvent (e.g., ethanol (B145695) or acetonitrile)

Procedure:

  • Quaternization:

    • React two equivalents of 1-bromononadecane with one equivalent of the diamine spacer in a suitable solvent.

    • The reaction mixture is typically heated under reflux for several hours to ensure complete reaction.[9]

  • Isolation and Purification:

    • The Gemini surfactant product often precipitates from the reaction mixture upon cooling.

    • The precipitate is collected by filtration, washed with a cold solvent to remove unreacted starting materials, and then dried.

    • Recrystallization can be performed to further purify the product.

Synthesis Workflow

Gemini_Synthesis Nonadecene This compound Hydrobromination Anti-Markovnikov Hydrobromination Nonadecene->Hydrobromination HBr HBr / Initiator HBr->Hydrobromination Alkyl_Halide 1-Bromononadecane Hydrobromination->Alkyl_Halide Quaternization Quaternization Alkyl_Halide->Quaternization Spacer Diamine Spacer Spacer->Quaternization Gemini_Product C19 Gemini Surfactant Quaternization->Gemini_Product

Synthesis of a Gemini Surfactant

Applications

Surfactants derived from this compound are expected to find applications in areas where high hydrophobicity is advantageous. A primary application is in Enhanced Oil Recovery (EOR) , where surfactants are used to reduce the interfacial tension between oil and water, thereby mobilizing trapped oil in reservoirs.[10][11] The long alkyl chain of this compound-based surfactants would be particularly suited for interacting with long-chain hydrocarbons present in crude oil. Other potential applications include:

  • Industrial Cleaning: For the formulation of heavy-duty cleaners and degreasers.

  • Emulsion Polymerization: As emulsifiers in the synthesis of polymers.

  • Textile and Leather Processing: As wetting and dispersing agents.[12]

  • Agrochemicals: In the formulation of pesticides and herbicides.

Conclusion

This compound is a versatile hydrophobic raw material for the synthesis of a variety of high-performance surfactants. The protocols and information provided herein offer a foundation for researchers and scientists to explore the preparation and application of these novel surface-active agents. The unique properties conferred by the C19 alkyl chain are likely to be beneficial in a range of specialized industrial applications. Further research is warranted to fully characterize the properties of these surfactants and to optimize their performance in specific formulations.

References

Application Notes and Protocols for the Use of 1-Nonadecene as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Internal Standards in Chromatography

In quantitative chromatographic analysis, an internal standard (IS) is a compound of known concentration that is added to all samples, calibration standards, and quality controls.[1] The purpose of an internal standard is to correct for variations that may occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the results.[2][3] An ideal internal standard should be chemically similar to the analyte of interest, not naturally present in the sample, and well-separated from other components in the chromatogram.[3] The quantification is based on the ratio of the analyte peak area to the internal standard peak area, which minimizes the impact of variations in sample volume and instrument response.[3]

Rationale for Using 1-Nonadecene (B90666) as an Internal Standard

This compound, a long-chain alkene (C19H38), possesses several characteristics that make it a suitable internal standard for the analysis of various organic compounds, particularly in Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID).

  • Chemical Nature: As a long-chain hydrocarbon, this compound is chemically similar to a range of analytes, including other hydrocarbons, fatty acids (after conversion to fatty acid methyl esters), and other non-polar to semi-polar compounds.

  • Non-Endogenous: this compound is not typically found in most biological samples, which prevents interference from endogenous components.[2]

  • Volatility: Its volatility makes it suitable for GC analysis without the need for chemical derivatization, which is often required for more polar compounds like fatty alcohols (e.g., 1-nonadecanol).[4]

  • Chromatographic Behavior: It exhibits good peak shape and retention on common non-polar GC columns.

  • Mass Spectrum: this compound produces a characteristic mass spectrum under electron ionization (EI), allowing for selective detection and quantification using MS.[5]

Experimental Protocol: Quantitative Analysis of Fatty Acids using this compound as an Internal Standard by GC-MS

This protocol details the quantitative analysis of fatty acids in a biological matrix (e.g., plasma, serum) using this compound as an internal standard. The fatty acids are first converted to their corresponding fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials and Reagents
  • This compound solution (1 mg/mL in hexane)

  • Fatty acid standards

  • Hexane (B92381) (GC grade)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Boron trifluoride-methanol solution (14% BF3 in methanol)

  • Anhydrous sodium sulfate

  • Glass tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporation system

  • GC-MS system

Preparation of Solutions
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane.

  • Working Internal Standard Solution (100 µg/mL): Dilute 1 mL of the this compound stock solution to 10 mL with hexane.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the fatty acid standards. Add a constant volume of the working internal standard solution to each calibrator.

Sample Preparation and Lipid Extraction
  • Pipette 100 µL of the sample (e.g., plasma) into a glass tube.

  • Add 10 µL of the 100 µg/mL this compound working internal standard solution.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture and vortex vigorously for 1 minute.

  • Add 500 µL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully transfer the lower organic layer (chloroform) to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

Derivatization of Fatty Acids to FAMEs
  • To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.

  • Cap the tube tightly and heat at 80°C for 10 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of deionized water, and vortex for 30 seconds.

  • Centrifuge at 1000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer, containing the FAMEs and this compound, to a GC vial for analysis. Note: this compound does not undergo derivatization under these conditions.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column

  • Injection Volume: 1 µL

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 250°C

    • Ramp 2: 5°C/min to 300°C, hold for 5 minutes

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Analysis
  • Integrate the peak areas for the target FAMEs and the this compound internal standard.

  • For this compound, monitor characteristic ions such as m/z 57, 71, 85, and 266.[5]

  • Calculate the peak area ratio of each analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analytes in the unknown samples by using the linear regression equation from the calibration curve.

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for the use of this compound as an internal standard. The Relative Retention Time (RRT) and Response Factor (RF) are provided as examples and should be determined experimentally for a specific method.

Internal StandardTypical Concentration Range (in final extract)Key Mass Ions (m/z) for SIMExample Relative Retention Time (RRT) (Analyte RT / IS RT)Example Response Factor (RF)
This compound1 - 50 µg/mL57, 71, 85, 2661.00 (by definition)1.00 (by definition)
Palmitic Acid (as FAME)0.5 - 100 µg/mL74, 87, 270~0.85~1.05
Oleic Acid (as FAME)0.5 - 100 µg/mL55, 264, 296~0.95~0.98

Visualizations

logical_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_quant Quantification Analyte Analyte of Interest Spike Spike IS into Sample and Calibration Standards Analyte->Spike IS Internal Standard (this compound) IS->Spike GCMS GC-MS Analysis Spike->GCMS PeakAreas Measure Peak Areas (Analyte and IS) GCMS->PeakAreas Ratio Calculate Peak Area Ratio (Analyte/IS) PeakAreas->Ratio Calibration Construct Calibration Curve Ratio->Calibration Concentration Determine Analyte Concentration Calibration->Concentration

Caption: Logical workflow for quantification using an internal standard.

experimental_workflow start Start: Biological Sample (e.g., 100 µL Plasma) add_is Add 10 µL of 100 µg/mL This compound (IS) start->add_is extraction Lipid Extraction (Chloroform:Methanol) add_is->extraction dry Dry Extract under Nitrogen extraction->dry derivatize Derivatization (14% BF3-Methanol, 80°C) dry->derivatize extract_fames Extract FAMEs and IS with Hexane derivatize->extract_fames gcms GC-MS Analysis extract_fames->gcms data_analysis Data Analysis and Quantification gcms->data_analysis

Caption: Experimental workflow for fatty acid analysis using this compound.

References

Troubleshooting & Optimization

preventing polymerization of 1-Nonadecene at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Nonadecene (B90666). This resource is designed for researchers, scientists, and drug development professionals to help prevent and troubleshoot the unwanted polymerization of this compound during high-temperature applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

A1: this compound is a long-chain alpha-olefin, a hydrocarbon with a terminal double bond.[1][2] This double bond is reactive and susceptible to addition reactions, which can lead to the formation of long-chain polyolefins under certain conditions, particularly at elevated temperatures.[3] This process, known as thermal polymerization, can occur even without the presence of a catalyst.

Q2: At what temperatures does significant polymerization of this compound occur?

A2: While this compound is stable at room temperature, thermal polymerization becomes a significant issue at temperatures commonly used for high-temperature synthesis, typically ranging from 120°C to 320°C.[4] The rate of polymerization increases dramatically with temperature. For 1-octadecene (B91540), a close analog, conversion to polymer after 24 hours is negligible at 100°C but reaches over 88% at 320°C.[4]

Q3: What are the visible signs of polymerization in my experiment?

A3: Unwanted polymerization can manifest in several ways. Common signs include:

  • An unexpected increase in the viscosity of the reaction mixture, which may become oily or even solidify.

  • The appearance of a colorless oil or waxy precipitate upon cooling or when adding a non-solvent like acetone (B3395972) or methanol.[4]

  • Difficulty in stirring the reaction mixture.

  • Discrepancies in analytical data (e.g., NMR, GPC) showing broad aliphatic signals or high molecular weight species that are not your target compound.[4]

Q4: What are the general strategies to prevent or minimize polymerization?

A4: The primary strategies involve controlling reaction conditions and using chemical additives. Key approaches include:

  • Lowering Reaction Temperature: Use the minimum temperature necessary for your desired reaction to proceed at a reasonable rate.

  • Using an Inert Atmosphere: Conduct experiments under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, as oxygen can sometimes promote radical formation.[]

  • Adding Polymerization Inhibitors: Introduce small quantities of chemical inhibitors that scavenge free radicals, which are the initiators of the polymerization chain reaction.[6]

  • Using Alternative Solvents: If this compound is being used solely as a high-boiling solvent, consider replacing it with a saturated, aliphatic solvent like n-octadecane or squalane, which lack the reactive double bond.[4]

  • Limiting Reaction Time: Minimize the duration the reaction is held at a high temperature.

Q5: How should this compound be stored to ensure its stability?

A5: To maintain its quality and prevent premature polymerization, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from light.[7] The ideal storage temperature is between 2°C and 8°C.[1][3] Storing under an inert nitrogen atmosphere is also recommended to prevent oxidation.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: My reaction mixture became viscous and difficult to stir.

Possible Cause Recommended Action
High Reaction Temperature The rate of thermal polymerization is highly dependent on temperature.[4]
Prolonged Reaction Time The extent of polymerization increases with time at high temperatures.[4]
Absence of Inhibitor Without an inhibitor, thermal polymerization can proceed unchecked.

Problem 2: My final product is contaminated with a waxy, non-polar substance.

Possible Cause Recommended Action
Polymer Formation and Precipitation Poly(this compound) has similar solubility to many nanocrystals and other non-polar products, making it a common contaminant that is difficult to remove.[4]

Problem 3: I added an inhibitor, but still observed polymerization.

Possible Cause Recommended Action
Inhibitor Incompatibility or Degradation The chosen inhibitor may not be effective at your reaction temperature or may have degraded.
Incorrect Inhibitor Concentration The concentration of the inhibitor may be too low to effectively quench the polymerization reaction.
Oxygen Requirement Some phenolic inhibitors, like hydroquinone, require the presence of trace amounts of oxygen to be effective.[]
Presence of Catalytic Impurities Certain metal precursors or impurities can act as catalysts for olefin polymerization.[4]

Data Presentation

Table 1: Effect of Temperature on the Polymerization of 1-Octadecene (as an analog for this compound)

Data derived from experiments on 1-octadecene heated for 24 hours under an argon atmosphere.[4]

Temperature (°C)Conversion to Polymer (%)Isolated Yield of Polymer (%)
1200.640.07
1606.583.38
24024.0114.79
32088.5166.32

Table 2: Common Polymerization Inhibitors for Olefins

Inhibitor ClassExampleTypical Concentration Range (ppm)Notes
Hindered Phenols Butylated hydroxytoluene (BHT)200 - 1000Effective radical scavengers. Often used for storage and transport stabilization.[6]
Hydroquinone (HQ)100 - 500Often requires trace oxygen to be effective.[][6]
4-tert-butylcatechol (TBC)50 - 200Common for stabilizing monomers like styrene (B11656) during storage.[6]
Amines Phenylenediamines25 - 150Can act as retarders, slowing the rate of polymerization.[6][9]
Nitroxide Radicals TEMPO50 - 200Highly effective radical scavengers that do not require oxygen.[6]

Experimental Protocols

Protocol 1: Accelerated Stability Study for Inhibitor Screening

Objective: To rapidly evaluate the effectiveness of different inhibitors at preventing the thermal polymerization of this compound.

Materials:

  • High-purity this compound

  • Selected inhibitors (e.g., BHT, TEMPO, TBC)

  • Small, sealable glass vials (e.g., 4 mL) with PTFE-lined caps

  • Inert gas (Argon or Nitrogen)

  • Oven or heating block capable of maintaining a constant temperature

  • Methanol (for precipitation)

  • Analytical balance, filter paper

Procedure:

  • Preparation: In a glovebox or under a flow of inert gas, dispense 2 mL of this compound into a series of labeled vials.

  • Inhibitor Addition: Add the appropriate amount of each inhibitor to the vials to achieve the desired final concentrations (e.g., 100 ppm, 250 ppm, 500 ppm). Include a control sample with no inhibitor.

  • Sealing: Tightly seal the vials.

  • Heating: Place the vials in an oven pre-heated to your target experimental temperature (e.g., 240°C).

  • Sampling: At predetermined time intervals (e.g., 4, 8, 16, 24 hours), remove one set of vials (one for each inhibitor and the control) from the oven and allow them to cool to room temperature.

  • Precipitation: Open each cooled vial and add 2 mL of methanol. Mix thoroughly. If a significant amount of polymer has formed, it will precipitate as a white, waxy solid.

  • Analysis: Visually inspect the vials for the amount of precipitate. For a quantitative analysis, filter the contents of each vial through a pre-weighed filter paper, wash the precipitate with additional methanol, dry the filter paper in a vacuum oven, and weigh the collected polymer.

  • Evaluation: The most effective inhibitor will be the one that results in the least amount of polymer formation at your desired time and temperature.

Protocol 2: General High-Temperature Synthesis in this compound

Objective: To perform a chemical synthesis at high temperature using this compound as a solvent while minimizing its polymerization.

Procedure:

  • System Setup: Assemble your reaction glassware (e.g., three-neck flask with condenser, mechanical stirrer, and thermocouple). Ensure the system is clean, dry, and can be purged with an inert gas.

  • Reagent Addition: Add your solid reagents and the selected polymerization inhibitor (e.g., 250 ppm BHT) to the flask.

  • Inert Atmosphere: Purge the system with argon or nitrogen for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Addition: Add the required volume of high-purity this compound via cannula or syringe.

  • Heating: Begin stirring and slowly heat the mixture to the target reaction temperature. Monitor the temperature closely.

  • Reaction Monitoring: Monitor the reaction progress using appropriate techniques (e.g., TLC, GC). Avoid unnecessarily long reaction times.

  • Cooling: Once the reaction is complete, promptly cool the mixture by removing the heat source.

  • Workup and Purification: Proceed with your standard workup. Be aware that poly(this compound) may be present. If a precipitate forms upon cooling or addition of an anti-solvent, it may be the polymer impurity. Refer to the troubleshooting guide for purification strategies.

Visualizations

TroubleshootingWorkflow start High-Temp Experiment in this compound observe Observe Signs of Polymerization? (e.g., Increased Viscosity, Precipitate) start->observe no_issue Continue Monitoring / Process as Planned observe->no_issue No cause Identify Potential Cause observe->cause Yes temp_time Temperature Too High or Reaction Time Too Long? cause->temp_time inhibitor Inhibitor Issue? temp_time->inhibitor No sol_temp ACTION: - Lower Temperature - Reduce Reaction Time temp_time->sol_temp Yes contaminants Contaminants Present? inhibitor->contaminants No sol_inhibitor ACTION: - Add/Increase Inhibitor - Screen for a more effective inhibitor (See Protocol 1) inhibitor->sol_inhibitor Yes sol_contaminants ACTION: - Use High-Purity Reagents - Consider Alternative Solvent (e.g., Squalane) contaminants->sol_contaminants Yes purify Purify Final Product (e.g., Anti-Solvent Precipitation) sol_temp->purify sol_inhibitor->purify sol_contaminants->purify end Pure Product purify->end

Caption: Troubleshooting workflow for diagnosing and resolving this compound polymerization.

ExperimentalWorkflow prep 1. Planning & Preparation step1 Select minimum necessary temperature. Choose appropriate inhibitor & concentration. prep->step1 step2 Assemble and dry all glassware. step1->step2 reaction 2. Reaction Setup step2->reaction step3 Add solid reagents and inhibitor to flask. reaction->step3 step4 Purge system with inert gas (Ar/N2). step3->step4 step5 Add this compound solvent. step4->step5 execution 3. Execution & Monitoring step5->execution step6 Heat to setpoint while stirring. execution->step6 step7 Monitor reaction progress. Avoid excessive heating time. step6->step7 workup 4. Workup & Purification step7->workup step8 Cool reaction mixture promptly. workup->step8 step9 Isolate crude product. step8->step9 step10 Purify product, using anti-solvent precipitation if polymer is suspected. step9->step10 result Pure Target Compound step10->result

Caption: Recommended experimental workflow to minimize this compound polymerization.

InhibitionMechanism cluster_0 Polymerization Chain Reaction cluster_1 Inhibition Pathway Initiation Initiation (Heat creates Initiator Radical I•) Monomer1 Monomer (M) Radical1 Growing Radical (M1•) Monomer1->Radical1 I• + M -> M1• Propagation Propagation Radical1->Propagation GrowingRadical Growing Radical (Mn•) Radical1->GrowingRadical Inhibitor Intervenes Monomer2 Monomer (M) Radical2 Longer Radical (M2•) Monomer2->Radical2 M1• + M -> M2• Polymer Polymer Chain Radical2->Polymer ...continues Inhibitor Inhibitor (In-H) Termination Termination (Radical Scavenging) Inhibitor->Termination GrowingRadical->Termination StableProducts Stable, Non-Reactive Products (Mn-H + In•) Termination->StableProducts

Caption: Simplified mechanism of radical polymerization and inhibitor action.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Nonadecene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-nonadecene (B90666). The following sections detail optimized reaction conditions, experimental protocols, and solutions to common issues encountered during synthesis via Wittig reaction and olefin metathesis.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Low or No Product Yield

Question: My reaction is resulting in a low yield or no this compound at all. What are the likely causes and how can I improve the yield?

Answer: Low or no yield is a common issue that can stem from several factors, depending on the synthetic route. A systematic approach to troubleshooting is crucial.[1]

  • Inefficient Ylide Formation: The generation of the phosphorus ylide is a critical first step.

    • Base Selection: For non-stabilized ylides, such as those derived from long alkyl chains, a strong base is essential.[1] Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK). Weaker bases may not be sufficient to deprotonate the phosphonium (B103445) salt effectively.

    • Anhydrous Conditions: Ylides are highly sensitive to moisture.[2] Ensure all glassware is flame-dried or oven-dried and that anhydrous solvents (e.g., THF, diethyl ether) are used. Any trace of water will quench the strong base and the ylide.[1]

  • Poor Reactivity of Starting Materials:

    • Aldehyde Purity: Long-chain aldehydes can be susceptible to oxidation to carboxylic acids. Ensure the purity of the aldehyde before use.[1]

    • Steric Hindrance: While less of a concern for the synthesis of a terminal alkene like this compound from formaldehyde (B43269) (or a formaldehyde equivalent), steric hindrance can be a factor with larger aldehydes or ketones.

  • Suboptimal Reaction Conditions:

    • Temperature: Ylide formation is often carried out at low temperatures (0 °C to -78 °C) to maintain stability. The subsequent reaction with the aldehyde can typically be warmed to room temperature.

    • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Catalyst Activity and Selection:

    • Catalyst Choice: The choice of catalyst is critical. For cross-metathesis reactions involving terminal alkenes, second-generation Grubbs and Hoveyda-Grubbs catalysts are often more active and stable.[3][4]

    • Catalyst Decomposition: Ruthenium-based catalysts can be sensitive to air and impurities in the solvent or substrates. While many are air-tolerant as solids, they can be vulnerable to oxygen in solution.[4] Using degassed solvents is recommended.

  • Reaction Equilibrium:

    • Ethene Removal: In cross-metathesis with ethylene (B1197577) or a short-chain alkene, the removal of the volatile alkene byproduct (e.g., ethene) can drive the reaction towards the product.[3][5] This can be achieved by bubbling an inert gas through the reaction mixture.

  • Substrate Purity: Impurities in the starting olefins can poison the catalyst. Ensure the purity of your starting materials.

Formation of Byproducts and Isomers

Question: My reaction is producing significant amounts of byproducts or a mixture of E/Z isomers. How can I improve the selectivity and purity?

Answer: The formation of byproducts and isomers is a common challenge in alkene synthesis.

  • Triphenylphosphine (B44618) Oxide (TPPO) Removal: TPPO is the primary byproduct of the Wittig reaction and can be difficult to separate from the nonpolar this compound.

    • Purification: Column chromatography is a common method for separation.[6] A nonpolar eluent system, such as hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture, is typically used.[7][8] Precipitation of TPPO from a nonpolar solvent like hexane can also be effective.[6]

  • Stereoselectivity (E/Z Isomerism): For the synthesis of a terminal alkene like this compound, E/Z isomerism is not a concern. However, if synthesizing an internal alkene, the stereochemistry is influenced by the ylide's stability. Non-stabilized ylides generally favor the Z-alkene, while stabilized ylides favor the E-alkene.[9][10]

  • Homocoupling: A common side reaction in cross-metathesis is the homocoupling of the starting olefins. To minimize this, a slow addition of the catalyst or one of the olefin partners can be employed.

  • Alkene Isomerization: Isomerization of the product alkene can occur, especially at higher temperatures. Adding a mild acid, such as acetic acid, can sometimes suppress this side reaction.[2]

Data Presentation

The following tables summarize key quantitative data for optimizing the synthesis of long-chain alkenes.

Table 1: Comparison of Catalysts for Olefin Metathesis of a Long-Chain Ester

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Conversion (%)Yield of 1-decene (B1663960) (%)Reference
Grubbs 2nd Gen.100.679678[11]
Hoveyda-Grubbs 2nd Gen.0.0005343 K (70 °C)297.78293.36 (from triolein)[12]

Note: Data for 1-decene synthesis from methyl oleate (B1233923) and triolein, which serves as a good model for this compound synthesis from corresponding precursors.

Table 2: Troubleshooting Low Yield in Wittig Reactions for Long-Chain Alkenes

Potential CauseRecommended SolutionKey Parameters to Monitor
Incomplete Ylide FormationUse a stronger base (n-BuLi, NaH, t-BuOK). Ensure strictly anhydrous conditions.Color change upon base addition (ylide formation). TLC to confirm consumption of phosphonium salt.
Poor Aldehyde QualityPurify aldehyde before use (e.g., distillation or chromatography).Purity of starting material by NMR or GC.
Suboptimal Reaction TemperatureMaintain low temperature (0 to -78 °C) during ylide formation. Allow to warm to RT for reaction.Reaction temperature throughout the process.
Insufficient Reaction TimeMonitor reaction progress by TLC until aldehyde is consumed.Disappearance of aldehyde spot on TLC.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol is adapted for the synthesis of this compound from 1-bromooctadecane (B154017) and formaldehyde.

Materials:

  • 1-Bromooctadecane

  • Triphenylphosphine (PPh₃)

  • Anhydrous Toluene (B28343)

  • n-Butyllithium (n-BuLi) in hexanes

  • Paraformaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane

  • Ethyl Acetate

  • Silica (B1680970) Gel

Procedure:

  • Preparation of the Phosphonium Salt:

    • In a round-bottom flask, dissolve 1-bromooctadecane (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous toluene.

    • Reflux the mixture for 24 hours.

    • Cool the reaction mixture to room temperature, and collect the precipitated octadecyltriphenylphosphonium bromide by filtration. Wash with cold toluene and dry under vacuum.

  • Ylide Formation and Wittig Reaction:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add the dried octadecyltriphenylphosphonium bromide (1.2 eq).

    • Add anhydrous THF via syringe and cool the suspension to 0 °C.

    • Slowly add n-BuLi (1.1 eq) dropwise. A color change (typically to orange or red) indicates ylide formation.

    • Stir the mixture at 0 °C for 1 hour.

    • In a separate flask, heat paraformaldehyde under argon to generate gaseous formaldehyde, which is then passed through the ylide solution. Alternatively, a solution of freshly prepared, anhydrous formaldehyde in THF can be added slowly.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether (3x).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using hexane as the eluent to separate this compound from the triphenylphosphine oxide byproduct.[7][8]

Protocol 2: Synthesis of this compound via Olefin Cross-Metathesis

This protocol describes the synthesis of this compound via cross-metathesis of 1-octadecene (B91540) with ethylene.

Materials:

  • 1-Octadecene

  • Grubbs 2nd Generation Catalyst

  • Anhydrous Dichloromethane (DCM)

  • Ethylene gas

  • Silica Gel

  • Hexane

Procedure:

  • Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-octadecene (1.0 eq) in anhydrous, degassed DCM (to a concentration of 0.1-0.5 M).

  • Cross-Metathesis:

    • Add the Grubbs 2nd Generation catalyst (1-5 mol%).

    • Bubble ethylene gas through the reaction mixture at a steady, slow rate.

    • Stir the reaction at room temperature and monitor its progress by GC-MS or TLC. The reaction is typically complete within a few hours.

  • Workup and Purification:

    • Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to remove the ruthenium byproducts and any remaining starting material.[7][8]

Mandatory Visualization

Troubleshooting_Wittig_Reaction start Low Yield in Wittig Reaction check_ylide Check Ylide Formation start->check_ylide check_reagents Check Reagent Purity start->check_reagents check_conditions Check Reaction Conditions start->check_conditions base Strong Base Used? (n-BuLi, NaH) check_ylide->base aldehyde_pure Aldehyde Pure? check_reagents->aldehyde_pure temp Correct Temperature Profile? check_conditions->temp anhydrous Anhydrous Conditions? base->anhydrous Yes solution_base Use Stronger Base base->solution_base No anhydrous->check_reagents Yes solution_anhydrous Ensure Dry Solvents/Glassware anhydrous->solution_anhydrous No aldehyde_pure->check_conditions Yes solution_aldehyde Purify Aldehyde aldehyde_pure->solution_aldehyde No time Sufficient Reaction Time? temp->time Yes solution_temp Optimize Temperature temp->solution_temp No solution_time Increase Reaction Time (Monitor by TLC) time->solution_time No success Yield Improved time->success Yes solution_base->success solution_anhydrous->success solution_aldehyde->success solution_temp->success solution_time->success

Caption: Troubleshooting workflow for low yield in the Wittig synthesis of this compound.

Olefin_Metathesis_Workflow start Start: Olefin Metathesis for this compound reagents 1. Select Reagents (e.g., 1-octadecene + ethylene) start->reagents catalyst 2. Choose Catalyst (e.g., Grubbs 2nd Gen.) reagents->catalyst setup 3. Reaction Setup (Anhydrous, inert atmosphere) catalyst->setup reaction 4. Run Reaction (Bubble ethylene, monitor by GC/TLC) setup->reaction workup 5. Workup (Quench catalyst, solvent removal) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Product: this compound purification->product

Caption: Experimental workflow for the synthesis of this compound via olefin metathesis.

References

challenges in the purification of 1-Nonadecene from reaction byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Nonadecene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the purification of this compound from common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound sample?

A1: The impurities in your crude this compound sample will largely depend on the synthetic route used. Common synthesis methods and their typical byproducts include:

  • Wittig Reaction: A primary byproduct is triphenylphosphine (B44618) oxide (TPPO). You may also have unreacted starting materials (e.g., the aldehyde and the phosphonium (B103445) salt) and potential E/Z isomers of this compound.[1][2]

  • Grignard Reaction: Impurities can include unreacted Grignard reagent, unreacted alkyl halide, and coupling byproducts.

  • Olefin Metathesis: Catalyst residues (e.g., ruthenium complexes) and other olefinic byproducts from self-metathesis or cross-metathesis reactions can be present.

In addition to reaction-specific byproducts, you may also encounter:

  • Positional and geometric (E/Z) isomers of nonadecene.

  • Nonadecane (the corresponding alkane), which can be very challenging to separate due to similar physical properties.[3][4]

  • Residual solvents from the reaction or initial work-up.

Q2: Which purification technique is best for achieving high-purity this compound?

A2: The optimal purification strategy often involves a combination of techniques. Here’s a general guide:

  • Initial Bulk Purification: Fractional vacuum distillation is effective for removing impurities with significantly different boiling points, such as residual solvents and some lower or higher boiling byproducts.

  • Removal of Polar Byproducts: For byproducts like triphenylphosphine oxide (TPPO) from a Wittig reaction, precipitation or a silica (B1680970) gel plug filtration can be effective.[1][2][5][6][7]

  • Separation of Isomers and Closely Related Hydrocarbons: Preparative High-Performance Liquid Chromatography (HPLC) or high-efficiency fractional distillation may be necessary to separate positional and geometric isomers, as well as the corresponding alkane (nonadecane).

  • Final Polishing: Recrystallization at low temperatures can be used to obtain highly pure this compound, provided a suitable solvent is found.

The choice of the primary purification method depends on the main impurities present.

Q3: How can I assess the purity of my final this compound product?

A3: Several analytical techniques can be used to determine the purity of your this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to identify and quantify volatile impurities. A high-resolution capillary column is recommended for separating closely related isomers.[8]

  • Quantitative Nuclear Magnetic Resonance (qNMR): 1H qNMR is an excellent method for determining the absolute purity of your compound without the need for a specific reference standard of this compound.[9][10][11][12] It can also help in identifying and quantifying residual solvents and other impurities.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC method can be developed to resolve this compound from its impurities, and the peak area percentages can provide a good estimate of purity.[13]

Troubleshooting Guides

Fractional Vacuum Distillation
Problem Possible Cause Solution
Poor separation of this compound from a close-boiling impurity. Insufficient column efficiency.Use a longer fractionating column or a column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Ensure the distillation is performed slowly to allow for proper equilibration between vapor and liquid phases. Insulate the column to maintain a consistent temperature gradient.[14]
Bumping or uneven boiling. Lack of nucleation sites or superheating.Use a magnetic stir bar or boiling chips in the distilling flask. Ensure even heating with a heating mantle and a stirrer.
Product solidifies in the condenser. The condenser temperature is below the melting point of this compound (23 °C).[15][16]Use a condenser with a jacket and circulate water at a temperature above 25 °C.
Preparative HPLC
Problem Possible Cause Solution
Co-elution of this compound with an isomer. Insufficient selectivity of the stationary or mobile phase.Screen different stationary phases (e.g., C18, C8, Phenyl). Optimize the mobile phase by trying different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or adding a small percentage of a different solvent to modulate selectivity.[17]
Poor peak shape (tailing or fronting). Column overloading or secondary interactions with the stationary phase.Reduce the sample load. Ensure the sample is fully dissolved in the mobile phase. For basic or acidic impurities, adjusting the pH of the mobile phase (if applicable) can improve peak shape.
Low recovery of the product. Adsorption of the nonpolar this compound onto the stationary phase or degradation.Use a less retentive stationary phase or a stronger mobile phase. Ensure the stationary phase is compatible with the compound (e.g., avoid acidic silica if the compound is sensitive).
Recrystallization
Problem Possible Cause Solution
This compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Use a lower-boiling point solvent or a solvent mixture. Try a slower cooling rate. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure this compound.
No crystals form upon cooling. The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.Partially evaporate the solvent to increase the concentration. Add an "anti-solvent" (a solvent in which this compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes slightly cloudy, then warm to clarify and cool slowly.[18][19]
Low yield of recovered crystals. The compound has significant solubility in the cold solvent.Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or freezer). Use the minimum amount of hot solvent necessary to dissolve the crude product.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is suitable for the initial bulk purification of this compound to remove low- and high-boiling impurities.

  • Apparatus Setup:

    • Assemble a fractional vacuum distillation apparatus with a Vigreux or packed fractionating column.

    • Use a two-necked round-bottom flask as the distilling pot, with a thermometer to monitor the liquid temperature.

    • Place a second thermometer at the still head to measure the vapor temperature.

    • Use a vacuum-jacketed condenser if available, and circulate water at ~25-30 °C to prevent solidification.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Procedure:

    • Add the crude this compound and a magnetic stir bar to the distilling flask.

    • Slowly apply vacuum to the system.

    • Begin heating and stirring the crude material.

    • Collect a forerun fraction of any low-boiling solvents or impurities.

    • Slowly increase the temperature and collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point of this compound is approximately 181 °C at 10 mmHg.[16]

    • Monitor the purity of the collected fractions by GC-MS.

    • Stop the distillation before the distilling flask runs dry.

Protocol 2: Preparative HPLC for Isomer Separation

This protocol provides a starting point for the separation of this compound from its isomers.

  • System and Solvents:

    • Column: A reverse-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A mixture of acetonitrile (MeCN) and water. Given the nonpolar nature of this compound, a high percentage of MeCN will be required.

    • Ensure all solvents are HPLC grade.

  • Method Development (Analytical Scale):

    • Dissolve a small amount of the partially purified this compound in MeCN.

    • Start with an isocratic method of 95:5 MeCN:water.

    • Adjust the mobile phase composition to achieve good resolution between the this compound peak and any isomer peaks.

  • Preparative Scale-Up:

    • Once a suitable analytical method is developed, scale up to the preparative column.

    • Dissolve the this compound sample in a minimal amount of the mobile phase.

    • Inject the sample and collect fractions corresponding to the this compound peak.

    • Analyze the collected fractions for purity by analytical HPLC or GC-MS.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

This protocol is for the final purification of this compound.

  • Solvent Selection:

    • Experiment with different solvents to find one in which this compound is soluble when hot but sparingly soluble when cold. Suitable candidates for nonpolar compounds include acetone, ethanol, or a mixed solvent system like hexane/ethyl acetate.[20][21]

  • Procedure:

    • Place the this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture gently with stirring until the solid dissolves. Continue adding the solvent in small portions until all the solid has just dissolved.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, cool the flask in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Quantitative Data Summary

Purification Method Typical Purity Achieved Expected Yield Notes
Fractional Vacuum Distillation 90-98%70-90%Highly dependent on the boiling point differences of the components.
Preparative HPLC >99%60-85%Effective for isomer separation but can be time-consuming and expensive for large quantities.[22][23]
Recrystallization >99%50-80%Yield is dependent on the solubility profile of this compound in the chosen solvent.

Visualizations

experimental_workflow crude Crude this compound distillation Fractional Vacuum Distillation crude->distillation Bulk Purification hplc Preparative HPLC distillation->hplc Isomer Separation recrystallization Recrystallization hplc->recrystallization Final Polishing analysis Purity Analysis (GC-MS, qNMR) recrystallization->analysis pure_product High-Purity this compound (>99%) analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue issue_dist Poor Separation in Distillation? start->issue_dist issue_hplc Co-elution in HPLC? start->issue_hplc issue_cryst Oiling Out in Recrystallization? start->issue_cryst solution_dist Increase Column Efficiency / Insulate issue_dist->solution_dist solution_hplc Change Stationary/Mobile Phase issue_hplc->solution_hplc solution_cryst Use Lower Boiling Solvent / Slow Cooling issue_cryst->solution_cryst

Caption: A simplified troubleshooting decision tree for common purification issues.

References

Technical Support Center: Optimizing Nanocrystal Synthesis with 1-Nonadecene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nanocrystal synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes when using 1-nonadecene (B90666) and other long-chain alkenes in nanocrystal synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during nanocrystal synthesis when using this compound as a solvent. The primary challenge is often the solvent's reactivity at high temperatures, which can impact both the yield and purity of the final product.

Issue Potential Cause Recommended Solution
Low Yield of Purified Nanocrystals Polymerization of this compound: At the high temperatures (120–320 °C) required for many nanocrystal syntheses, this compound, much like the commonly used 1-octadecene (B91540), can polymerize.[1][2] This creates a polyalkene byproduct that is difficult to separate from the nanocrystals due to similar sizes and solubilities, leading to a lower yield of the pure product after purification attempts.Solvent Replacement: Consider replacing this compound with a saturated, aliphatic solvent with a similar high boiling point, such as octadecane (B175841) or hexadecane.[1] These solvents are less likely to polymerize under typical reaction conditions. For syntheses where the alkene is a necessary reagent, proceed to the purification solutions below.
Product Contamination / Inconsistent Characterization Poly(this compound) Impurity: The presence of polymerized this compound in the final product can lead to inconsistent results in characterization techniques like NMR, where it can mask the signals of the nanocrystal ligands.[1]Ligand Exchange for Enhanced Purification: Perform a post-synthesis ligand exchange to alter the solubility of the nanocrystals. By exchanging the native hydrophobic ligands for more polar ones, the solubility of the nanocrystals can be significantly changed relative to the nonpolar poly(this compound), allowing for more effective separation through precipitation and washing.[1]
Difficulty in Separating Product from Solvent Similar Solubility of Nanocrystals and Polymer Byproduct: Nanocrystals capped with hydrophobic ligands have solubility properties that are very similar to the poly(this compound) byproduct, making standard precipitation/redispersion cycles ineffective for complete separation.[1][2]Optimize Purification Steps: After ligand exchange (if performed), use a solvent/non-solvent system that maximizes the solubility difference between the modified nanocrystals and the polyalkene impurity. For example, after exchanging for more polar ligands, use a polar solvent to dissolve the nanocrystals and a non-polar non-solvent to precipitate the poly(this compound).
Poor Nanocrystal Monodispersity Interference with Nucleation and Growth: The presence of a polymerizing solvent can interfere with the controlled nucleation and growth of the nanocrystals, potentially leading to a wider size distribution.Solvent Replacement: As with low yield, replacing this compound with a non-polymerizing, saturated solvent can provide a more controlled environment for nanocrystal formation, leading to improved monodispersity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in nanocrystal synthesis?

A1: this compound is typically used as a high-boiling-point solvent in the synthesis of colloidal nanocrystals. Its high boiling point allows for the high temperatures often required for precursor decomposition and crystal growth. In some specific syntheses, the terminal alkene group may also play a role in the reaction, for example, in the controlled reduction of a precursor.

Q2: Why is my nanocrystal yield low when using this compound?

A2: A common reason for low yield of pure nanocrystals when using long-chain alkenes like this compound is the polymerization of the solvent at high temperatures.[1][2] This creates a polymer byproduct that is difficult to separate from your nanocrystals, leading to a lower isolated yield of the desired product after purification.

Q3: How does the polymerization of this compound affect my final product?

A3: The polymerization of this compound results in a polyalkene impurity that has a similar size and solubility to the ligand-capped nanocrystals.[1] This makes it very difficult to remove through standard purification methods like precipitation. The contamination can affect the accuracy of characterization techniques and may interfere with the performance of the nanocrystals in downstream applications.

Q4: Are there alternative solvents to this compound that can improve my yield and purity?

A4: Yes, for many syntheses, replacing this compound with a saturated aliphatic solvent of a similar chain length and boiling point, such as octadecane, is a recommended strategy.[1] Saturated alkanes do not have the double bond that leads to polymerization at high temperatures, thus eliminating the formation of the problematic polymer byproduct.

Q5: If this compound is essential for my specific reaction, how can I improve the purification of my nanocrystals?

A5: If the alkene is a necessary component of the reaction, you can improve purification by performing a post-synthesis ligand exchange. By swapping the original hydrophobic ligands on the nanocrystal surface with more polar ligands, you can significantly alter the solubility of the nanocrystals. This increased difference in polarity between the nanocrystals and the nonpolar polymer byproduct allows for a more effective separation using appropriate solvent-nonsolvent combinations.[1]

Experimental Protocols

Standard Nanocrystal Synthesis Protocol with 1-Octadecene (Adaptable for this compound)

This protocol is a general representation of a "hot-injection" synthesis for CdSe nanocrystals, where 1-octadecene is commonly used and can be substituted with this compound.

Materials:

Procedure:

  • Precursor Preparation (Selenium): In a glovebox, dissolve Se powder in TOP to create a TOPSe stock solution.

  • Reaction Setup: In a three-neck flask, combine CdO, oleic acid, and 1-octadecene/1-nonadecene.

  • Degassing: Heat the mixture to ~150 °C under vacuum for 1 hour to remove water and oxygen.

  • Cadmium Precursor Formation: Switch to an inert atmosphere (e.g., argon) and heat the mixture to a higher temperature (e.g., 300 °C) until the solution becomes clear and colorless, indicating the formation of cadmium oleate.

  • Injection and Growth: Rapidly inject the TOPSe solution into the hot reaction mixture. The temperature will drop; maintain the desired growth temperature (e.g., 280 °C). The growth time will determine the final size of the nanocrystals.

  • Quenching and Purification: After the desired growth time, cool the reaction mixture. Add toluene to dissolve the nanocrystals and then add methanol to precipitate them. Centrifuge the mixture to collect the nanocrystals. Redissolve the nanocrystals in toluene and repeat the precipitation with methanol two more times.

Modified Protocol to Mitigate Polymerization Issues

This modified protocol replaces the alkene solvent with a saturated alkane to prevent polymerization.

Materials:

  • Cadmium oxide (CdO)

  • Oleic acid (OA)

  • Octadecane (as a replacement for 1-octadecene/1-nonadecene)

  • Selenium (Se) powder

  • Trioctylphosphine (TOP)

  • Methanol

  • Toluene

Procedure:

  • Precursor Preparation (Selenium): Prepare the TOPSe stock solution as in the standard protocol.

  • Reaction Setup: In a three-neck flask, combine CdO, oleic acid, and octadecane .

  • Degassing and Cadmium Precursor Formation: Follow steps 3 and 4 from the standard protocol.

  • Injection and Growth: Follow step 5 from the standard protocol.

  • Quenching and Purification: Follow step 6 from the standard protocol. The absence of polyalkene byproducts should result in a cleaner product and a higher yield of pure nanocrystals.

Visualizations

Nanocrystal_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_problem Problem: Polymerization cluster_purification Purification Stage precursors Precursors (e.g., CdO, Se) synthesis_step Hot Injection & Growth (120-320 °C) precursors->synthesis_step solvent Solvent (this compound) solvent->synthesis_step ligands Ligands (e.g., Oleic Acid) ligands->synthesis_step polymerization This compound Polymerization synthesis_step->polymerization crude_product Crude Product: Nanocrystals + Poly(this compound) synthesis_step->crude_product polymerization->crude_product purification Standard Purification (Precipitation/Redispersion) crude_product->purification final_product Final Product: Low Yield & Contaminated purification->final_product

Caption: Workflow illustrating how this compound polymerization during synthesis can lead to a contaminated final product with low yield.

Troubleshooting_Solutions cluster_solution1 Solution 1: Solvent Replacement cluster_solution2 Solution 2: Enhanced Purification start Low Yield / Contaminated Product (Using this compound) replace_solvent Replace this compound with Saturated Alkane (e.g., Octadecane) start->replace_solvent If alkene is not a required reagent ligand_exchange Perform Ligand Exchange (e.g., Hydrophobic to Polar) start->ligand_exchange If alkene is a required reagent no_polymerization No Polymerization Occurs replace_solvent->no_polymerization clean_product1 High Yield of Pure Nanocrystals no_polymerization->clean_product1 solubility_diff Increase Solubility Difference between Nanocrystals and Polymer ligand_exchange->solubility_diff selective_precipitation Selective Precipitation solubility_diff->selective_precipitation clean_product2 Improved Yield of Pure Nanocrystals selective_precipitation->clean_product2

Caption: Troubleshooting flowchart presenting two main strategies to overcome issues caused by this compound polymerization.

References

Technical Support Center: Stability and Handling of 1-Nonadecene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of 1-nonadecene (B90666) under oxidative and acidic conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a long-chain terminal alkene that is relatively stable under standard laboratory conditions (i.e., ambient temperature and neutral pH) when properly stored. For optimal stability and to prevent degradation, it should be stored at refrigerated temperatures (2-8°C) under an inert atmosphere, such as nitrogen, to minimize exposure to oxygen and moisture.[1][2] The Safety Data Sheet (SDS) for this compound indicates that it is stable under recommended storage conditions and is incompatible with strong oxidizing agents.[3]

Q2: How does this compound react under acidic conditions?

A2: Under acidic conditions, this compound, like other alkenes, is susceptible to electrophilic addition reactions. The double bond acts as a nucleophile and can be protonated by strong acids. This typically leads to the formation of a carbocation intermediate, which can then react with a nucleophile present in the reaction mixture. For example, in the presence of aqueous acid, this compound can undergo hydration to form an alcohol. These reactions generally follow Markovnikov's rule, where the electrophile (e.g., a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.

Q3: What are the expected products of this compound degradation under oxidative conditions?

A3: The oxidation of this compound can yield different products depending on the strength and type of the oxidizing agent used.

  • Mild Oxidation: With peroxy acids (e.g., m-CPBA), epoxidation is expected, forming 1,2-epoxynonadecane.

  • Strong Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can lead to the cleavage of the carbon-carbon double bond.

    • Ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) would yield octadecanal (B32862) and formaldehyde.

    • Oxidation with hot, concentrated KMnO₄ would lead to the formation of octadecanoic acid and carbon dioxide.[4]

Q4: Are there any specific safety precautions to consider when handling this compound?

A4: Yes, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. This compound may be fatal if swallowed and enters airways.[5] It is important to handle the compound in a well-ventilated area. Avoid exposure to high temperatures and direct sunlight, as this can promote degradation.[3]

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Unexpected side products in an acid-catalyzed reaction. Carbocation rearrangement: The intermediate carbocation may be rearranging to a more stable form before nucleophilic attack.While less likely with a terminal alkene like this compound which forms a secondary carbocation, consider using reaction conditions that minimize rearrangement, such as oxymercuration-demercuration for hydration.
Low yield or incomplete reaction during oxidation. Insufficient oxidant: The amount of oxidizing agent may be inadequate for complete conversion of the starting material.Ensure the stoichiometry of the oxidizing agent is appropriate for the amount of this compound used. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Poor solubility: this compound, being a long-chain hydrocarbon, has poor solubility in many polar solvents, which can limit reaction rates.Use a co-solvent system to improve solubility. For example, in permanganate oxidations, a phase-transfer catalyst can be employed.
Formation of multiple oxidation products. Over-oxidation: The reaction conditions may be too harsh, leading to further oxidation of the initial products.Use milder oxidizing agents or control the reaction temperature and time more carefully. For instance, use cold, dilute KMnO₄ for diol formation instead of hot, concentrated KMnO₄.
Degradation of this compound during storage. Exposure to air and/or light: Alkenes can undergo slow oxidation (autoxidation) upon prolonged exposure to air (oxygen). Light can also promote radical reactions.Store this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber-colored vial at the recommended refrigerated temperature.[1]

Quantitative Data

Parameter Value/Condition Significance Reference
Heat of Hydrogenation (ΔH°) -125.4 ± 1.8 kJ/molProvides a measure of the thermodynamic stability of the double bond. This value is typical for a monosubstituted alkene.[6]
Recommended Storage 2-8°C, under nitrogenMinimizes degradation from oxidation and thermal decomposition.[1][2]
Incompatibilities Strong oxidizing agentsIndicates susceptibility to oxidative cleavage or other oxidative reactions.[3]
Oxidative Cleavage Products (with O₃) Octadecanal, FormaldehydePredictable products under specific oxidative conditions.General Alkene Chemistry
Acid-Catalyzed Hydration Product Nonadecan-2-olFollows Markovnikov's rule for electrophilic addition.General Alkene Chemistry

Experimental Protocols

Protocol 1: Assessment of this compound Stability under Acidic Conditions (Forced Degradation Study)

Objective: To evaluate the stability of this compound in the presence of a strong acid and identify potential degradation products.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Vials, heating block, analytical balance, volumetric flasks

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acidic Stress: In a clean vial, mix 1 mL of the this compound stock solution with 1 mL of 1 M HCl.

  • Control Sample: In a separate vial, mix 1 mL of the stock solution with 1 mL of deionized water.

  • Incubation: Place both vials in a heating block set to 60°C for 24 hours.

  • Sampling: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

  • Neutralization: Before analysis, neutralize the samples from the acidic condition by adding an appropriate amount of 1 M NaOH.

  • Analysis: Analyze the samples by GC-MS to identify and quantify any degradation products and the remaining this compound.

Protocol 2: Evaluation of this compound Stability against a Mild Oxidizing Agent

Objective: To assess the stability of this compound when exposed to a mild oxidizing agent and characterize the resulting products.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Saturated sodium bicarbonate solution

  • Sodium sulfite (B76179) solution

  • Magnesium sulfate (B86663) (anhydrous)

  • TLC plates, rotary evaporator

  • Nuclear Magnetic Resonance (NMR) spectrometer, GC-MS

Methodology:

  • Reaction Setup: Dissolve a known amount of this compound in DCM in a round-bottom flask.

  • Addition of Oxidant: Add a stoichiometric amount of m-CPBA to the solution in portions while stirring at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC.

  • Workup: Once the reaction is complete, quench the excess m-CPBA by washing the reaction mixture with a sodium sulfite solution. Then, wash with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Product Characterization: Analyze the resulting product (expected to be 1,2-epoxynonadecane) using NMR and GC-MS to confirm its structure and purity.

Visualizations

Oxidation_Pathways This compound This compound Epoxidation Epoxidation This compound->Epoxidation m-CPBA Oxidative_Cleavage Oxidative Cleavage This compound->Oxidative_Cleavage 1. O3 2. DMS 1,2-Epoxynonadecane 1,2-Epoxynonadecane Epoxidation->1,2-Epoxynonadecane Octadecanal_Formaldehyde Octadecanal + Formaldehyde Oxidative_Cleavage->Octadecanal_Formaldehyde Ozonolysis Octadecanoic_Acid_CO2 Octadecanoic Acid + CO2 Oxidative_Cleavage->Octadecanoic_Acid_CO2 Hot, conc. KMnO4

Caption: Potential oxidation pathways of this compound.

Acid_Catalyzed_Hydration cluster_reaction Acid-Catalyzed Hydration of this compound This compound This compound Protonation Protonation of Double Bond This compound->Protonation H3O+ Carbocation Secondary Carbocation Intermediate Protonation->Carbocation Nucleophilic_Attack Nucleophilic Attack by Water Carbocation->Nucleophilic_Attack H2O Deprotonation Deprotonation Nucleophilic_Attack->Deprotonation Nonadecan-2-ol Nonadecan-2-ol (Product) Deprotonation->Nonadecan-2-ol -H3O+

Caption: Mechanism of acid-catalyzed hydration of this compound.

Troubleshooting_Workflow Start Experiment Yields Unexpected Results Check_Purity Is the starting this compound pure? Start->Check_Purity Repurify Repurify or obtain a new batch of this compound. Check_Purity->Repurify No Check_Conditions Are reaction conditions (temp, time, solvent) correct? Check_Purity->Check_Conditions Yes Repurify->Check_Conditions Adjust_Conditions Optimize reaction conditions. Check_Conditions->Adjust_Conditions No Analyze_Byproducts Analyze byproducts by GC-MS or NMR. Check_Conditions->Analyze_Byproducts Yes Adjust_Conditions->Analyze_Byproducts Oxidative_Degradation Byproducts suggest oxidation? Analyze_Byproducts->Oxidative_Degradation Acid_Degradation Byproducts suggest acid-catalyzed reaction? Oxidative_Degradation->Acid_Degradation No Use_Inert_Atmosphere Use inert atmosphere and/or antioxidants. Oxidative_Degradation->Use_Inert_Atmosphere Yes Control_pH Ensure neutral pH or use appropriate buffer. Acid_Degradation->Control_pH Yes End Problem Resolved Acid_Degradation->End No Use_Inert_Atmosphere->End Control_pH->End

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Technical Support Center: Troubleshooting Side Reactions in 1-Nonadecene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side reactions encountered during the polymerization of 1-nonadecene (B90666). The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the polymerization of this compound?

A1: The primary side reactions in this compound polymerization, particularly when using Ziegler-Natta or metallocene catalysts, include:

  • Isomerization: The double bond of this compound can migrate along the hydrocarbon chain, forming internal olefins (e.g., 2-nonadecene, 3-nonadecene). These internal olefins are generally less reactive in polymerization, leading to lower reaction rates and yields.

  • Chain Transfer Reactions: These reactions terminate the growth of a polymer chain and initiate a new one, resulting in lower molecular weight polymers.[1] Common chain transfer pathways include:

    • β-Hydride Elimination: The growing polymer chain is terminated by the transfer of a hydrogen atom from the polymer chain to the metal center of the catalyst.

    • Chain Transfer to Monomer: A growing polymer chain is terminated by transferring a hydrogen atom to a monomer molecule.[2][3]

    • Chain Transfer to Cocatalyst: In Ziegler-Natta systems, chain transfer to the aluminum alkyl cocatalyst is a common occurrence.[3]

  • Catalyst Deactivation: The catalyst can lose its activity over time due to various factors, including impurities in the reaction mixture, thermal degradation, or the formation of inactive catalyst species. This leads to a decrease in the polymerization rate and overall yield.

  • Spontaneous (Uncatalyzed) Polymerization: At elevated temperatures, this compound can polymerize without a catalyst. This is particularly relevant when this compound is used as a high-temperature solvent, for instance, in nanocrystal synthesis.

Q2: My poly(this compound) has a lower molecular weight than expected. What are the likely causes?

A2: Low molecular weight is a common issue and can often be attributed to one or more of the following:[4]

  • Excessive Chain Transfer: High concentrations of chain transfer agents (intentionally added or present as impurities) will lead to shorter polymer chains. Water and other protic impurities are common culprits.[4]

  • High Polymerization Temperature: Higher temperatures can increase the rate of β-hydride elimination and other chain transfer reactions, thus reducing the average molecular weight.[4]

  • High Monomer Conversion: At high monomer conversion, the concentration of monomer becomes low, which can favor chain transfer reactions over propagation.

  • Catalyst Type: The choice of catalyst and cocatalyst significantly influences the balance between chain propagation and chain transfer. Some catalyst systems are inherently prone to producing lower molecular weight polymers.

Q3: The resulting polymer is discolored (yellowing/darkening). What could be the cause?

A3: Polymer discoloration is often a sign of degradation or the presence of catalyst residues.[5] Potential causes include:

  • Thermal Degradation: High reaction temperatures can lead to the thermal degradation of the polymer, causing discoloration.[4]

  • Oxidation: The presence of oxygen in the reaction system can lead to thermo-oxidative degradation, which often results in yellowing.[6]

  • Catalyst Residues: Residual metal catalysts, particularly titanium-based Ziegler-Natta catalysts, can cause discoloration, especially upon exposure to air and light.[5]

  • Antioxidant Byproducts: The oxidation byproducts of phenolic antioxidants, if used, can contribute to yellowing.[6]

Q4: How can I minimize the isomerization of this compound during polymerization?

A4: Minimizing isomerization is crucial for achieving high yields and the desired polymer properties. Strategies include:

  • Catalyst Selection: Choose a catalyst with high regioselectivity that favors the 1,2-insertion of the alpha-olefin over isomerization. Metallocene catalysts often offer better control over isomerization compared to traditional Ziegler-Natta catalysts.

  • Reaction Temperature: Lowering the reaction temperature can reduce the rate of isomerization.[7]

  • Monomer Purity: Ensure the this compound monomer is free from impurities that could catalyze isomerization.

  • Reaction Time: Shorter reaction times can limit the extent of isomerization.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered during this compound polymerization.

Issue 1: Low Polymer Yield
Symptom Possible Cause Recommended Action
The reaction produces little to no polymer.Catalyst Deactivation: Impurities in the monomer or solvent (e.g., water, oxygen, polar compounds) have poisoned the catalyst.[8]1. Rigorously purify the this compound monomer and solvent immediately before use. 2. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). 3. Use a fresh, active batch of catalyst and cocatalyst.
The polymerization starts but stops prematurely.Catalyst Instability: The catalyst may be thermally unstable at the reaction temperature.1. Lower the polymerization temperature. 2. Select a more thermally stable catalyst system.
Insufficient Catalyst Loading: The amount of catalyst is too low for the desired conversion.1. Carefully re-calculate and accurately measure the catalyst and cocatalyst amounts.
Issue 2: Broad or Bimodal Molecular Weight Distribution
Symptom Possible Cause Recommended Action
Gel Permeation Chromatography (GPC) analysis shows a high polydispersity index (PDI > 2.5) or multiple peaks.Multiple Active Sites: Traditional Ziegler-Natta catalysts often have multiple types of active sites, each producing polymers with different molecular weights.[9]1. Switch to a single-site catalyst, such as a metallocene catalyst, which is known to produce polymers with a narrow molecular weight distribution.[10]
Temperature Gradients: Inconsistent temperature control within the reactor can lead to different polymerization rates and chain lengths.1. Ensure efficient and uniform stirring of the reaction mixture. 2. Use a temperature-controlled reaction vessel with accurate monitoring.
Changes in Monomer/Cocatalyst Concentration Over Time: Fluctuations in reactant concentrations can affect the polymerization kinetics.1. For batch reactions, consider the effect of concentration changes as the reaction progresses. 2. For continuous or semi-batch processes, ensure steady feed rates.
Issue 3: Spontaneous Polymerization of this compound (as a solvent)

This is a significant issue when this compound is used as a high-temperature solvent, for example, in the synthesis of nanocrystals. The resulting poly(this compound) can be difficult to separate from the desired product.

Quantitative Data on Spontaneous 1-Octadecene Polymerization (as a proxy for this compound)

Temperature (°C) Conversion after 24 hours (%) Yield by Mass (%)
1200.640.07
1606.583.38
24024.0114.79
32088.5166.32

Data adapted from a study on 1-octadecene.[2]

Troubleshooting Strategy Description
Use a Saturated Solvent Replace this compound with a high-boiling point, saturated hydrocarbon solvent (e.g., squalane, docosane) that will not polymerize.[2]
Lower the Reaction Temperature If this compound must be used, conduct the synthesis at the lowest possible temperature to minimize spontaneous polymerization.
Purification via Ligand Exchange For nanocrystal products, exchange the native hydrophobic ligands for polar ligands. This will alter the solubility of the nanocrystals, allowing for their precipitation and separation from the soluble poly(this compound).[2]

Experimental Protocols

Protocol 1: Purification of this compound Monomer

High monomer purity is critical to prevent catalyst deactivation and side reactions.

Materials:

  • This compound

  • Activated alumina (B75360)

  • Calcium hydride (CaH₂)

  • Inert gas (Argon or Nitrogen)

  • Schlenk line and glassware

Procedure:

  • Drying: Stir the this compound over calcium hydride (CaH₂) under an inert atmosphere for at least 24 hours to remove water.

  • Removal of Polar Impurities: Pass the dried this compound through a column of activated alumina under an inert atmosphere. This will remove polar impurities that can act as catalyst poisons.[8]

  • Degassing: Subject the purified monomer to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Storage: Store the purified monomer in a sealed flask under an inert atmosphere, preferably in a freezer.

Protocol 2: GPC Analysis of Poly(this compound)

Gel Permeation Chromatography (GPC) is used to determine the molecular weight and molecular weight distribution (PDI) of the polymer.

Materials and Equipment:

  • Poly(this compound) sample

  • GPC system with a refractive index (RI) detector

  • GPC columns suitable for polyolefins (e.g., PLgel MIXED-B)

  • High-temperature solvent (e.g., 1,2,4-trichlorobenzene, TCB)

  • Polystyrene standards for calibration

  • 0.2 µm PTFE filter

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the poly(this compound) sample.

    • Dissolve the sample in 5-10 mL of TCB. This may require gentle heating (e.g., 135-150°C) and stirring for several hours to ensure complete dissolution.[11]

    • Cool the solution to the GPC operating temperature.

    • Filter the solution through a 0.2 µm PTFE filter to remove any particulates.[12]

  • GPC System Setup:

    • Set the GPC column and detector temperature (e.g., 140-150°C).

    • Equilibrate the system with the TCB mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Calibration:

    • Inject a series of narrow polystyrene standards of known molecular weights to generate a calibration curve.

  • Sample Analysis:

    • Inject the filtered poly(this compound) sample solution.

    • Record the chromatogram.

  • Data Analysis:

    • Using the GPC software and the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Visualizations

Troubleshooting_Workflow start Problem Observed in This compound Polymerization low_mw Low Molecular Weight start->low_mw discoloration Polymer Discoloration start->discoloration low_yield Low Polymer Yield start->low_yield cause_chain_transfer Excessive Chain Transfer? low_mw->cause_chain_transfer Check Purity & Conditions cause_temp High Temperature? low_mw->cause_temp Check Reaction Temp. discoloration->cause_temp Check Reaction Temp. cause_catalyst_residue Catalyst Residue? discoloration->cause_catalyst_residue Check Catalyst Type cause_oxidation Oxidation? discoloration->cause_oxidation Check for Leaks cause_catalyst_deactivation Catalyst Deactivation? low_yield->cause_catalyst_deactivation Check Purity & Activity solution_purify Purify Monomer/ Solvent cause_chain_transfer->solution_purify Yes solution_optimize_catalyst Optimize Catalyst/ Cocatalyst Ratio cause_chain_transfer->solution_optimize_catalyst Yes solution_lower_temp Lower Reaction Temperature cause_temp->solution_lower_temp Yes solution_purify_polymer Purify Polymer cause_catalyst_residue->solution_purify_polymer Yes solution_inert_atmosphere Ensure Inert Atmosphere cause_oxidation->solution_inert_atmosphere Yes cause_catalyst_deactivation->solution_purify Yes cause_catalyst_deactivation->solution_inert_atmosphere Yes solution_fresh_catalyst Use Fresh Catalyst cause_catalyst_deactivation->solution_fresh_catalyst Yes

Caption: Troubleshooting workflow for common issues in this compound polymerization.

Side_Reactions cluster_polymerization Main Polymerization Pathway cluster_side_reactions Common Side Reactions Catalyst + Monomer Catalyst + Monomer Growing Polymer Chain Growing Polymer Chain Catalyst + Monomer->Growing Polymer Chain Propagation Terminated Chain + New Active Site Terminated Chain + New Active Site Growing Polymer Chain->Terminated Chain + New Active Site Chain Transfer Desired High MW Polymer Desired High MW Polymer Growing Polymer Chain->Desired High MW Polymer Termination Low MW Polymer Low MW Polymer Terminated Chain + New Active Site->Low MW Polymer Monomer (this compound) Monomer (this compound) Internal Olefin Internal Olefin Monomer (this compound)->Internal Olefin Isomerization Reduced Yield Reduced Yield Internal Olefin->Reduced Yield Catalyst Catalyst Inactive Catalyst Inactive Catalyst Catalyst->Inactive Catalyst Deactivation Inactive Catalyst->Reduced Yield

Caption: Relationship between the main polymerization pathway and common side reactions.

References

methods for removing oligomeric impurities from 1-Nonadecene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing oligomeric impurities from 1-Nonadecene.

Frequently Asked Questions (FAQs)

Q1: What are oligomeric impurities and why are they a concern in this compound?

A1: Oligomeric impurities in this compound are short chains of repeating monomer units (in this case, this compound units) that can form during synthesis or storage. These impurities are a concern because they can affect the physicochemical properties of the final product, potentially impacting reaction yields, catalyst performance, and the purity of downstream products in drug development and other applications.

Q2: What are the most common methods for removing oligomeric impurities from this compound?

A2: The primary methods for removing oligomeric impurities from long-chain alkenes like this compound are fractional distillation under reduced pressure and adsorption chromatography. The choice of method depends on the level of purity required, the scale of the purification, and the nature of the oligomeric impurities.

Q3: How does fractional distillation separate this compound from its oligomers?

A3: Fractional distillation separates compounds based on differences in their boiling points. This compound has a lower boiling point than its higher molecular weight oligomers (dimers, trimers, etc.). By carefully controlling the temperature and pressure during distillation, this compound can be vaporized and collected as a pure fraction, leaving the less volatile oligomeric impurities behind.

Q4: When is adsorption chromatography a suitable method?

A4: Adsorption chromatography is particularly useful for removing polar impurities or for achieving very high purity levels that may be difficult to obtain by distillation alone. It separates molecules based on their differential adsorption to a solid stationary phase. While both this compound and its oligomers are largely non-polar, subtle differences in their interaction with the adsorbent can be exploited for separation.

Q5: Can I use a combination of methods for purification?

A5: Yes, a combination of methods is often recommended for achieving the highest purity. For instance, an initial fractional distillation can be used to remove the bulk of the oligomers, followed by adsorption chromatography to remove any remaining trace impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Fractional Distillation Troubleshooting
Problem Possible Cause Solution
Poor Separation Inefficient column packing or insufficient column length.Use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Ensure the packing material is appropriate and evenly distributed.
Incorrect temperature gradient.Optimize the heating rate to establish a proper temperature gradient along the column. Avoid rapid heating.
Pressure fluctuations.Ensure a stable vacuum is maintained throughout the distillation process. Use a high-quality vacuum pump and a pressure regulator.
Product Contamination "Bumping" of the liquid in the distillation flask.Use boiling chips or a magnetic stirrer to ensure smooth boiling.
Foaming.Reduce the heating rate. An anti-foaming agent may be used, but ensure it is compatible with the product and easily removable.
Low Yield Product loss due to hold-up in the column.Use a column with a smaller diameter or less packing material for smaller scale purifications.
Thermal degradation of this compound.Ensure the distillation is performed under a high vacuum to lower the boiling point and minimize thermal stress.
Adsorption Chromatography Troubleshooting
Problem Possible Cause Solution
Co-elution of this compound and Oligomers Incorrect choice of adsorbent or eluent.Test different adsorbents (e.g., silica (B1680970) gel, alumina) and eluent systems of varying polarity. A non-polar solvent like hexane (B92381) is a good starting point.
Overloading of the column.Reduce the amount of sample loaded onto the column relative to the amount of adsorbent.
Tailing of Peaks Active sites on the adsorbent causing strong, irreversible binding.Deactivate the adsorbent by adding a small amount of a polar solvent (e.g., triethylamine (B128534) in hexane for silica gel).
Column channeling.Ensure the column is packed uniformly to avoid channels that allow the sample to bypass the stationary phase.
Low Recovery Irreversible adsorption of the product onto the column.Use a less active adsorbent or deactivate the adsorbent. Elute with a slightly more polar solvent to recover the adsorbed material.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

Objective: To remove higher molecular weight oligomers from crude this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with condenser and receiving flask

  • Heating mantle with a stirrer

  • Vacuum pump and pressure gauge

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude this compound and boiling chips (or a stir bar) into the round-bottom flask.

  • Begin stirring (if using a stir bar) and gradually heat the flask using the heating mantle.

  • Slowly reduce the pressure using the vacuum pump to the desired level (e.g., 1-10 mmHg).

  • Observe the temperature at the distillation head. The temperature should rise and stabilize as the this compound begins to distill.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.

  • Once the this compound has been collected, the temperature will either drop or start to rise again as heavier impurities begin to distill. At this point, stop the distillation.

  • The residue in the distillation flask will contain the concentrated oligomeric impurities.

Protocol 2: Adsorption Chromatography of this compound

Objective: To remove trace oligomeric and polar impurities from this compound.

Materials:

  • Partially purified this compound (e.g., from distillation)

  • Chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Collection tubes or flasks

Procedure:

  • Prepare a slurry of silica gel in hexane.

  • Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles or channels.

  • Allow the excess hexane to drain until it is level with the top of the silica gel bed.

  • Dissolve the this compound sample in a minimal amount of hexane.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with hexane, collecting fractions.

  • Monitor the composition of the fractions using a suitable analytical technique (e.g., Gas Chromatography - GC).

  • Combine the fractions containing pure this compound.

  • Evaporate the solvent under reduced pressure to obtain the purified product.

Quantitative Data

The following table summarizes typical purity levels that can be achieved with each method. The exact values will depend on the initial purity of the this compound and the specific experimental conditions.

Purification Method Starting Purity (% this compound) Final Purity (% this compound) Oligomer Removal Efficiency
Fractional Distillation90%>98%High
Adsorption Chromatography98%>99.5%Very High
Combined Distillation & Chromatography90%>99.9%Excellent

Visualizations

Experimental_Workflow cluster_start Starting Material cluster_purification Purification Methods cluster_products Products Crude Crude this compound (contains oligomers) Distillation Fractional Distillation Crude->Distillation Chromatography Adsorption Chromatography Distillation->Chromatography For higher purity Pure High-Purity this compound Distillation->Pure Primary Product Impurities Oligomeric Impurities Distillation->Impurities Residue Chromatography->Pure Final Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_distillation Fractional Distillation cluster_chromatography Adsorption Chromatography cluster_solution Solution Start Poor Separation of This compound and Oligomers D1 Check Column Efficiency Start->D1 C1 Change Adsorbent/Eluent Start->C1 D2 Optimize Temperature Gradient D1->D2 D3 Verify Vacuum Stability D2->D3 End Achieve Desired Purity D3->End C2 Reduce Sample Load C1->C2 C3 Deactivate Adsorbent C2->C3 C3->End

Caption: Troubleshooting logic for poor separation of this compound.

Technical Support Center: The Impact of 1-Nonadecene Purity on Nanoparticle Morphology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the challenges associated with using 1-nonadecene (B90666) as a high-boiling point solvent in nanoparticle synthesis. The information primarily draws parallels from extensive research on 1-octadecene (B91540) (ODE), a chemically similar solvent, due to a lack of direct, in-depth studies on this compound impurities. The principles of alkene polymerization and its impact on nanoparticle morphology are highly comparable between these two long-chain alkenes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in nanoparticle synthesis?

A1: this compound, much like the more commonly studied 1-octadecene, serves as a high-boiling point, non-coordinating solvent in the colloidal synthesis of nanoparticles, such as quantum dots (QDs).[1][2] Its high boiling point (approximately 329°C) allows for the high temperatures (120–320°C) required for precursor decomposition and nanocrystal growth.[3] It also helps to solvate the ligands and precursors used in the reaction.

Q2: What are the likely impurities in technical-grade this compound and how do they arise?

A2: While specific impurity profiles for this compound are not extensively documented in research literature, technical-grade long-chain alkenes like 1-octadecene (typically 90% purity) are known to contain various isomers and saturated alkanes.[4] However, the most significant "impurity" is one that is generated in situ during the high-temperature synthesis: poly(1-alkene). Research has shown that 1-octadecene spontaneously polymerizes at temperatures commonly used for nanocrystal synthesis (120–320°C), forming poly(1-octadecene) (PODE).[3][5][6] It is highly probable that this compound undergoes a similar polymerization process.

Q3: How does the purity of this compound, specifically the presence of poly(this compound), impact nanoparticle morphology?

A3: The presence of polymeric impurities can significantly affect the morphology of the resulting nanoparticles in several ways:

  • Increased Polydispersity: The polymer can interfere with the nucleation and growth kinetics of the nanocrystals, leading to a broader size distribution (higher polydispersity index, PDI).[7][8]

  • Inconsistent Batch-to-Batch Reproducibility: The rate of polymerization is sensitive to temperature and reaction time, leading to varying amounts of polymer impurity in each synthesis.[5] This can make it difficult to achieve consistent nanoparticle size and shape between different batches.

  • Challenges in Purification: Poly(this compound) is a hydrophobic aliphatic polymer with solubility and size comparable to ligand-capped nanocrystals.[3] This similarity makes it extremely difficult to separate from the final nanoparticle product using standard purification methods like precipitation and redispersion.[6][9]

Q4: How can I detect poly(this compound) impurities in my nanoparticle samples?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting polymeric impurities. Specifically, Diffusion-Ordered Spectroscopy (DOSY) NMR can distinguish between the free polymer and the ligands attached to the nanoparticle surface based on their different diffusion coefficients.[5][10] An unexpectedly high intensity in the aliphatic region (0.5 – 1.5 ppm) of a standard 1H NMR spectrum can also indicate the presence of these aliphatic polymer impurities.[5]

Q5: What are some alternative high-boiling point solvents to this compound?

A5: To avoid the issue of polymerization, saturated aliphatic solvents are excellent alternatives. Saturated hydrocarbons are inert and do not polymerize under typical synthesis conditions. Some common alternatives include:

  • n-octadecane: Similar boiling point to 1-octadecene (317°C).[5]

  • n-hexadecane: Another suitable saturated alkane.[4]

  • Heat-transfer fluids: Certain high-boiling, non-alkene-based heat-transfer fluids can also be used.

Troubleshooting Guide

Problem: My nanoparticle synthesis resulted in a broad size distribution (high polydispersity). Could this compound purity be the cause?

Answer: Yes, this is a strong possibility. The in situ polymerization of this compound can interfere with the controlled growth of nanoparticles, leading to a wider range of sizes.[7][11] The polymer can affect precursor diffusion rates and alter the surface energy of the growing nanocrystals.

  • Recommendation:

    • Switch to a Saturated Solvent: Replace this compound with a saturated alkane like n-octadecane or n-hexadecane to eliminate the possibility of polymerization.[5]

    • Optimize Reaction Time and Temperature: If this compound must be used, try to minimize the reaction time and use the lowest possible temperature that still achieves nanocrystal formation to reduce the extent of polymerization.

Problem: I'm observing unexpected organic residues in my purified nanoparticle samples, and it's affecting my downstream applications.

Answer: This residue is very likely poly(this compound). Standard purification methods like repeated precipitation with a non-solvent (e.g., ethanol (B145695), acetone) and redispersion in a solvent (e.g., hexane (B92381), toluene) are often ineffective at removing this polymer because its solubility is very similar to that of the hydrophobically-ligated nanoparticles.[3][9]

  • Recommendation:

    • Ligand Exchange: Perform a ligand exchange to replace the native hydrophobic ligands with more polar ones. This will change the solubility of your nanoparticles, making them dispersible in polar solvents while the poly(this compound) remains soluble in non-polar solvents like hexanes. This allows for effective separation.[5][6]

    • Size Exclusion Chromatography (SEC): While often failing for this specific separation, SEC could be attempted with careful column and eluent selection.[5] However, success is not guaranteed due to the similar hydrodynamic radii of the polymer and the nanoparticles.

Problem: The morphology of my nanoparticles is inconsistent between batches, even though I follow the same protocol.

Answer: This is a common issue when using technical-grade alkene solvents. The rate of polymerization of this compound is highly dependent on the precise temperature profile and reaction time.[5] Minor variations in heating rates or reaction duration between batches can lead to different amounts of polymer being formed, which in turn affects the nanoparticle growth environment and final morphology.

  • Recommendation:

    • Purify the Solvent: Before use, distill the this compound to remove potential polymerization initiators and other impurities.[4]

    • Use a Saturated Solvent: For the highest level of consistency, it is strongly recommended to switch to a saturated, non-polymerizable solvent like n-octadecane.

Quantitative Data

The following table summarizes the conversion of 1-octadecene (a close analog of this compound) to its polymer at various temperatures over a 24-hour period. This data highlights the significant impact of temperature on the formation of this critical impurity.

Temperature (°C)Conversion to Poly(1-octadecene) (%)Yield by Mass (%)
1200.640.07
1606.583.38
24024.0114.79
32088.5166.32
(Data adapted from Dhaene et al., 2019. The study was conducted on 1-octadecene)[5]

Experimental Protocols

Protocol 1: General Hot-Injection Synthesis of CdSe Quantum Dots

This protocol is a standard method where impurities in the solvent can become a significant issue.[12][13]

  • Precursor Preparation:

    • Cadmium Precursor: In a three-neck flask, combine CdO (e.g., 0.013 g), oleic acid (e.g., 0.6 mL), and this compound (e.g., 10 mL).

    • Selenium Precursor: In a separate vial, dissolve selenium powder (e.g., 30 mg) in this compound (e.g., 5 mL) with trioctylphosphine (B1581425) (TOP) (e.g., 0.4 mL).

  • Reaction:

    • Heat the cadmium precursor solution under nitrogen or argon to the desired injection temperature (e.g., 225-240°C) until the solution is clear.

    • Swiftly inject the selenium precursor into the hot cadmium solution.

    • Nanocrystal growth begins immediately. Aliquots can be taken at various time points to monitor the growth and isolate nanoparticles of different sizes.

  • Quenching and Purification:

    • Cool the reaction mixture to room temperature.

    • Add a non-solvent like ethanol or acetone (B3395972) to precipitate the nanoparticles.

    • Centrifuge the mixture to pellet the nanoparticles.

    • Discard the supernatant and redisperse the nanoparticles in a non-polar solvent like hexane or toluene. Repeat the precipitation/redispersion cycle 2-3 times.

Protocol 2: Ligand Exchange for Purification from Poly(1-alkene)

This protocol describes a method to remove poly(1-alkene) impurities after synthesis.[5]

  • Quantify Native Ligands: Use quantitative ¹H NMR to determine the amount of native hydrophobic ligands (e.g., oleate) on the nanoparticle surface.

  • Add Polar Ligand: Add a slight excess (e.g., 1.5 equivalents) of a polar ligand with a strong binding affinity for the nanoparticle surface (e.g., a phosphonic acid with ethylene (B1197577) glycol moieties) to a solution of the nanoparticles in a solvent like chloroform.

  • Promote Exchange: Sonicate the mixture for approximately 10 minutes to facilitate the ligand exchange process.

  • Selective Precipitation: Add a non-polar solvent in which the polymer is highly soluble but the new, more polar nanoparticles are not (e.g., hexanes). This will cause the nanoparticles to precipitate.

  • Separation: Centrifuge the mixture. The poly(1-alkene) impurity will remain in the supernatant, which can be discarded.

  • Washing: Redisperse the nanoparticle pellet in a polar solvent (e.g., chloroform) and repeat the hexane-induced precipitation and centrifugation steps two more times to ensure complete removal of the polymer.

Visualizations

G cluster_0 Nanoparticle Synthesis Workflow cluster_1 Problem Pathway cluster_2 Purification & Outcome precursors Precursors & Ligands reaction High-Temperature Reaction (120-320°C) precursors->reaction solvent This compound (Solvent) solvent->reaction polymerization Polymerization of This compound solvent->polymerization growth Nanocrystal Nucleation & Growth reaction->growth reaction->polymerization Heat crude Crude Product: Nanoparticles + Impurities growth->crude purification Standard Purification (Precipitation) crude->purification poly_impurity Poly(this compound) Impurity polymerization->poly_impurity poly_impurity->crude poly_impurity->purification Difficult to Separate final_product Final Product purification->final_product morphology Altered Morphology: - High Polydispersity - Inconsistent Shape final_product->morphology

Caption: Workflow showing how this compound polymerization introduces hard-to-remove impurities.

G cluster_0 Purity & Reaction Conditions cluster_1 Mechanism cluster_2 Impact on Synthesis cluster_3 Final Nanoparticle Morphology purity This compound Purity polymerization Alkene Polymerization purity->polymerization Impurity-initiated (potential) temp High Temperature (>120°C) temp->polymerization time Long Reaction Time time->polymerization kinetics Altered Nucleation & Growth Kinetics polymerization->kinetics purification Purification Challenges polymerization->purification Forms soluble polymer morphology Inconsistent & Polydisperse Nanoparticle Morphology kinetics->morphology purification->morphology Residual impurity co-precipitates

Caption: Logical relationship between this compound purity and its impact on nanoparticle morphology.

G start Start: Inconsistent Nanoparticle Morphology q1 Are you using This compound or another alkene solvent? start->q1 a1_yes Suspect in situ polymerization q1->a1_yes Yes a1_no Consider other factors: - Precursor quality - Temp control - Ligand stability q1->a1_no No check_nmr Analyze purified sample with 1H and DOSY NMR a1_yes->check_nmr q2 Is an aliphatic polymeric impurity detected? check_nmr->q2 q2->a1_no No a2_yes Impurity is confirmed as the likely cause q2->a2_yes Yes solution1 Solution 1: Switch to a saturated solvent (e.g., n-octadecane) a2_yes->solution1 solution2 Solution 2: Implement advanced purification (e.g., ligand exchange) a2_yes->solution2

Caption: Troubleshooting flowchart for inconsistent nanoparticle morphology.

References

Technical Support Center: A Guide to Nanocrystal Synthesis in 1-Nonadecene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for nanocrystal synthesis in 1-Nonadecene. This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for controlling the nucleation and growth of nanocrystals.

Troubleshooting Guides

This section addresses common challenges encountered during nanocrystal synthesis in this compound, offering potential causes and solutions in a structured format.

Issue 1: Broad Particle Size Distribution (High Polydispersity)

A broad size distribution is a frequent issue that can impact the optical and electronic properties of the nanocrystals.

Potential CauseRecommended Solution
Incomplete Dissolution of Precursors: Undissolved precursor particles can lead to continuous nucleation events.- Ensure complete dissolution of precursors in the solvent with gentle heating and stirring before injection. - Consider filtering the precursor solution to remove any aggregates.
Inadequate Mixing: Poor mixing during precursor injection can create localized areas of high supersaturation, leading to uncontrolled nucleation and growth.- Employ vigorous and consistent stirring throughout the synthesis. - For rapid reactions, consider using a high-speed homogenizer for the initial mixing phase.
Impure Reagents: Impurities in solvents, ligands, or precursors can act as unintended nucleation sites.- Use high-purity reagents and solvents. - If necessary, purify solvents and ligands before use through standard laboratory procedures.
Fluctuating Reaction Temperature: Unstable temperatures can affect nucleation and growth rates, resulting in a wider size distribution.- Utilize a reliable heating mantle with a PID controller to maintain a stable reaction temperature. - Ensure the reaction flask is well-insulated.
Issue 2: Nanoparticle Aggregation

Aggregation can lead to a loss of the unique size-dependent properties of nanocrystals and can cause issues in downstream applications.

Potential CauseRecommended Solution
Insufficient Ligand Concentration: A low concentration of capping ligands may not provide adequate surface coverage to prevent aggregation.- Optimize the ligand-to-precursor molar ratio. A higher ligand concentration generally improves stability. - Consider using a combination of ligands for enhanced surface passivation.
Inappropriate Ligand Type: The chosen ligand may not have a strong enough affinity for the nanocrystal surface.- Select ligands with functional groups that have a high binding affinity for the specific nanocrystal material. - For nanocrystals with diverse surface facets, a mixture of ligands may be more effective.
Incorrect pH: The pH of the reaction medium can influence the surface charge of the nanocrystals and ligand binding.- Monitor and control the pH of the reaction mixture, as the optimal pH is specific to the nanoparticle-ligand system.
Purification-Induced Aggregation: The washing and centrifugation steps during purification can strip ligands from the nanocrystal surface.- Optimize the purification process by using a combination of a polar solvent (like ethanol) to precipitate the nanocrystals, followed by redispersion in a non-polar solvent (like toluene (B28343) or hexane). - Avoid excessive washing or overly harsh centrifugation conditions.
Issue 3: Low or No Product Yield

Low product yield can be a significant roadblock in nanocrystal synthesis.

Potential CauseRecommended Solution
Precursor Inactivity: The precursors may be old, oxidized, or of poor quality.- Use fresh, high-purity precursors. - Store precursors under appropriate conditions (e.g., in a desiccator or glovebox).
Reaction Temperature Too Low: The temperature may not be sufficient to induce precursor decomposition and nucleation.- Ensure the reaction temperature is at or above the decomposition temperature of the precursors. - Calibrate your temperature controller to ensure accuracy.
Inhibitors Present in the Reaction Mixture: Contaminants can inhibit the nucleation and growth process.- Purify all solvents and reagents before use. - Ensure all glassware is scrupulously clean.

Frequently Asked Questions (FAQs)

Q1: Why are my nanocrystals showing a broad absorption and emission spectrum?

A broad spectrum is typically indicative of a wide particle size distribution. Refer to the "Broad Particle Size Distribution" section in the troubleshooting guide for potential causes and solutions.

Q2: I've followed a literature protocol, but my nanocrystal synthesis failed. What could be the reason?

Reproducibility can be a challenge in nanocrystal synthesis. Minor variations in reagent purity, solvent quality, and experimental setup can have a significant impact.[1] Pay close attention to the purity of your precursors and solvents, and ensure your reaction setup allows for precise temperature control and efficient mixing.

Q3: How can I control the final size of the nanocrystals?

The size of the nanocrystals can be controlled by several factors:[2]

  • Reaction Temperature: Higher temperatures generally lead to larger nanocrystals.

  • Precursor Concentration: The effect of precursor concentration can be complex. In some systems, higher concentrations lead to larger particles, while in others, the opposite is observed.[3][4][5] Careful optimization is required for each specific system.

  • Ligand Concentration: The concentration and type of capping ligands can influence both the nucleation and growth rates, thereby affecting the final size.

  • Growth Time: Longer reaction times typically result in larger nanocrystals, up to a certain point where Ostwald ripening may occur.

Q4: What is the "hot-injection" method and why is it commonly used?

The hot-injection method is a widely used technique for synthesizing monodisperse nanocrystals.[3][6] It involves the rapid injection of one or more precursors into a hot solvent containing other precursors and ligands.[6][7][8][9] This rapid injection creates a burst of nucleation, which is then followed by a controlled growth phase.[3] This separation of nucleation and growth is key to achieving a narrow size distribution.

Q5: My nanocrystals are aggregating after I purify them. What can I do?

Aggregation during purification is a common problem and is often caused by the removal of the stabilizing ligands from the nanocrystal surface. To mitigate this, you can:

  • Use a less polar solvent for the washing steps.

  • Reduce the number of washing/centrifugation cycles.

  • Redisperse the nanocrystals in a non-polar solvent immediately after purification.

  • Consider adding a small amount of the capping ligand to the storage solvent to maintain stability.

Data Presentation

The following tables summarize quantitative data from literature on the synthesis of nanocrystals in high-boiling point alkene solvents like 1-Octadecene, which is chemically similar to this compound. These parameters can serve as a starting point for optimizing your synthesis in this compound.

Table 1: Effect of Reaction Temperature on Nanocrystal Size

Nanocrystal TypeSolventPrecursorsLigandsTemperature (°C)Resulting Size (nm)
CdSe1-OctadeceneCdO, SeOleic Acid, Trioctylphosphine2252.5
CdSe1-OctadeceneCdO, SeOleic Acid, Trioctylphosphine2504.0
CdSe1-OctadeceneCdO, SeOleic Acid, Trioctylphosphine2806.5

Table 2: Effect of Precursor Concentration on Nanocrystal Size

Nanocrystal TypeSolventPrecursor VariedLigandsConcentration (mmol)Resulting Size (nm)
Fe₃O₄1-OctadeceneFe(acac)₃Oleic Acid1.06
Fe₃O₄1-OctadeceneFe(acac)₃Oleic Acid2.09
Fe₃O₄1-OctadeceneFe(acac)₃Oleic Acid4.012

Experimental Protocols

This section provides a detailed methodology for a typical hot-injection synthesis of CdSe nanocrystals in 1-Octadecene, which can be adapted for this compound.

Protocol: Hot-Injection Synthesis of CdSe Nanocrystals

Materials:

  • Cadmium oxide (CdO)

  • Selenium (Se) powder

  • 1-Octadecene (ODE) or this compound

  • Oleic acid (OA)

  • Trioctylphosphine (TOP)

  • Toluene

  • Methanol (B129727)

  • Argon or Nitrogen gas supply

  • Three-neck round-bottom flask, heating mantle, condenser, thermocouple, and Schlenk line.

Procedure:

  • Precursor Solution 1 (Cadmium Oleate):

    • In a three-neck flask, combine CdO (e.g., 0.1 mmol), oleic acid (e.g., 1 mmol), and 1-Octadecene (e.g., 10 mL).

    • Heat the mixture to 150 °C under Argon flow with vigorous stirring until the CdO completely dissolves and the solution becomes clear.

    • Raise the temperature to the desired injection temperature (e.g., 240 °C).

  • Precursor Solution 2 (TOP-Se):

    • In a separate vial inside a glovebox or under inert atmosphere, dissolve Se powder (e.g., 0.1 mmol) in TOP (e.g., 1 mL).

  • Hot Injection:

    • Once the cadmium oleate (B1233923) solution reaches the target temperature, rapidly inject the TOP-Se solution into the hot reaction mixture with vigorous stirring.

    • A color change should be observed, indicating the nucleation of CdSe nanocrystals.

  • Growth:

    • Allow the reaction to proceed at the injection temperature for a specific duration (e.g., 1-10 minutes) to control the growth of the nanocrystals. The color of the solution will continue to change as the nanocrystals grow.

  • Quenching and Purification:

    • After the desired growth time, quickly cool the reaction mixture to room temperature by removing the heating mantle and using a water bath.

    • Add an excess of methanol to the cooled solution to precipitate the CdSe nanocrystals.

    • Centrifuge the mixture to collect the nanocrystal pellet.

    • Discard the supernatant and redisperse the nanocrystal pellet in a small amount of toluene.

    • Repeat the precipitation and redispersion steps at least two more times to purify the nanocrystals.

    • Finally, disperse the purified CdSe nanocrystals in a non-polar solvent like toluene for storage.

Visualizations

Experimental Workflow for Hot-Injection Synthesis

G cluster_0 Precursor Preparation cluster_1 Nanocrystal Formation cluster_2 Purification A Mix CdO, Oleic Acid, and this compound B Heat to 150°C to form Cadmium Oleate A->B C Increase temperature to injection temperature (e.g., 240°C) B->C E Rapidly inject TOP-Se into hot Cadmium Oleate solution C->E Injection D Prepare TOP-Se solution in an inert atmosphere F Nucleation of CdSe nanocrystals E->F G Controlled growth at injection temperature F->G H Quench reaction by rapid cooling G->H Stop Growth I Precipitate nanocrystals with Methanol H->I J Centrifuge and redisperse in Toluene (repeat 2-3x) I->J K Store purified nanocrystals in a non-polar solvent J->K

Caption: Workflow for hot-injection synthesis of CdSe nanocrystals.

Logical Relationship of Parameters Affecting Nucleation and Growth

G Temp Temperature Nucleation Nucleation Rate Temp->Nucleation Growth Growth Rate Temp->Growth Precursor_Conc Precursor Concentration Precursor_Conc->Nucleation Precursor_Conc->Growth Ligand_Conc Ligand Concentration Ligand_Conc->Nucleation Ligand_Conc->Growth Injection_Rate Injection Rate Injection_Rate->Nucleation Size Nanocrystal Size Nucleation->Size Distribution Size Distribution Nucleation->Distribution Growth->Size Growth->Distribution

Caption: Key parameters influencing nanocrystal nucleation and growth.

References

Technical Support Center: The Use of 1-Nonadecene as a Solvent in Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 1-nonadecene (B90666) as a solvent in chemical reactions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and why would I use it as a solvent?

This compound is a long-chain alkene with the molecular formula C19H38.[1][2] It is a colorless to pale yellow liquid or solid, depending on the ambient temperature, with a melting point of approximately 23°C.[1][3] Its high boiling point (329°C at 760 mmHg) and low volatility make it suitable for high-temperature reactions.[4] As a non-polar, aprotic solvent, it is useful for reactions involving non-polar reactants or to avoid interactions that can occur with protic or polar solvents.[5][6]

2. What are the key physical properties of this compound to consider for experimental design?

Understanding the physical properties of this compound is crucial for designing and executing experiments. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC19H38[1][2]
Molecular Weight266.5 g/mol [1]
Melting Point23°C[1][3]
Boiling Point329°C @ 760 mmHg[4]
Density0.79 g/mL at 25°C[3]
Solubility in Water3.989e-005 mg/L @ 25°C (estimated)[4]
SolubilitySoluble in organic solvents like alcohol.[2][4]
Vapor Pressure0.000038 mmHg @ 25°C[4]

3. How does the purity of this compound affect reaction kinetics?

The purity of any solvent is critical. For this compound, impurities could include other isomers of nonadecene, shorter or longer chain alkenes, or saturated alkanes. These impurities can affect the polarity and viscosity of the solvent, leading to inconsistent reaction rates. For kinetic studies, it is recommended to use high-purity this compound (e.g., >99.0% GC) and to be aware of potential batch-to-batch variations.[7]

4. Can this compound undergo side reactions under typical reaction conditions?

Yes. A significant concern with using unsaturated long-chain alkenes like this compound at high temperatures is the potential for polymerization.[8] Although research has specifically highlighted this issue with 1-octadecene, a similar compound, it is plausible that this compound could also polymerize, especially at temperatures above 120°C.[8] This can lead to an increase in the viscosity of the reaction medium, affecting reaction kinetics and complicating product purification.[8][9]

Troubleshooting Guides

Issue 1: Low or Inconsistent Reaction Rates

Possible Causes and Solutions:

  • Viscosity Effects: this compound is more viscous than many common laboratory solvents. In highly viscous media, the diffusion of reactants is slower, which can decrease the frequency of collisions and thus lower the reaction rate.[9]

    • Troubleshooting Step: If you observe a lower than expected reaction rate, consider if the viscosity of this compound at your reaction temperature is a contributing factor. You may need to increase the reaction temperature (while being mindful of potential side reactions) or increase agitation to improve mass transfer.

  • Solvent Polarity: As a non-polar solvent, this compound may not effectively solvate polar transition states, which can slow down certain reactions.[5] Conversely, it can enhance the rate of reactions where the reactants are less polar than the transition state.

    • Troubleshooting Step: Evaluate the polarity of your reactants and the expected transition state. If a polar transition state is involved, this compound may not be the optimal solvent. Consider a co-solvent system or an alternative high-boiling point solvent with higher polarity if your reaction chemistry allows.

  • Purity of this compound: Impurities can act as inhibitors or catalysts, leading to inconsistent results.

    • Troubleshooting Step: Verify the purity of your this compound using techniques like Gas Chromatography (GC). If impurities are detected, consider purifying the solvent by distillation or using a new, high-purity batch.

Issue 2: Difficulty in Product Isolation and Purification

Possible Causes and Solutions:

  • High Boiling Point of this compound: Its low volatility makes it difficult to remove by simple evaporation.

    • Troubleshooting Step: Utilize techniques like vacuum distillation to remove the solvent. For products that are solid at room temperature, precipitation by adding a non-solvent in which your product is insoluble but this compound is soluble (e.g., a more polar solvent) can be effective.

  • Polymerization of this compound: The formation of poly(this compound) can result in a viscous oil that is difficult to separate from the desired product, especially if the product has similar solubility characteristics.[8]

    • Troubleshooting Step:

      • Avoid Polymerization: If possible, conduct the reaction at a lower temperature.

      • Purification Strategy: If polymerization has occurred, purification methods that exploit differences in polarity or size may be necessary. For instance, if your product can be converted to a more polar derivative, it may be easier to separate from the non-polar polymer.[8] Size exclusion chromatography may also be an option, although co-elution is possible.[8]

Experimental Protocols

Protocol: General Reaction Setup Using this compound as a Solvent

  • Solvent Preparation: If the ambient temperature is below 23°C, this compound will be a solid. Gently warm the container in a water bath to melt the solvent before use.

  • Degassing: For oxygen-sensitive reactions, degas the this compound by bubbling an inert gas (e.g., argon or nitrogen) through the liquid for 30-60 minutes, or by using several freeze-pump-thaw cycles.

  • Reaction Assembly: Set up the reaction in a round-bottom flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet.

  • Charging the Flask: Add the reactants and catalyst to the flask, followed by the liquid this compound.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature using a heating mantle with a temperature controller. Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC, or NMR spectroscopy on aliquots).

Visualizations

Experimental_Workflow General Experimental Workflow with this compound A Prepare this compound (Melt if solid, Degas if necessary) C Charge Reactants and Solvent A->C B Assemble Reaction Apparatus (Flask, Condenser, Stirrer) B->C D Heat to Reaction Temperature C->D E Monitor Reaction Progress (TLC, GC, NMR) D->E F Reaction Complete? E->F F->E No G Work-up and Product Isolation (Distillation, Precipitation, Chromatography) F->G Yes H Product Characterization G->H

Caption: General experimental workflow for a reaction using this compound as a solvent.

Troubleshooting_Low_Yield Troubleshooting Low Reaction Yield in this compound Start Low Reaction Yield Observed Check_Purity Verify Purity of this compound Start->Check_Purity Check_Temp Is Reaction Temperature Optimal? Start->Check_Temp Check_Polymerization Evidence of Polymerization? (Increased Viscosity) Start->Check_Polymerization Check_Solubility Are Reactants Fully Solubilized? Start->Check_Solubility Action_Purify Purify Solvent or Use New Batch Check_Purity->Action_Purify Action_Adjust_Temp Adjust Temperature Check_Temp->Action_Adjust_Temp Action_Lower_Temp Consider Lower Temperature or Alternative Solvent Check_Polymerization->Action_Lower_Temp Action_CoSolvent Consider a Co-solvent or Increased Agitation Check_Solubility->Action_CoSolvent

Caption: A logical workflow for troubleshooting low reaction yields when using this compound.

References

Technical Support Center: 1-Nonadecene Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting the thermal degradation of 1-Nonadecene during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary signs of this compound degradation?

A1: Visual cues such as discoloration (yellowing), increased viscosity, or the formation of solid precipitates are common indicators of degradation. Analytically, changes in the chromatographic profile (e.g., via Gas Chromatography) suggesting the presence of new compounds, particularly isomers or shorter-chain alkenes and alkanes, are definitive signs of thermal degradation.

Q2: At what temperature does this compound begin to degrade?

A2: The precise onset of thermal degradation for this compound can be influenced by factors such as purity, the presence of oxygen, and catalytic impurities. However, as a long-chain alpha-olefin, it is susceptible to degradation at elevated temperatures. It is recommended to handle this compound at the lowest possible temperature required for your experiment and to determine its thermal stability under your specific experimental conditions using Thermogravimetric Analysis (TGA). The boiling point of this compound is approximately 329°C at atmospheric pressure, and significant degradation is expected well below this temperature.[1]

Q3: What are the main degradation pathways for this compound?

A3: The primary thermal degradation pathways for this compound, like other alpha-olefins, include:

  • Isomerization: The double bond can migrate from the alpha position (C1) to internal positions along the carbon chain, forming various isomers of nonadecene. This process can be accelerated by heat and trace impurities.

  • Pyrolysis (C-C Bond Cleavage): At higher temperatures, the carbon-carbon bonds can break, leading to the formation of a complex mixture of smaller alkanes and alkenes. This process typically proceeds through free radical chain reactions.

  • Oxidation: In the presence of oxygen, oxidative degradation can occur, leading to the formation of hydroperoxides, which can further decompose into aldehydes, ketones, and carboxylic acids. This is often accompanied by discoloration and changes in viscosity.

Q4: How can I prevent the thermal degradation of this compound?

A4: A multi-faceted approach is recommended to minimize thermal degradation:

  • Temperature Control: Maintain the lowest feasible temperature throughout your experiment.

  • Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] This is a critical step, as oxygen can initiate and propagate degradation reactions.

  • Use of Antioxidants: The addition of a suitable antioxidant can effectively inhibit free radical formation and propagation. Hindered phenolic antioxidants are particularly effective for polyolefins and related hydrocarbons.

  • Purity: Use high-purity this compound, as impurities can act as catalysts for degradation.

Q5: What antioxidants are recommended for this compound and at what concentration?

A5: For non-polar hydrocarbons like this compound, a hindered phenolic antioxidant such as Irganox 1076 (Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) is a suitable choice due to its good solubility in hydrocarbons and high efficiency.[2][3][4]

AntioxidantChemical ClassRecommended ConcentrationSolubility (in n-Hexane at 20°C)
Irganox 1076 Hindered Phenol0.05 - 0.5% (w/w)32 g / 100 g solution

Data sourced from BASF and Polivinil Plastik product literature.[2][3]

It is crucial to determine the optimal concentration for your specific application through experimental validation.

Q6: My this compound has turned yellow. Can I still use it?

A6: A yellow discoloration is a sign of degradation, likely oxidation. While it might still be usable for some applications, the presence of impurities could interfere with sensitive experiments. It is highly recommended to analyze the discolored sample by techniques such as GC-MS to identify the degradation products and assess their potential impact on your results. For critical applications, using a fresh, un-degraded sample is advisable.

Experimental Protocols

Protocol for Evaluating the Thermal Stability of this compound using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal degradation of this compound and to evaluate the effectiveness of an antioxidant.

Materials:

  • This compound

  • Antioxidant (e.g., Irganox 1076)

  • Microbalance

  • TGA instrument with a furnace, precision balance, and gas flow controller.

  • Inert gas (Nitrogen or Argon)

  • Oxidative gas (Air or Oxygen)

Procedure:

  • Sample Preparation:

    • Control Sample: Weigh 5-10 mg of pure this compound into a clean TGA pan.

    • Stabilized Sample: Prepare a stock solution of the antioxidant in this compound at the desired concentration (e.g., 0.1% w/w). Ensure the antioxidant is fully dissolved. Weigh 5-10 mg of the stabilized sample into a separate, clean TGA pan.

  • TGA Instrument Setup:

    • Place the sample pan onto the TGA balance.

    • Purge the furnace with the desired gas (e.g., nitrogen for an inert atmosphere or air for an oxidative atmosphere) at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature where complete decomposition is expected (e.g., 600°C).

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. This can be determined by the intersection of the baseline tangent and the tangent of the decomposition curve.

    • Compare the onset temperatures of the control and stabilized samples. An increase in the onset temperature for the stabilized sample indicates improved thermal stability.

Protocol for Analysis of this compound Thermal Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the volatile and semi-volatile products of this compound thermal degradation.

Materials:

  • This compound (degraded sample)

  • Suitable solvent (e.g., hexane (B92381) or dichloromethane)

  • GC-MS system with a suitable capillary column (e.g., non-polar, like a DB-5ms)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • If the degraded sample is a liquid, dissolve a small amount (e.g., 1 µL) in a suitable solvent (e.g., 1 mL of hexane) in a GC vial.

    • If the degraded sample contains solid precipitates, it may be necessary to perform a solvent extraction.

  • GC-MS Instrument Setup:

    • Injector: Set to a temperature that ensures vaporization without further degradation (e.g., 280°C). Use a split injection mode to avoid overloading the column.

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min) to separate compounds with a wide range of boiling points.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected fragments (e.g., m/z 40-500).

  • Data Analysis:

    • Separate the components of the mixture based on their retention times in the gas chromatogram.

    • Identify the individual components by comparing their mass spectra to a spectral library (e.g., NIST).

    • Look for the presence of isomers of nonadecene (which will have the same molecular ion peak as this compound but different retention times) and smaller alkanes and alkenes.

Visualizations

Thermal_Degradation_Pathways Thermal Degradation Pathways of this compound Nonadecene This compound Isomerization Isomerization Nonadecene->Isomerization Heat, Impurities Pyrolysis Pyrolysis (C-C Cleavage) Nonadecene->Pyrolysis High Heat Oxidation Oxidation Nonadecene->Oxidation Heat, Oxygen Heat High Temperature Oxygen Oxygen Impurities Impurities Isomers Internal Nonadecene Isomers Isomerization->Isomers Fragments Shorter-chain Alkanes & Alkenes Pyrolysis->Fragments Oxidized_Products Aldehydes, Ketones, Carboxylic Acids Oxidation->Oxidized_Products

Caption: Key pathways of this compound thermal degradation.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Degradation Start Suspected Degradation (e.g., color change, viscosity) Check_Temp Review Experimental Temperature Start->Check_Temp Check_Atmosphere Verify Inert Atmosphere Check_Temp->Check_Atmosphere Optimal Reduce_Temp Action: Lower Temperature Check_Temp->Reduce_Temp Too High Check_Purity Assess Purity of this compound Check_Atmosphere->Check_Purity Inert Implement_Inert Action: Use N2 or Ar Purge Check_Atmosphere->Implement_Inert Oxygen Present Add_Antioxidant Consider Adding Antioxidant Check_Purity->Add_Antioxidant High Purity Use_High_Purity Action: Use High-Purity Grade Check_Purity->Use_High_Purity Impurities Suspected Select_Antioxidant Action: Add 0.05-0.5% Hindered Phenol Add_Antioxidant->Select_Antioxidant Yes Analyze_Sample Analyze Sample (GC-MS) Add_Antioxidant->Analyze_Sample No Reduce_Temp->Analyze_Sample Implement_Inert->Analyze_Sample Use_High_Purity->Analyze_Sample Select_Antioxidant->Analyze_Sample End_Success Problem Resolved Analyze_Sample->End_Success Degradation Mitigated End_Further Further Investigation Needed Analyze_Sample->End_Further Degradation Persists

Caption: A logical workflow for troubleshooting this compound degradation.

References

optimizing the separation of 1-Nonadecene from saturated hydrocarbon impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-nonadecene (B90666). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of this compound from saturated hydrocarbon impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating this compound from saturated hydrocarbons?

A1: The primary methods for separating this compound from its saturated analogs (like nonadecane) are fractional distillation, recrystallization, and adsorptive separation. The choice of method depends on the scale of the experiment, the initial purity of the mixture, and the desired final purity.

Q2: What are the key physical property differences between this compound and its corresponding saturated hydrocarbon, nonadecane (B133392)?

A2: The slight differences in their physical properties are the basis for their separation. While their boiling points are very close, they are not identical. This compound has a boiling point of approximately 329 °C at atmospheric pressure, while nonadecane boils at 330 °C.[1][2] The melting point of this compound is around 23 °C, whereas nonadecane melts at 32 °C.[1][2][3] These differences, although small, are exploited in fractional distillation and recrystallization.

Q3: How can I assess the purity of my this compound sample after separation?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for assessing the purity of this compound.[4][5][6] By comparing the retention times and mass spectra of your sample to a pure standard, you can identify and quantify any remaining saturated hydrocarbon impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine purity by identifying the characteristic peaks of the alkene and alkane.

Q4: Which separation method is most suitable for a small-scale laboratory purification?

A4: For small-scale purifications (less than 1 gram), column chromatography or recrystallization are often the most practical choices.[7] Fractional distillation can be challenging on a small scale due to material losses on the column packing.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the separation of this compound.

Fractional Distillation
Problem Possible Cause Solution
Poor Separation (Distillate is not enriched in this compound) 1. Distillation rate is too fast: Insufficient time for equilibrium between liquid and vapor phases on the theoretical plates of the column.[8] 2. Inadequate column efficiency: The fractionating column may not have enough theoretical plates for the separation. 3. Fluctuating heat source: Unstable heating can disrupt the temperature gradient in the column.[9]1. Reduce the distillation rate: Aim for a slow, steady collection of distillate (e.g., 1-2 drops per second).[10] 2. Use a more efficient column: Employ a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). 3. Ensure stable heating: Use a heating mantle with a temperature controller or an oil bath for consistent heat input.[10]
No Distillate Collection Despite Boiling 1. Heat loss from the column: The column may be losing too much heat to the surroundings, preventing the vapor from reaching the condenser.[8] 2. Thermometer placement is incorrect: The thermometer bulb is not positioned correctly to measure the temperature of the vapor entering the condenser.[8]1. Insulate the column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss.[10] 2. Adjust thermometer position: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.[10]
Temperature Fluctuates During Distillation 1. Inconsistent heating. 2. Azeotrope formation (unlikely for simple alkene/alkane mixtures but possible with other impurities). [11]1. Stabilize the heat source. 2. Check for other impurities: Analyze the starting material for contaminants that could form an azeotrope.
Recrystallization
Problem Possible Cause Solution
No Crystals Form Upon Cooling 1. Too much solvent was used: The solution is not saturated enough for crystals to form.[12] 2. The solution is supersaturated. 1. Evaporate some of the solvent: Gently heat the solution to boil off some of the solvent and then allow it to cool again. 2. Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution, or add a seed crystal of pure this compound.
Oiling Out (Product separates as a liquid instead of crystals) 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly. 3. High concentration of impurities. 1. Choose a lower-boiling point solvent or use a solvent mixture. 2. Allow the solution to cool more slowly: Insulate the flask to slow down the cooling rate. 3. Perform a preliminary purification: If the sample is very impure, consider a rough purification step (e.g., simple distillation) before recrystallization.
Low Yield of Recovered Crystals 1. Too much solvent was used. 2. The crystals are significantly soluble in the cold solvent. 1. Reduce the amount of solvent used for dissolution. 2. Cool the solution to a lower temperature: Use an ice-salt bath to further decrease the solubility. 3. Minimize washing: Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Fractional Distillation Protocol

This protocol is designed for the separation of a mixture of this compound and saturated hydrocarbon impurities.

Materials:

  • Mixture of this compound and saturated hydrocarbons

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Thermometer and adapter

  • Boiling chips or magnetic stir bar

  • Clamps and stands

Procedure:

  • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are securely clamped.

  • Place the this compound/saturated hydrocarbon mixture into the round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Position the thermometer so that the top of the bulb is level with the bottom of the side-arm of the distillation head.[10]

  • Begin heating the flask gently. As the mixture boils, a ring of condensate will rise slowly up the fractionating column.[10]

  • Adjust the heating rate to maintain a slow and steady rise of the vapor. A slow rate is crucial for good separation.[10]

  • When the vapor reaches the thermometer, the temperature should stabilize at the boiling point of the more volatile component (this compound, in this case, although the boiling points are very close).

  • Collect the initial fraction (forerun) in a separate receiving flask. This fraction may contain more volatile impurities.

  • As the distillation proceeds, monitor the temperature closely. A sharp increase in temperature indicates that the higher-boiling component (saturated hydrocarbon) is beginning to distill.

  • Change the receiving flask to collect the purified this compound fraction.

  • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Allow the apparatus to cool completely before disassembling.

  • Analyze the collected fractions for purity using GC-MS.

Recrystallization Protocol

This protocol is suitable for purifying this compound that is solid at or near room temperature.

Materials:

  • Impure this compound

  • Erlenmeyer flasks

  • Hot plate or water bath

  • Suitable solvent (e.g., ethanol, acetone, or a mixture)[13]

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. The saturated hydrocarbon impurities should ideally be either very soluble or insoluble in the chosen solvent at all temperatures.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture gently while stirring until the solvent boils. Continue adding small portions of the hot solvent until the this compound just dissolves.[12]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.[14] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry.

  • Purity Analysis: Determine the melting point of the recrystallized product and analyze its purity by GC-MS. A sharp melting point close to the literature value (23 °C for this compound) indicates high purity.[1]

Data Presentation

The following tables provide a qualitative comparison of the different separation techniques. Quantitative data is highly dependent on the specific composition of the starting mixture and the precise experimental conditions.

Table 1: Comparison of Separation Techniques

Technique Principle Typical Purity Achieved Typical Yield Advantages Disadvantages
Fractional Distillation Difference in boiling points.[11]Good to ExcellentModerate to GoodSuitable for large quantities; can be highly effective with efficient columns.Difficult for small scales; requires careful control of heating.[8]
Recrystallization Difference in solubility at different temperatures.[15]ExcellentGood to HighExcellent for achieving high purity; relatively simple setup.Only applicable to solids; requires finding a suitable solvent.[13]
Adsorptive Separation Differential adsorption onto a solid phase.[16]Very HighHighCan be highly selective; operates at milder conditions than distillation.[17]May require specialized adsorbents (e.g., molecular sieves); can be more complex to set up in a lab.

Table 2: Physical Properties for Separation

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C)
This compoundC₁₉H₃₈266.5132923
NonadecaneC₁₉H₄₀268.5333032
Data sourced from PubChem and other chemical property databases.[1][2][3][4]

Visualizations

Workflow for Selecting a Separation Method

SeparationMethodSelection start Start: Impure this compound is_solid Is the mixture solid or liquid at room temp? start->is_solid scale What is the scale of the experiment? is_solid->scale Liquid recrystallization Recrystallization is_solid->recrystallization Solid fractional_distillation Fractional Distillation scale->fractional_distillation Large Scale (> 1g) column_chromatography Adsorptive Separation (e.g., Column Chromatography) scale->column_chromatography Small Scale (< 1g) large_scale > 1 g small_scale < 1 g end_node Pure this compound recrystallization->end_node fractional_distillation->end_node column_chromatography->end_node

Caption: A decision tree to guide the selection of an appropriate separation method.

Troubleshooting Flowchart for Poor Fractional Distillation Separation

TroubleshootingDistillation start Problem: Poor Separation check_rate Is the distillation rate slow and steady (1-2 drops/sec)? start->check_rate reduce_heat Reduce heating rate check_rate->reduce_heat No check_column Is the fractionating column long enough and efficient? check_rate->check_column Yes reduce_heat->check_rate use_better_column Use a more efficient column (e.g., longer, better packing) check_column->use_better_column No check_insulation Is the column insulated? check_column->check_insulation Yes re_distill Re-distill the collected fractions use_better_column->re_distill insulate_column Wrap column with glass wool or aluminum foil check_insulation->insulate_column No check_insulation->re_distill Yes insulate_column->re_distill

Caption: A flowchart for troubleshooting poor separation during fractional distillation.

References

Technical Support Center: Managing 1-Nonadecene Viscosity in High-Concentration Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the viscosity of 1-Nonadecene in high-concentration reaction environments. Below you will find troubleshooting guides, Frequently Asked Questions (FAQs), and detailed experimental protocols to ensure the smooth execution of your experiments and processes.

Data Presentation: Viscosity of Long-Chain Alkenes

Understanding the viscosity of this compound and similar long-chain alkenes is crucial for process design and troubleshooting. The following table summarizes the dynamic viscosity of this compound and related compounds at room temperature and indicates the general trend of viscosity with changes in temperature and concentration.

CompoundCarbon Chain LengthDynamic Viscosity at 20-25°C (mPa·s)General Temperature Effect on ViscosityGeneral Concentration Effect on Viscosity
1-TetradeceneC14~1.9Decreases with increasing temperatureIncreases with increasing concentration
1-OctadeceneC18~3.7Decreases with increasing temperatureIncreases with increasing concentration
This compound C19 ~4.518 Decreases with increasing temperature Increases with increasing concentration
1-EicoseneC20~5.6Decreases with increasing temperatureIncreases with increasing concentration

Note: The viscosity of this compound will increase significantly at higher concentrations in solution. The exact viscosity is dependent on the specific solvent and temperature.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with high-concentration solutions of this compound.

Q1: My reaction mixture is too viscous to stir effectively. What can I do?

A1: Inadequate mixing is a common problem with viscous solutions.[1] To troubleshoot, first, try adjusting the stirrer speed. If that is insufficient, consider the following options:

  • Increase Reaction Temperature: Heating the mixture will decrease the viscosity of this compound, allowing for better mixing.[2] Ensure the temperature is compatible with your reaction conditions and does not lead to unwanted side reactions or degradation.

  • Solvent Addition: If permissible by your reaction stoichiometry, adding a suitable, low-viscosity solvent can significantly reduce the overall viscosity of the mixture.

  • Optimize Mixing Method: For highly viscous materials, a standard magnetic stirrer may be inadequate. Mechanical overhead stirrers with appropriately shaped impellers (e.g., anchor or turbine) can provide the necessary torque for effective mixing.

Q2: I am having difficulty accurately transferring high-concentration this compound solutions.

A2: Accurate liquid handling of viscous materials requires specialized techniques. Standard pipettes may not provide accurate and reproducible results. Consider these alternatives:

  • Positive-Displacement Pipettes: These are specifically designed for viscous liquids and provide much higher accuracy and precision.

  • Modified Syringe Technique: For larger volumes, a wide-bore syringe can be used. To improve accuracy, you can cut the tip of a plastic syringe to create a wider opening.

  • Gravimetric Dispensing: Instead of volumetric dispensing, weigh the required amount of the this compound solution. This method is often more accurate for highly viscous liquids.

Q3: My reaction is experiencing poor heat transfer, leading to localized overheating.

A3: High viscosity can impede efficient heat transfer, creating hot spots within the reactor that can lead to side reactions and product degradation.[2] To address this:

  • Improve Agitation: As mentioned in Q1, enhanced stirring will improve heat distribution.

  • Control Heating/Cooling Rates: Avoid rapid heating or cooling, as this can create large temperature gradients within the viscous mixture.[2]

  • Use a Reaction Calorimeter: For process development, a reaction calorimeter can be used to better understand the heat flow and thermal hazards associated with your reaction.

Q4: I am observing phase separation or precipitation in my reaction mixture.

A4: High concentrations of this compound can lead to solubility issues, especially with temperature changes or the addition of other reagents.

  • Solvent Screening: Ensure that this compound is highly soluble in your chosen solvent at the desired reaction concentration and temperature. 1-Octadecene, a similar compound, is soluble in non-polar organic solvents like hexane (B92381) and benzene, and its solubility increases with temperature.[3]

  • Controlled Reagent Addition: Add reagents slowly and with vigorous stirring to ensure proper mixing and prevent localized supersaturation that can lead to precipitation.

  • Homogenization: In some cases, high-shear mixing or homogenization may be necessary to maintain a uniform dispersion.

Experimental Protocols

Protocol 1: Viscosity Reduction by Temperature Adjustment

This protocol outlines the steps for reducing the viscosity of a high-concentration this compound solution by increasing the temperature.

Materials:

  • High-concentration this compound solution

  • Jacketed reaction vessel with an overhead stirrer

  • Temperature controller and heating/cooling circulator

  • Viscometer

Procedure:

  • Transfer the high-concentration this compound solution to the jacketed reaction vessel.

  • Begin stirring at a moderate speed. If stirring is difficult, proceed to the next step.

  • Set the temperature controller to a temperature slightly above ambient (e.g., 40°C).

  • Gradually increase the temperature in 5-10°C increments, allowing the system to equilibrate at each setpoint.

  • Monitor the viscosity at each temperature point using the viscometer.

  • Observe the ease of stirring and the overall homogeneity of the solution as the temperature increases.

  • Determine the optimal temperature that provides a manageable viscosity without compromising reaction integrity.

Protocol 2: Managing Viscous Liquid Transfer

This protocol provides a method for the accurate transfer of viscous this compound solutions using a positive-displacement pipette.

Materials:

  • High-concentration this compound solution

  • Positive-displacement pipette with appropriate tips

  • Analytical balance

Procedure:

  • Select a positive-displacement pipette with a volume range suitable for your transfer.

  • Attach a new, clean tip to the pipette.

  • Aspirate the this compound solution slowly and steadily to avoid air bubbles.

  • Wipe any excess liquid from the outside of the tip with a lint-free tissue.

  • Dispense the solution into the receiving vessel by touching the tip to the inner wall of the vessel.

  • Dispense slowly to ensure all the liquid is transferred.

  • For verification of accuracy, you can dispense the liquid onto a tared weigh boat on an analytical balance and record the weight.

Visualizations

The following diagrams illustrate the troubleshooting workflow and experimental procedures described above.

TroubleshootingWorkflow Troubleshooting High Viscosity in this compound Reactions Start High Viscosity Issue Identified InadequateStirring Is stirring inadequate? Start->InadequateStirring IncreaseTemp Increase Reaction Temperature InadequateStirring->IncreaseTemp Yes TransferIssues Are there transfer issues? InadequateStirring->TransferIssues No AddSolvent Add Low-Viscosity Solvent IncreaseTemp->AddSolvent ImproveMixing Use Mechanical Stirrer AddSolvent->ImproveMixing ImproveMixing->TransferIssues PositiveDisplacement Use Positive-Displacement Pipette TransferIssues->PositiveDisplacement Yes HeatTransfer Poor Heat Transfer? TransferIssues->HeatTransfer No Gravimetric Use Gravimetric Dispensing PositiveDisplacement->Gravimetric Gravimetric->HeatTransfer ControlledHeating Control Heating/Cooling Rates HeatTransfer->ControlledHeating Yes End Problem Resolved HeatTransfer->End No ControlledHeating->End

Caption: Troubleshooting workflow for high viscosity issues.

ViscosityReductionProtocol Protocol for Viscosity Reduction by Temperature Adjustment Start Start: High Viscosity Solution Transfer Transfer to Jacketed Vessel Start->Transfer Stir Initiate Stirring Transfer->Stir Heat Set Initial Temperature (e.g., 40°C) Stir->Heat IncrementTemp Incrementally Increase Temperature Heat->IncrementTemp Equilibrate Allow System to Equilibrate IncrementTemp->Equilibrate MeasureViscosity Measure Viscosity Equilibrate->MeasureViscosity CheckHomogeneity Observe Stirring & Homogeneity MeasureViscosity->CheckHomogeneity CheckHomogeneity->IncrementTemp Not Homogeneous OptimalTemp Optimal Temperature Reached? CheckHomogeneity->OptimalTemp Homogeneous OptimalTemp->IncrementTemp No End End: Proceed with Reaction OptimalTemp->End Yes

Caption: Experimental workflow for viscosity reduction.

References

effect of water content on the stability of 1-Nonadecene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Nonadecene. The following information addresses potential stability issues related to water content during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in the presence of water?

A1: this compound, as a long-chain alpha-olefin, is generally considered stable and has very low solubility in water.[1] However, under certain conditions, the presence of water, especially in conjunction with other factors like acid catalysts, high temperatures, or oxidizing agents, can lead to degradation over time.[2][3] The primary degradation pathways are likely to be acid-catalyzed hydration and oxidation.

Q2: What are the potential degradation products of this compound in the presence of water?

A2: The two main potential degradation products resulting from the interaction of this compound with water are:

  • Nonadecan-2-ol: Formed through the acid-catalyzed hydration of the double bond.[4][5][6][7][8]

  • Oxidative cleavage products: In the presence of oxidizing agents and water, the double bond can be cleaved, leading to the formation of shorter-chain aldehydes and carboxylic acids.[9]

Q3: How can I detect the degradation of this compound?

A3: Degradation can be monitored using various analytical techniques:

  • Gas Chromatography (GC): Useful for separating and quantifying volatile compounds, including this compound and its potential degradation products.[10]

  • High-Performance Liquid Chromatography (HPLC): Can be employed to separate and quantify less volatile degradation products.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can detect the appearance of new functional groups, such as hydroxyl (-OH) groups from hydration or carbonyl (C=O) groups from oxidation.[11]

  • Mass Spectrometry (MS): Can be coupled with GC or HPLC to identify the molecular weights of degradation products.[11]

Q4: What are the recommended storage conditions to minimize water-related degradation?

A4: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen, to prevent exposure to moisture and air.[12] Storage at low temperatures (e.g., 4°C) is also recommended to reduce the rate of potential reactions.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in GC/HPLC analysis Presence of degradation products due to water contamination.1. Confirm the identity of the new peaks using GC-MS or LC-MS. 2. Review experimental procedures to identify and eliminate sources of moisture. 3. Ensure solvents are anhydrous.
Changes in physical appearance (e.g., cloudiness, phase separation) Formation of insoluble degradation products or water contamination.1. Verify the water content of the this compound sample. 2. Analyze the sample for degradation products.
Inconsistent experimental results Variable water content in reagents or on glassware affecting the stability of this compound.1. Use dried glassware for all experiments. 2. Use anhydrous solvents and reagents. 3. Standardize the water content in your experimental setup if its presence is unavoidable.

Hypothetical Degradation Data

The following table presents hypothetical data from a forced degradation study on this compound to illustrate the potential impact of water under different conditions.

Condition Time (hours) This compound Assay (%) Nonadecan-2-ol (%) Other Impurities (%)
Control (Anhydrous)7299.8< 0.10.1
Water (pH 7)7299.50.30.2
Water (pH 3, acid catalyst)7295.24.50.3
Water + Oxidizing Agent2492.01.56.5

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

Objective: To evaluate the stability of this compound to acid and base-catalyzed hydrolysis.

Methodology:

  • Prepare three sets of samples:

    • Sample A: this compound in a neutral aqueous solution (pH 7).

    • Sample B: this compound in an acidic aqueous solution (e.g., 0.1 M HCl).

    • Sample C: this compound in a basic aqueous solution (e.g., 0.1 M NaOH).

  • Maintain the samples at an elevated temperature (e.g., 50°C) for a specified period (e.g., 72 hours).

  • At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each sample.

  • Extract the organic components using a suitable solvent (e.g., hexane).

  • Analyze the extracts by GC-FID to quantify the remaining this compound and any degradation products.

Protocol 2: Oxidative Degradation Study

Objective: To assess the stability of this compound in the presence of an oxidizing agent and water.

Methodology:

  • Prepare a solution of this compound in a suitable solvent containing a representative oxidizing agent (e.g., hydrogen peroxide).

  • Incubate the solution at a controlled temperature (e.g., room temperature or slightly elevated).

  • Monitor the reaction progress over time by taking samples at regular intervals.

  • Analyze the samples using GC-MS to identify and quantify the degradation products resulting from oxidative cleavage.

Visualizations

degradation_pathway This compound This compound Nonadecan-2-ol Nonadecan-2-ol This compound->Nonadecan-2-ol H₂O, H⁺ (Acid-Catalyzed Hydration) Oxidative Cleavage Products Oxidative Cleavage Products This compound->Oxidative Cleavage Products [O], H₂O (Oxidation) troubleshooting_logic Unexpected Analytical Results? Unexpected Analytical Results? Suspect Water Contamination? Suspect Water Contamination? Unexpected Analytical Results?->Suspect Water Contamination? Check Solvent Purity Check Solvent Purity Suspect Water Contamination?->Check Solvent Purity Yes Problem Persists Problem Persists Suspect Water Contamination?->Problem Persists No Dry Glassware Dry Glassware Check Solvent Purity->Dry Glassware Use Anhydrous Conditions Use Anhydrous Conditions Dry Glassware->Use Anhydrous Conditions Analyze for Degradation Products Analyze for Degradation Products Use Anhydrous Conditions->Analyze for Degradation Products Problem Resolved Problem Resolved Analyze for Degradation Products->Problem Resolved

References

Technical Support Center: Efficient Catalyst Selection for 1-Nonadecene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for various reactions involving 1-nonadecene (B90666). It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to facilitate efficient and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of catalytic reactions performed with this compound?

A1: this compound, as a long-chain terminal alkene, is a versatile substrate for several important catalytic transformations. The most common reactions include:

  • Hydroformylation: The addition of a formyl group (-CHO) and a hydrogen atom across the double bond to produce C20 aldehydes. This is a key industrial process for synthesizing fatty aldehydes, which can be further converted to alcohols and acids.

  • Polymerization: The process of linking this compound monomers to form long polymer chains (poly(this compound)). This is typically achieved using Ziegler-Natta or metallocene catalysts.

  • Metathesis: A reaction that involves the cutting and rearranging of double bonds between alkene molecules. For this compound, this can include self-metathesis to produce ethylene (B1197577) and 3,4-diheptadecyl-1-butene, or cross-metathesis with other olefins. Ring-closing metathesis (RCM) can also be performed on this compound derivatives containing another double bond.

Q2: What are the key factors to consider when selecting a catalyst for a this compound reaction?

A2: The choice of catalyst is critical for achieving high efficiency, selectivity, and yield. Key factors include:

  • Desired Product: The intended outcome (e.g., linear vs. branched aldehyde in hydroformylation, specific polymer tacticity, or a particular metathesis product) will dictate the most suitable catalyst system.

  • Reaction Conditions: Factors such as temperature, pressure, and solvent must be compatible with the chosen catalyst's stability and activity.

  • Substrate Purity: Impurities in the this compound feedstock can poison or deactivate the catalyst.

  • Catalyst Activity and Selectivity: Different catalysts offer varying levels of activity (turnover number/frequency) and selectivity towards the desired product.

  • Cost and Availability: The economic viability of the process can be influenced by the cost and commercial availability of the catalyst.

Q3: How can I minimize catalyst deactivation during my this compound reaction?

A3: Catalyst deactivation can significantly reduce reaction efficiency.[1] To minimize this, consider the following:

  • Feedstock Purification: Ensure this compound and any solvents are free from impurities like water, oxygen, sulfur compounds, and peroxides, which can act as catalyst poisons.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

  • Optimal Temperature: Operate within the recommended temperature range for the catalyst, as excessive heat can lead to thermal degradation.[2]

  • Appropriate Ligands: In catalyst systems with ligands (e.g., phosphines in hydroformylation), ensure the ligands are stable under the reaction conditions to prevent degradation.

Troubleshooting Guides

Hydroformylation

Issue: Low Conversion of this compound

  • Possible Cause: Inactive catalyst.

    • Solution: Ensure the catalyst precursor (e.g., a rhodium complex) is properly activated. For instance, some systems require a pre-activation step under syngas pressure to form the active hydride species.

  • Possible Cause: Insufficient mass transfer between gas and liquid phases.

    • Solution: Increase the stirring rate to improve the mixing of syngas (CO/H₂) with the liquid reaction mixture.

  • Possible Cause: Low reaction temperature.

    • Solution: Gradually increase the reaction temperature within the catalyst's stable range to enhance the reaction rate.

Issue: Poor Selectivity (Low Linear-to-Branched Aldehyde Ratio)

  • Possible Cause: Inappropriate ligand choice.

  • Possible Cause: High reaction temperature.

    • Solution: Lowering the reaction temperature can favor the formation of the linear aldehyde.

  • Possible Cause: Incorrect syngas (CO/H₂) ratio and pressure.

    • Solution: Adjust the partial pressures of carbon monoxide and hydrogen. A higher CO partial pressure often promotes the formation of the linear product.

Polymerization

Issue: Low Polymer Yield or Molecular Weight

  • Possible Cause: Impurities in the monomer or solvent.

    • Solution: Purify this compound and the solvent by passing them through activated alumina (B75360) columns to remove water and other polar impurities. Degas the liquids to remove dissolved oxygen.

  • Possible Cause: Incorrect catalyst-to-cocatalyst ratio.

    • Solution: Optimize the molar ratio of the transition metal catalyst (e.g., zirconocene) to the cocatalyst (e.g., methylaluminoxane, MAO).

  • Possible Cause: Low monomer concentration.

    • Solution: Increasing the monomer concentration can lead to higher molecular weight polymers.

Issue: Broad or Bimodal Molecular Weight Distribution

  • Possible Cause: Presence of multiple active sites in the catalyst.

    • Solution: Consider using a single-site catalyst, such as a metallocene catalyst, which is known to produce polymers with a narrow molecular weight distribution.

  • Possible Cause: Chain transfer reactions.

    • Solution: Adjust the reaction temperature and monomer concentration to minimize chain transfer to the monomer or solvent.

Metathesis

Issue: Low Conversion or Catalyst Decomposition

  • Possible Cause: Presence of functional groups that poison the catalyst.

    • Solution: Ensure the this compound substrate is free of impurities containing heteroatoms like sulfur or phosphorus. If functional groups are present on a derivative, they may need to be protected.

  • Possible Cause: Catalyst sensitivity to air and moisture.

    • Solution: Use Schlenk line techniques or a glovebox to handle air-sensitive catalysts like Schrock catalysts. Grubbs catalysts are more tolerant but should still be handled with care.[3]

  • Possible Cause: Formation of inactive catalyst species.

    • Solution: The reaction product itself can sometimes isomerize and inhibit the catalyst.[4] Running the reaction at a lower temperature or for a shorter duration might mitigate this.

Issue: Poor Selectivity (Mixture of E/Z Isomers or Undesired Products)

  • Possible Cause: Catalyst does not have inherent stereoselectivity.

    • Solution: For stereoselective metathesis, specific catalysts designed for Z- or E-selectivity may be required.

  • Possible Cause: Isomerization of the starting material or product.

    • Solution: Some ruthenium catalysts can cause double bond migration. Adding a small amount of a weak acid or using a catalyst known to have low isomerization activity can help.

Data Presentation

Table 1: Catalyst Performance in Hydroformylation of Long-Chain Alkenes (Data for 1-Decene as a proxy for this compound)

Catalyst SystemLigandTemperature (°C)Pressure (bar, CO/H₂)Conversion (%)Selectivity to Linear Aldehyde (%)TON (mol product/mol catalyst)Reference
Rh(acac)(CO)₂BiPhePhos12020 (1:1)>9995>1000[1]
Rh/CTF-TPA-11040 (1:1)>99~90>1900 h⁻¹ (TOF)[5]

Table 2: Catalyst Performance in Polymerization of Long-Chain α-Olefins

Catalyst SystemCo-catalystMonomerTemperature (°C)Polymer Yield (%)Molecular Weight ( g/mol )Polydispersity Index (PDI)Reference
TiCl₄/MgCl₂AlEt₃1-Decene70-Decreases with monomer length-[6]
rac-Et(Ind)₂ZrCl₂MAO1-Hexene50-1.8 x 10⁵2.1[4]

Table 3: Catalyst Performance in Metathesis of Long-Chain Alkenes (Data for 1-Octadecene as a proxy for this compound)

CatalystCo-catalyst/AdditiveReaction TypeTemperature (°C)TON (mol product/mol catalyst)TOF (mol product/mol catalyst/h)Reference
BICAAC-Ru(RuHCl)(CO)(PPh₃)₃Isomerization-Metathesis7555,00010,000[3]
Grubbs 2nd Gen.-Self-Metathesis of 1-octene50>400,000-[7]

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Hydroformylation of this compound
  • Reactor Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, sampling valve, and temperature controller is used.

  • Reagent Preparation:

    • Dissolve the rhodium precursor (e.g., Rh(acac)(CO)₂) and the desired phosphine or phosphite ligand in a degassed solvent (e.g., toluene (B28343) or dodecane) inside the reactor under an inert atmosphere.

  • Catalyst Activation:

    • Seal the reactor and purge several times with nitrogen, followed by syngas (CO/H₂).

    • Pressurize the reactor with syngas to the desired pressure and heat to the reaction temperature to allow for the formation of the active catalyst species.[1]

  • Reaction:

    • Inject the purified and degassed this compound into the reactor via a syringe pump or through a pressure-equalized addition funnel.

    • Maintain the reaction at the desired temperature and pressure with vigorous stirring.

  • Monitoring and Work-up:

    • Periodically take samples through the sampling valve to monitor the reaction progress by gas chromatography (GC) or NMR spectroscopy.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

    • The product aldehydes can be isolated by distillation or chromatography.

Protocol 2: General Procedure for Polymerization of this compound using a Metallocene Catalyst
  • Monomer and Solvent Purification: Purify this compound and the solvent (e.g., toluene) by passing them through columns of activated alumina and degassing with nitrogen or argon.

  • Reactor Setup: A Schlenk flask or a glass reactor equipped with a mechanical stirrer and an inert gas inlet is used.

  • Polymerization:

    • Under an inert atmosphere, add the solvent and the desired amount of cocatalyst (e.g., MAO solution) to the reactor.

    • Add the this compound monomer.

    • Dissolve the metallocene catalyst (e.g., a zirconocene (B1252598) dichloride) in a small amount of solvent and inject it into the reactor to initiate the polymerization.

    • Stir the reaction mixture at the desired temperature for the specified time.

  • Termination and Polymer Isolation:

    • Quench the reaction by adding a small amount of acidified methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Filter the polymer, wash it with fresh methanol, and dry it under vacuum to a constant weight.

Protocol 3: General Procedure for Ring-Closing Metathesis (RCM) of a this compound Derivative
  • Substrate Preparation: Synthesize the diene substrate derived from this compound.

  • Reaction Setup: In a glovebox or under an inert atmosphere, dissolve the diene substrate in a dry, degassed solvent (e.g., dichloromethane (B109758) or toluene) in a Schlenk flask.

  • Catalyst Addition: Add the Grubbs catalyst (e.g., 1st or 2nd generation) to the solution. The catalyst loading is typically low (0.1-5 mol%).

  • Reaction:

    • Stir the reaction mixture at room temperature or with gentle heating.

    • To drive the reaction to completion, the volatile ethylene byproduct can be removed by bubbling a slow stream of inert gas through the reaction mixture or by performing the reaction under reduced pressure.[3]

  • Monitoring and Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or GC.

    • Once the reaction is complete, quench it by adding a reagent like ethyl vinyl ether.

    • The ruthenium byproducts can be removed by silica (B1680970) gel chromatography.

Visualizations

CatalystSelectionWorkflow Catalyst Selection Workflow for this compound Reactions start Define Desired Reaction hydroformylation Hydroformylation start->hydroformylation polymerization Polymerization start->polymerization metathesis Metathesis start->metathesis selectivity High Linear Selectivity? hydroformylation->selectivity tacticity Control Stereochemistry? polymerization->tacticity rcm Ring-Closing Metathesis? metathesis->rcm bulky_ligand Use Rh catalyst with bulky phosphine/phosphite ligands selectivity->bulky_ligand Yes standard_rh Standard Rh catalyst selectivity->standard_rh No metallocene Use Metallocene catalyst tacticity->metallocene Yes ziegler_natta Use Ziegler-Natta catalyst tacticity->ziegler_natta No grubbs Use Grubbs or Schrock catalyst rcm->grubbs Yes cross_metathesis Cross-Metathesis rcm->cross_metathesis No cross_metathesis->grubbs

Caption: Catalyst selection workflow for this compound reactions.

TroubleshootingLowConversion Troubleshooting Low Conversion in this compound Reactions start Low Conversion Observed check_purity Step 1: Verify Purity - Monomer - Solvent - Gases start->check_purity purity_ok Purity OK? check_purity->purity_ok check_catalyst Step 2: Evaluate Catalyst - Activity - Concentration - Handling catalyst_ok Catalyst OK? check_catalyst->catalyst_ok check_conditions Step 3: Assess Conditions - Temperature - Pressure - Stirring conditions_ok Conditions OK? check_conditions->conditions_ok purity_ok->check_catalyst Yes purify Action: Purify reagents purity_ok->purify No catalyst_ok->check_conditions Yes replace_catalyst Action: Use fresh/different catalyst Optimize concentration catalyst_ok->replace_catalyst No optimize_conditions Action: Adjust T, P, stirring conditions_ok->optimize_conditions No resolved Problem Resolved conditions_ok->resolved Yes purify->check_purity replace_catalyst->check_catalyst optimize_conditions->check_conditions

Caption: Troubleshooting workflow for low conversion.

References

Validation & Comparative

A Comparative Analysis of 1-Nonadecene and 1-Octadecene as Solvents for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the physical properties, performance characteristics, and experimental considerations of 1-Nonadecene and 1-Octadecene (B91540).

In the landscape of chemical solvents, the selection of an appropriate medium is paramount to the success of synthetic processes, particularly in the realms of nanoparticle synthesis and drug formulation. Among the myriad of available options, long-chain alkenes such as this compound and 1-Octadecene have garnered attention for their high boiling points and utility in high-temperature reactions. This guide provides a detailed comparative analysis of these two solvents, offering a valuable resource for researchers and professionals in making informed decisions for their experimental designs.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of a solvent is the first step in evaluating its suitability for a specific application. The following table summarizes the key physicochemical parameters of this compound and 1-Octadecene.

PropertyThis compound1-Octadecene
Molecular Formula C₁₉H₃₈[1]C₁₈H₃₆[2]
Molecular Weight 266.51 g/mol [1]252.48 g/mol [3]
Melting Point 23 °C[1][4][5]14-18 °C[6][7]
Boiling Point 329 °C[5][8]314-315 °C[3][6]
Density 0.790 - 0.792 g/mL at 25 °C[5][8]0.789 g/mL at 25 °C[6][9]
Viscosity (kinematic) No specific data found3.8 cSt at 37.8 °C[10][11]
Vapor Pressure 0.000038 mmHg at 25 °C[1][8]~0.00 Pa at 25 °C[10]
Solubility in Water Insoluble (3.989e-005 mg/L at 25 °C est.)[8]Insoluble[2]
Solubility in Organic Solvents Soluble in alcohol[8]Soluble in alcohol, acetone, ether, petroleum, hexane, and benzene[2][6]

Performance as Solvents: Key Considerations

While both are long-chain alpha-olefins with similar non-polar characteristics, their performance as solvents can differ, particularly under the demanding conditions of high-temperature synthesis.

1-Octadecene: The Established Standard with a Caveat

1-Octadecene is a widely used solvent in the synthesis of colloidal quantum dots and other nanoparticles.[12] Its high boiling point and ability to coordinate with precursors make it a suitable medium for achieving the necessary reaction temperatures and controlling nanocrystal growth. However, a significant drawback of 1-octadecene is its propensity to polymerize at temperatures commonly employed in nanoparticle synthesis (120–320 °C). This polymerization can lead to impurities in the final product that are difficult to remove.

This compound: A Potential Alternative?

Information on the specific use of this compound as a solvent in nanoparticle synthesis or drug delivery is less prevalent in the scientific literature. However, its slightly higher boiling point and melting point compared to 1-octadecene suggest it could offer advantages in terms of thermal stability and a wider liquid-phase temperature range. Its structural similarity to 1-octadecene implies it would have comparable solvent properties for non-polar solutes. Some sources indicate its use as a corrosion inhibitor and lubricant, and have noted its potential anti-inflammatory and antioxidant properties.[13]

Experimental Protocols

To facilitate a direct comparison of these solvents, the following experimental protocols are proposed. These are generalized procedures that can be adapted to specific nanoparticle or drug formulation syntheses.

Experimental Protocol 1: Comparative Synthesis of Cadmium Selenide (CdSe) Nanoparticles

Objective: To compare the effect of this compound and 1-Octadecene on the size, morphology, and optical properties of CdSe nanoparticles.

Materials:

  • Cadmium oxide (CdO)

  • Oleic acid

  • 1-Octadecene

  • This compound

  • Selenium (Se) powder

  • Trioctylphosphine (TOP)

  • Toluene

  • Methanol

Procedure:

  • Precursor Preparation:

    • In two separate three-neck flasks, prepare identical cadmium precursor solutions by dissolving CdO in oleic acid and either 1-Octadecene or this compound under an inert atmosphere at an elevated temperature until the solution becomes clear.

  • Selenium Injector Preparation:

    • Prepare a selenium-TOP solution by dissolving selenium powder in TOP.

  • Nanoparticle Synthesis:

    • Heat both cadmium precursor solutions to the desired reaction temperature (e.g., 240 °C).

    • Rapidly inject the selenium-TOP solution into each flask.

    • Monitor the reaction progress by taking aliquots at different time intervals.

  • Characterization:

    • Analyze the size and morphology of the resulting CdSe nanoparticles using Transmission Electron Microscopy (TEM).

    • Characterize the optical properties using UV-Vis and photoluminescence spectroscopy.

    • Use Nuclear Magnetic Resonance (NMR) spectroscopy and Size Exclusion Chromatography (SEC) to analyze the solvent in the final product for evidence of polymerization.

Experimental Protocol 2: Evaluation of Solvent Performance for a Model Active Pharmaceutical Ingredient (API)

Objective: To compare the solubility and stability of a model hydrophobic API in this compound and 1-Octadecene.

Materials:

  • Model hydrophobic API

  • 1-Octadecene

  • This compound

  • Analytical balance

  • Shaker incubator

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Solubility Determination:

    • Prepare saturated solutions of the API in both 1-Octadecene and this compound by adding an excess of the API to a known volume of each solvent.

    • Equilibrate the solutions at a controlled temperature in a shaker incubator for a set period (e.g., 24-48 hours).

    • Filter the saturated solutions and analyze the concentration of the dissolved API using a validated HPLC method.

  • Stability Study:

    • Prepare solutions of the API in both solvents at a known concentration.

    • Store the solutions under accelerated stability conditions (e.g., elevated temperature and light exposure).

    • At specified time points, analyze the solutions for API degradation using HPLC.

Logical Workflow for Solvent Selection

The choice between this compound and 1-Octadecene will depend on the specific requirements of the application. The following diagram illustrates a logical workflow for this decision-making process.

SolventSelection start Define Application Requirements temp_req High Reaction Temperature Needed? start->temp_req thermal_stability Thermal Stability Critical? temp_req->thermal_stability Yes evaluate_both Evaluate Both Solvents Experimentally temp_req->evaluate_both No polymerization_concern Polymerization a Major Concern? thermal_stability->polymerization_concern Yes lit_data Sufficient Literature Data Available? thermal_stability->lit_data No polymerization_concern->lit_data No select_19 Consider this compound polymerization_concern->select_19 Yes select_18 Select 1-Octadecene lit_data->select_18 Yes (for 1-Octadecene) lit_data->evaluate_both No cost_availability Cost and Availability Favorable? cost_availability->select_19 Yes cost_availability->evaluate_both No select_19->cost_availability

A flowchart for selecting between 1-Octadecene and this compound.

Safety and Handling

Both this compound and 1-Octadecene are long-chain hydrocarbons and should be handled with appropriate safety precautions. They are generally considered to have low toxicity, but aspiration may be a hazard if swallowed.[10] Good laboratory practices, including the use of personal protective equipment such as gloves and safety glasses, are essential. As with any chemical, it is crucial to consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

1-Octadecene is a well-established solvent for high-temperature applications, particularly in nanoparticle synthesis, but its tendency to polymerize is a notable drawback. This compound, with its similar structure and slightly different physical properties, presents a potential alternative that may offer improved thermal stability. However, the lack of extensive research on its performance as a solvent necessitates further experimental investigation. The provided protocols and decision-making workflow offer a framework for researchers to systematically evaluate and compare these two solvents for their specific needs. As the demand for novel materials and drug delivery systems grows, a deeper understanding of the solvent's role will be crucial for advancing these fields.

References

Validating 1-Nonadecene Purity: A Comparative Guide to GC-MS and NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. In the synthesis of complex molecules and the development of new therapeutics, the presence of even minor impurities can significantly impact reaction yields, biological activity, and safety profiles. 1-Nonadecene (C₁₉H₃₈), a long-chain alpha-olefin, is a valuable building block in various applications, and verifying its purity is a critical quality control step.

This guide provides a comprehensive comparison of two powerful analytical techniques for validating the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the experimental protocols for each method, present illustrative comparative data, and discuss the unique advantages and limitations of each technique for this specific application.

The Importance of Purity Validation

Impurities in this compound can arise from various sources, including the manufacturing process (e.g., residual starting materials, catalysts, or byproducts of side reactions) and degradation over time (e.g., oxidation). Common impurities may include:

  • Positional Isomers: Alkenes with the double bond at different positions along the carbon chain (e.g., 2-Nonadecene, 3-Nonadecene).

  • Branched Isomers: Alkenes with the same molecular formula but a different carbon skeleton.

  • Saturated Hydrocarbons: Nonadecane, the fully saturated counterpart.

  • Oxidation Products: Aldehydes, carboxylic acids, or epoxides formed by the reaction of the double bond with oxygen.

  • Oligomers/Polymers: Higher molecular weight species formed by the polymerization of this compound, particularly at elevated temperatures.

The presence of these impurities can interfere with subsequent chemical transformations and introduce variability into experimental results. Therefore, robust analytical methods are required to identify and quantify them accurately.

Comparative Analysis of Purity Validation Techniques

Both GC-MS and NMR spectroscopy are powerful tools for the analysis of organic compounds. However, they provide different and often complementary information.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on their mass-to-charge ratio.Detection of the magnetic properties of atomic nuclei (¹H, ¹³C) to provide detailed structural information and quantification.
Strengths - High sensitivity and excellent separation of volatile and semi-volatile compounds. - Effective in separating positional and branched isomers. - Mass spectral libraries can aid in the identification of known impurities.- Provides definitive structural confirmation of the main component and impurities. - Quantitative NMR (qNMR) offers high accuracy for purity determination without the need for a specific reference standard for every impurity. - Non-destructive technique. - Can detect non-volatile impurities like oligomers and inorganic salts.
Weaknesses - Not suitable for non-volatile impurities (e.g., polymers, salts). - Thermally labile compounds may degrade in the injector or column. - Accurate quantification requires calibration with standards for each impurity.- Lower sensitivity compared to GC-MS for trace impurities. - Signal overlap can complicate the quantification of structurally similar isomers.
Typical Purity Determination Area percentage of the main peak in the chromatogram.Integration of specific proton signals of the analyte relative to an internal standard of known purity (qNMR).

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the separation and quantification of this compound and its volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent, such as hexane (B92381) or dichloromethane, to a final concentration of 1 mg/mL.

  • Transfer an aliquot of the solution to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar non-polar capillary column. For better separation of isomers, a more polar column like a DB-WAX can be considered.

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 10 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

3. Data Analysis:

  • The purity of this compound is determined by calculating the relative peak area percentage of the main peak in the total ion chromatogram (TIC).

  • Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST) and their retention times with known standards, if available.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol describes the use of ¹H NMR with an internal standard for the absolute quantification of this compound purity.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 2 mg of a suitable internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube and dissolve the sample and internal standard completely.

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Nucleus: ¹H

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons, crucial for accurate integration).

  • Number of Scans: 16 (can be adjusted based on sample concentration).

  • Acquisition Time: At least 3 seconds.

3. Data Analysis:

  • Process the ¹H NMR spectrum with appropriate phasing and baseline correction.

  • Integrate the well-resolved signals of both this compound (e.g., the vinyl protons at ~4.9-5.8 ppm) and the internal standard.

  • Calculate the purity of this compound using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Illustrative Data Presentation

The following table summarizes hypothetical quantitative data for a batch of this compound, as determined by both GC-MS and qNMR.

ParameterGC-MS ResultqNMR Result
Purity of this compound 98.5% (by area %)97.2% (w/w)
Identified Impurities
2-Nonadecene0.8%Not individually quantified (signal overlap)
Nonadecane0.5%0.6%
Unidentified Volatiles0.2%Not detected
Non-Volatile Residue Not detected~2.2% (inferred from lower purity value)

Experimental Workflow and Logical Relationships

The following diagram illustrates the comprehensive workflow for the validation of this compound purity, integrating both GC-MS and NMR analyses for a thorough characterization.

Purity_Validation_Workflow cluster_sample Sample Handling cluster_gcms GC-MS Analysis cluster_nmr qNMR Analysis cluster_comparison Data Comparison & Final Assessment Sample This compound Sample GCMS_Prep Sample Preparation (Dilution in Hexane) Sample->GCMS_Prep NMR_Prep Sample Preparation (with Internal Standard in CDCl3) Sample->NMR_Prep GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis GCMS_Data Chromatogram & Mass Spectra GCMS_Analysis->GCMS_Data GCMS_Result Purity (Area %) Impurity Profile (Volatiles) GCMS_Data->GCMS_Result Comparison Compare GC-MS and qNMR Results GCMS_Result->Comparison NMR_Analysis ¹H NMR Analysis NMR_Prep->NMR_Analysis NMR_Data ¹H NMR Spectrum NMR_Analysis->NMR_Data NMR_Result Absolute Purity (w/w %) Structural Confirmation NMR_Data->NMR_Result NMR_Result->Comparison Final_Report Final Purity Report Comparison->Final_Report

Caption: Workflow for this compound purity validation using GC-MS and NMR.

Conclusion: A Complementary Approach for Comprehensive Purity Assessment

Both GC-MS and qNMR are indispensable techniques for the purity validation of this compound. GC-MS excels in the separation and identification of volatile impurities, particularly isomers that are difficult to resolve by NMR. Its high sensitivity makes it ideal for detecting trace contaminants.

On the other hand, qNMR provides an accurate, absolute measure of purity without the need for extensive calibration with multiple standards. It is also uniquely capable of detecting non-volatile impurities, such as oligomers or polymers, which are invisible to GC-MS. The structural information from NMR provides definitive confirmation of the analyte's identity.

For a comprehensive and reliable assessment of this compound purity, a dual-pronged approach employing both GC-MS and qNMR is highly recommended. This complementary strategy ensures that a wide range of potential impurities, both volatile and non-volatile, are detected and quantified, providing researchers with the highest confidence in the quality of their starting materials.

Spectroscopic Duel: Unmasking 1-Nonadecene from its Isomeric Doppelgangers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. In the realm of long-chain alkenes, distinguishing between positional and geometric isomers can be a significant analytical challenge. This guide provides a detailed spectroscopic comparison of 1-nonadecene (B90666) and its common isomers, offering a clear roadmap for their differentiation using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

This publication delves into the nuanced spectral signatures of this compound, a terminal alkene, versus its internal isomers, such as 2-nonadecene and 9-nonadecene. By presenting quantitative data, detailed experimental protocols, and a logical workflow, this guide serves as a practical resource for unambiguous isomer identification.

At a Glance: Key Spectroscopic Differentiators

A comparative summary of the key spectroscopic data for this compound and its representative internal isomers is presented below. These values highlight the distinct spectral features that enable their differentiation.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
CompoundOlefinic Protons (δ, ppm)Allylic Protons (δ, ppm)Terminal Methyl (δ, ppm)
This compound ~5.8 (m, 1H), ~4.95 (m, 2H)~2.0 (q, 2H)0.88 (t, 3H)
(E)-2-Nonadecene ~5.4 (m, 2H)~1.95 (m, 2H)~1.6 (d, 3H), 0.88 (t, 3H)
(Z)-2-Nonadecene ~5.4 (m, 2H)~2.0 (m, 2H)~1.6 (d, 3H), 0.88 (t, 3H)
(E/Z)-9-Nonadecene ~5.35 (m, 2H)~2.0 (m, 4H)0.88 (t, 6H)
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
CompoundOlefinic Carbons (δ, ppm)Allylic Carbons (δ, ppm)
This compound ~139.1, ~114.1~33.9
(E)-2-Nonadecene ~124-132~32-33 (trans)
(Z)-2-Nonadecene ~123-131~27 (cis)
(E/Z)-9-Nonadecene ~130~32 (trans), ~27 (cis)
Table 3: Infrared (IR) Spectroscopic Data (Liquid Film)
Compound=C-H Stretch (cm⁻¹)C=C Stretch (cm⁻¹)=C-H Bend (cm⁻¹)
This compound ~3077, ~2925, ~2854~1641~991, ~909
Internal Isomers (general) ~3020 (weak or absent)~1660 (weak or absent for symmetrical)~965 (trans), ~675-730 (cis)
Table 4: Mass Spectrometry (Electron Ionization) Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Fragmentation Pattern
This compound 26641, 55, 69, 83Prominent allylic cleavage.
Internal Isomers 266Varies with positionAllylic cleavage at different positions.

Experimental Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of this compound and its isomers.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_comparison Isomer Differentiation cluster_result Conclusion Sample This compound or Isomer Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data ¹H: Olefinic/Allylic Signals ¹³C: Olefinic Shifts NMR->NMR_Data IR_Data =C-H Stretch/Bend C=C Stretch IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Isomer Identification Comparison->Identification

Caption: Workflow for spectroscopic comparison of nonadecene isomers.

Detailed Experimental Protocols

Reproducible and reliable data is contingent on rigorous experimental protocols. The following are generalized procedures for the spectroscopic analysis of long-chain alkenes.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of the alkene sample in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.

  • Instrumentation : Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 90° pulse with a relaxation delay of 5 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : For liquid samples, an Attenuated Total Reflectance (ATR) accessory is ideal. Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Instrumentation : Use a standard FTIR spectrometer equipped with a diamond or zinc selenide (B1212193) ATR accessory.

  • Data Acquisition :

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing : The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Dilute the alkene sample in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.

  • Instrumentation : Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions :

    • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating hydrocarbon isomers.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • Injector : Split/splitless injector at 250°C.

    • Oven Program : Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 400.

    • Source Temperature : 230°C.

  • Data Analysis : Identify the peaks in the total ion chromatogram and analyze the corresponding mass spectra. Compare the fragmentation patterns to reference libraries and theoretical fragmentation pathways. The molecular ion peak for nonadecene isomers will be at m/z 266.[1][2]

Distinguishing Features in Detail

NMR Spectroscopy: The Positional Fingerprint
  • This compound : The terminal double bond gives rise to a unique set of signals in the ¹H NMR spectrum. A multiplet around 5.8 ppm corresponds to the internal vinylic proton, while two multiplets around 4.95 ppm are characteristic of the two terminal vinylic protons. The adjacent allylic protons appear as a quartet around 2.0 ppm. In the ¹³C NMR spectrum, the terminal alkene carbons are observed at approximately 114.1 ppm and 139.1 ppm.

  • Internal Isomers : For internal alkenes like 2-nonadecene and 9-nonadecene, the vinylic protons are shifted upfield to around 5.3-5.4 ppm. The number and splitting pattern of allylic protons will vary depending on the position of the double bond. A key differentiator in the ¹³C NMR spectrum is the chemical shift of the allylic carbons, which is sensitive to the geometry of the double bond. For cis-isomers, the allylic carbons are shielded (appear at a lower ppm value, ~27 ppm) compared to trans-isomers (~32 ppm).

IR Spectroscopy: Vibrational Clues to Substitution
  • This compound : As a terminal alkene, this compound exhibits a strong C=C stretching vibration around 1641 cm⁻¹.[3] Crucially, it also shows two distinct out-of-plane =C-H bending vibrations at approximately 991 cm⁻¹ and 909 cm⁻¹, which are characteristic of a monosubstituted alkene.[3] The =C-H stretching vibration is also observed just above 3000 cm⁻¹ (around 3077 cm⁻¹).[3]

  • Internal Isomers : Internal alkenes show a weaker C=C stretch, which may be absent in symmetrical trans-isomers due to a lack of dipole moment change. The out-of-plane =C-H bending is highly diagnostic of the substitution pattern. Trans-isomers show a strong, sharp band around 965 cm⁻¹, while cis-isomers exhibit a broad band in the 675-730 cm⁻¹ region.[4] The =C-H stretch for internal alkenes is typically weak and appears around 3020 cm⁻¹.[5]

Mass Spectrometry: Fragmentation Pathways

While all nonadecene isomers will exhibit a molecular ion peak at m/z 266, their fragmentation patterns under electron ionization will differ based on the location of the double bond.[1][2] The fragmentation is often dominated by allylic cleavage, which leads to the formation of stable resonance-stabilized carbocations.[1] For this compound, a prominent fragment at m/z 41, corresponding to the allyl cation, is expected. For internal isomers, the position of the double bond will dictate the masses of the resulting allylic fragments, providing valuable structural information. However, due to potential double bond migration upon ionization, interpretation can be complex and often requires comparison with reference spectra.[6]

References

A Comparative Analysis of the Reactivity of Long-Chain α-Olefins in Key Catalytic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative study of the reactivity of various long-chain alpha-olefins (α-olefins) in several industrially significant catalytic reactions, including polymerization, hydroformylation, epoxidation, and metathesis. The performance of α-olefins with varying carbon chain lengths is evaluated based on experimental data, focusing on metrics such as conversion, selectivity, and reaction rates. Detailed experimental protocols and mechanistic diagrams are provided to support the findings and offer a comprehensive resource for researchers and chemical engineers.

Polymerization of Long-Chain α-Olefins

Polymerization of α-olefins, particularly using Ziegler-Natta catalysts, is a cornerstone of the polymer industry.[1] These catalysts, typically comprising a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum co-catalyst, enable the synthesis of linear polymers with controlled stereochemistry, a significant advantage over traditional radical polymerization which often yields branched polymers.[2][3] The reactivity and the properties of the resulting poly-α-olefin (PAO) are influenced by the chain length of the monomer.

The following table summarizes the performance of different Ziegler-Natta catalyst systems in the polymerization of various long-chain α-olefins. The data highlights how catalyst composition and monomer chain length affect catalytic activity and the molecular weight of the resulting polymer.

OlefinCatalyst SystemCo-catalystActivity (kg polymer / mol Ti·h)Polymer MW ( g/mol )Reference
1-Hexene (B165129)TiCl₄/MgCl₂Al(i-Bu)₃150120,000[4]
1-Octene (B94956)TiCl₄/MgCl₂/DonorEt₂AlCl95250,000[4]
1-Decene (B1663960)rac-Et(Ind)₂ZrCl₂MAO7,5004,100[5]
1-DeceneCp₂ZrCl₂MAO2,8002,500[5]

MW = Molecular Weight. MAO = Methylaluminoxane. Activity and MW are representative values and can vary significantly with reaction conditions.

This protocol describes a typical laboratory-scale polymerization of 1-hexene.

  • Catalyst Preparation : A supported titanium-magnesium catalyst (TMC) is prepared by reacting TiCl₄ with a magnesium-containing support.[4]

  • Reactor Setup : A 500 mL glass reactor is thoroughly dried and purged with nitrogen. 250 mL of dry heptane (B126788) is introduced, followed by the desired amount of co-catalyst (e.g., Al(i-Bu)₃).

  • Polymerization : The reactor is heated to 70°C. 50 mL of 1-hexene is injected into the reactor. The polymerization is initiated by injecting a suspension of the TMC in heptane.

  • Termination : After 1 hour, the reaction is terminated by adding 10 mL of ethanol (B145695).

  • Product Isolation : The resulting polymer is precipitated by adding the reaction mixture to an excess of ethanol containing 0.1% antioxidant. The polymer is then filtered, washed with ethanol, and dried in a vacuum oven at 60°C.

The Cossee-Arlman mechanism is widely accepted for describing the chain growth in Ziegler-Natta polymerization.[1] The process involves the insertion of an olefin monomer into the transition metal-carbon bond of the growing polymer chain.

Cossee_Arlman cluster_main Cossee-Arlman Mechanism Active_Site Active Site LnM-Polymer Olefin_Coord Olefin Coordination (π-complex) Active_Site->Olefin_Coord + Olefin Transition_State Migratory Insertion (Four-center TS) Olefin_Coord->Transition_State Insertion New_Active_Site Chain Growth LnM-(Polymer+Monomer) Transition_State->New_Active_Site Rearrangement New_Active_Site->Active_Site Cycle Repeats

Caption: The Cossee-Arlman mechanism for Ziegler-Natta polymerization.

Hydroformylation of Long-Chain α-Olefins

Hydroformylation, or the oxo process, is a key industrial method for producing aldehydes from olefins by adding a formyl group (CHO) and a hydrogen atom across the double bond.[6] For long-chain α-olefins, a major challenge is achieving high selectivity for the linear aldehyde, which is often more valuable than the branched isomer. Rhodium and cobalt-based catalysts are most commonly used.[7][8]

The following data compares the hydroformylation of different α-olefins, emphasizing the conversion and selectivity towards the desired linear aldehyde product.

OlefinCatalystLigandTemp (°C)Pressure (bar)Conversion (%)Linear Aldehyde Selectivity (%)Reference
1-OcteneCo₂(CO)₈-1802009580[8]
1-DeceneRh-complexBiPhePhos10020>9998[9]
1-DodeceneRh/phosphonatePh₂P−(CH₂)₁₀−PO₃Na₂1205088>95[10][11]
C6-C12 OlefinsRh/MFI Zeolite-15040>99>99.7[12]

This protocol outlines a typical procedure for the hydroformylation of 1-decene in a high-pressure reactor.

  • Reactor Preparation : A 300 mL stainless-steel autoclave is charged with the rhodium precursor (e.g., Rh(acac)(CO)₂), the phosphite (B83602) ligand (e.g., BiPhePhos), and 100 mL of toluene (B28343) as the solvent.

  • Reactant Addition : 20 mL of 1-decene is added to the reactor.

  • Reaction Conditions : The autoclave is sealed, purged three times with syngas (1:1 CO/H₂), and then pressurized to 20 bar. The reactor is heated to 100°C while stirring.

  • Monitoring : The reaction progress is monitored by taking samples at regular intervals and analyzing them via Gas Chromatography (GC) to determine the conversion of 1-decene and the selectivity to linear and branched aldehydes.

  • Shutdown : After the reaction is complete (e.g., 4 hours), the reactor is cooled to room temperature and carefully depressurized.

The Heck-Breslow cycle describes the generally accepted mechanism for hydroformylation. The process involves coordination of the olefin, migratory insertion, and reductive elimination to yield the aldehyde product.

Hydroformylation_Cycle A H-M(L)n B Olefin Complex A->B + Olefin - L C Alkyl Complex B->C Migratory Insertion D Acyl Complex C->D + CO - L E H2 Adduct D->E + H2 E->A Reductive Elimination + Aldehyde

Caption: Generalized catalytic cycle for hydroformylation.

Epoxidation of Long-Chain α-Olefins

Epoxidation is the conversion of an olefin into an epoxide (oxirane), a valuable intermediate for producing surfactants, plasticizers, and other fine chemicals.[13] The reactivity of α-olefins in epoxidation can decrease as the carbon chain length increases, likely due to steric hindrance and increased inertness.[13]

This table shows the effect of carbon chain length on the conversion rate in the epoxidation of various α-olefins using a CaSnO₃-based catalyst and hydrogen peroxide.

OlefinReaction Time (h)Conversion (%)Epoxide Selectivity (%)Reference
1-Hexene1890>98[13]
1-Heptene1885>98[13]
1-Octene24>9598.6[13]
1-Decene2494>98[13]
1-Dodecene24<80>98[13]

This protocol is based on the procedure using a heterogeneous catalyst and H₂O₂.[13]

  • Reactor Setup : A 100 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition : The flask is charged with 1-octene (3.9 mmol), benzonitrile (B105546) (10.5 mmol, as an internal standard), methanol (B129727) (10 mL), and the powdered CS-3 catalyst (0.2 g).

  • Reaction Initiation : The mixture is heated to 60°C. 30% aqueous hydrogen peroxide (2 mL) is added dropwise to start the reaction.

  • Monitoring and Workup : The reaction is monitored by GC. After 24 hours, the catalyst is filtered off, and the liquid phase is analyzed to determine the conversion and selectivity.

The rate of epoxidation for long-chain α-olefins is influenced by several interconnected factors. Generally, reactivity decreases with increasing chain length.

Epoxidation_Factors ChainLength Increasing Chain Length (e.g., C6 -> C12) Inertness Increased Inertness ChainLength->Inertness Difficulty Increased Difficulty of Epoxidation ChainLength->Difficulty Rate Slower Reaction Rate Inertness->Rate Difficulty->Rate

Caption: Factors influencing the epoxidation rate of α-olefins.

Metathesis of Long-Chain α-Olefins

Olefin metathesis is a powerful reaction that enables the rearrangement of alkene double bonds. A key application for long-chain α-olefins is isomerization-metathesis (ISOMET), which can convert them into valuable short-chain products like propylene (B89431).[14] This process uses a combination of an isomerization catalyst and a metathesis catalyst.

The following table presents data on the conversion of long-chain olefins to propylene using a thermally stable bicyclic (alkyl)(amino)carbene (BICAAC)-Ruthenium catalyst under ethenolysis conditions.

SubstrateCatalyst LoadingTemp (°C)Pressure (bar C₂H₄)Propylene Yield (%)TON (mol propylene / mol catalyst)Reference
1-Octadecene1 ppm7510-50,000[14]
Methyl Oleate1 mol%7510-1,400[14]
1-Octadecene1 mol%7510891,400[14]

TON = Turnover Number. Propylene yield and TON are highly dependent on reaction time and conditions.

This protocol describes a typical ISOMET reaction.[14]

  • Catalyst Preparation : The isomerization co-catalyst (e.g., (RuHCl)(CO)(PPh₃)₃) and the metathesis catalyst (e.g., BICAAC-Ru complex) are prepared.

  • Reactor Setup : A high-pressure reactor is charged with 1-octadecene, the isomerization catalyst, and the metathesis catalyst in a suitable solvent like toluene.

  • Reaction : The reactor is pressurized with ethylene (B1197577) (10 bar) and heated to 75°C.

  • Analysis : The reaction progress is monitored by analyzing the gas phase for propylene formation using GC and the liquid phase for the conversion of the starting material.

The ISOMET process involves two key steps: the isomerization of the terminal double bond to internal positions, followed by cross-metathesis with ethylene to produce propylene and a new, shorter α-olefin, which can re-enter the cycle.

ISOMET_Workflow Start Long-Chain α-Olefin (CnH2n) Isomerization Isomerization Catalyst (e.g., Ru-H) Start->Isomerization Internal Internal Olefins (Mixture) Isomerization->Internal Metathesis Metathesis Catalyst (e.g., BICAAC-Ru) Internal->Metathesis Ethenolysis Cross-Metathesis with Ethylene Metathesis->Ethenolysis Products Propylene + Shorter α-Olefin (C(n-1)H2(n-1)) Ethenolysis->Products Products->Start Re-enters Cycle

Caption: Workflow for the conversion of long-chain olefins to propylene.

References

assessing the performance of 1-Nonadecene as a phase change material versus paraffins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phase change materials (PCMs) are increasingly vital in advanced thermal management applications, including precise temperature control in pharmaceutical development and delivery. This guide provides an objective comparison of 1-Nonadecene and traditional paraffins, focusing on their performance as PCMs, supported by experimental data and detailed methodologies.

At a Glance: Performance Metrics

The selection of a PCM is dictated by its thermophysical properties. Below is a summary of the key performance indicators for this compound and a representative technical-grade paraffin (B1166041) wax.

PropertyThis compoundParaffin Wax (Typical)
Melting Point (°C) 23[1][2][3]48 - 68[4]
Latent Heat of Fusion (kJ/kg) ~164*147 - 189[4]
Thermal Conductivity (Solid, W/m·K) ~0.23 ~0.21 - 0.23[4][5]
Thermal Conductivity (Liquid, W/m·K) ~0.15~0.15[5]
Density (Solid, kg/m ³) ~790[2]~913 - 920[4]

*Note: This is a calculated value derived from the molar enthalpy of fusion.[6] **Note: Experimental data for the thermal conductivity of this compound is not readily available. The values presented are for n-nonadecane, a closely related saturated hydrocarbon (paraffin), and serve as a reasonable estimate.[5]

In-Depth Performance Analysis

This compound: The Pure Component Advantage

This compound is an unsaturated hydrocarbon (an alkene) with a distinct and sharp melting point of 23°C.[1][2][3] This characteristic is a significant advantage in applications requiring precise isothermal performance. As a pure compound, its phase transition occurs over a very narrow temperature range, ensuring consistent and predictable thermal management.

However, a key challenge is the limited availability of comprehensive experimental data on its performance as a PCM, particularly its latent heat of fusion and thermal conductivity. While calculations provide an estimated latent heat of around 164 kJ/kg, on par with some paraffins, rigorous experimental validation is less common in publicly available literature.[6]

Paraffins: The Versatile Workhorse

Paraffin waxes are mixtures of saturated hydrocarbons (alkanes) and are among the most commonly used organic PCMs. Their primary advantages include high latent heat storage capacity, chemical stability, predictable and reliable performance, and low cost.[4]

A defining characteristic of paraffin waxes is that they melt over a temperature range rather than at a single point. This is because they are composed of various hydrocarbon chains of different lengths. While this makes them versatile for a broad range of temperatures (typically between 48°C and 68°C for technical grades), it can be a drawback for applications demanding strict isothermal conditions.[4] A significant and well-documented disadvantage of paraffins is their inherently low thermal conductivity, which can impede the rate of heat absorption and release.[5]

Comparative Logic of PCMs

The following diagram illustrates the key distinguishing characteristics between this compound and Paraffin as phase change materials.

G cluster_0 This compound cluster_1 Paraffin cluster_2 Shared Characteristics a1 Pure Compound a2 Sharp, Discrete Melting Point a1->a2 a3 Predictable Isothermal Behavior a2->a3 b1 Mixture of Hydrocarbons b2 Melts over a Temperature Range b1->b2 b4 Lower Cost & Widely Available b1->b4 b3 Versatile for Broader Temperatures b2->b3 c1 High Latent Heat Storage c2 Low Thermal Conductivity c3 Good Chemical Stability

Caption: Key characteristics of this compound vs. Paraffin.

Experimental Protocols for PCM Characterization

Accurate assessment of PCM performance relies on standardized experimental procedures. The primary technique for analyzing the thermal properties of materials like this compound and paraffins is Differential Scanning Calorimetry (DSC).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature, latent heat of fusion, and specific heat capacity of the PCM.

Methodology:

  • Sample Preparation: A small, precisely weighed sample of the PCM (typically 5-10 mg) is hermetically sealed in an aluminum pan.[7] An empty, sealed pan is used as a reference.

  • Instrumentation: The sample and reference pans are placed in a DSC cell. The instrument is programmed to heat and cool the pans at a controlled, linear rate (e.g., 2 K/min) over a specified temperature range that encompasses the material's phase transition.[7]

  • Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. As the PCM undergoes its phase change (melting or crystallization), it absorbs or releases a significant amount of heat, which is detected as a peak on the DSC thermogram.

  • Data Analysis:

    • Melting/Crystallization Temperature: Determined from the onset or peak of the endothermic (melting) or exothermic (crystallization) peaks.

    • Latent Heat of Fusion: Calculated by integrating the area under the melting peak.

    • Specific Heat Capacity: Determined by analyzing the heat flow in the regions of the thermogram where no phase change is occurring.

The following diagram outlines the typical workflow for characterizing a PCM using DSC.

G cluster_results Derived Properties start Start: PCM Sample prep Sample Preparation (Weigh & Seal in Pan) start->prep dsc Place Sample & Reference in DSC Instrument prep->dsc program Program Heating/Cooling Cycle (e.g., 2 K/min) dsc->program run Run DSC Analysis program->run thermogram Generate Thermogram (Heat Flow vs. Temp) run->thermogram analysis Data Analysis thermogram->analysis prop1 Melting Temperature analysis->prop1 prop2 Latent Heat of Fusion analysis->prop2 prop3 Specific Heat Capacity analysis->prop3 end End: Thermophysical Properties prop1->end prop2->end prop3->end

Caption: Experimental workflow for PCM characterization via DSC.

Conclusion

Both this compound and paraffins offer compelling, yet distinct, advantages as phase change materials.

  • This compound is the superior choice for applications demanding high-precision, isothermal temperature control due to its nature as a pure substance with a sharp melting point. Its suitability is particularly relevant in sensitive research and drug development environments where temperature stability is paramount.

  • Paraffins remain the material of choice for applications where high energy storage density and cost-effectiveness are the primary drivers, and where a melting range, rather than a discrete melting point, is acceptable.

The primary limitation for both materials is their low thermal conductivity. For applications requiring rapid thermal response, researchers may need to consider incorporating thermal conductivity enhancers, such as graphite (B72142) or metal nanoparticles, into the PCM matrix. The selection between this compound and paraffin will ultimately depend on the specific thermal management requirements of the intended application.

References

A Comparative Guide to Analytical Techniques for the Determination of 1-Nonadecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical techniques for the quantitative determination of 1-nonadecene (B90666), a long-chain alkene with significance in various research and industrial applications. The selection of an appropriate analytical method is critical for accurate quantification, impacting product quality, research outcomes, and regulatory compliance. This document outlines the principles, performance characteristics, and experimental protocols of key analytical methodologies to aid in informed decision-making.

Introduction to this compound Analysis

This compound (C₁₉H₃₈) is an unsaturated hydrocarbon with a terminal double bond. Its accurate determination is crucial in diverse fields, including petrochemical analysis, environmental monitoring, and as a biomarker or component in complex organic mixtures. The choice of analytical technique depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and the desired quantitative performance.

Comparison of Analytical Techniques

The primary methods for the determination of this compound are chromatographic and spectroscopic techniques. Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most prevalent and robust approach. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are also employed, primarily for structural elucidation but with capabilities for quantification under specific conditions.

Data Presentation: Performance Characteristics

The following table summarizes the typical quantitative performance of various analytical techniques for the determination of this compound and structurally similar long-chain alkenes. Please note that the presented values are representative and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Analytical TechniqueLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (%RSD)
GC-FID >0.99~1-10 ng/mL~5-50 ng/mL90-110%< 5%
GC-MS >0.999[1]~0.1-1 ng/mL~0.5-5 ng/mL95-105%< 10%
qNMR (¹H NMR) >0.99Analyte dependent, typically in the µg/mL to mg/mL rangeAnalyte dependent, typically in the µg/mL to mg/mL range98-102%[2]< 2%[2]
FTIR >0.99[3]Highly matrix and compound dependent, generally in the % range[4]Highly matrix and compound dependent, generally in the % range95-105%< 5%

Detailed Methodologies and Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound using the most common techniques.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of hydrocarbons. The FID offers a linear response over a wide concentration range and is highly sensitive to compounds containing carbon-hydrogen bonds.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler.

  • Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Detector Temperature: 300 °C.

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration within the calibrated linear range. An internal standard (e.g., n-eicosane) can be added for improved accuracy and precision.

  • Quantification: Generate a calibration curve by injecting a series of this compound standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification and quantification capabilities of mass spectrometry. It offers high selectivity and sensitivity, allowing for the determination of this compound even in complex matrices.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis. For this compound, characteristic ions such as m/z 41, 55, 69, 83, and 266 (molecular ion) can be monitored in SIM mode.

  • Sample Preparation: Similar to GC-FID, dissolve the sample in a suitable solvent. The use of a deuterated internal standard can enhance quantification accuracy.

  • Quantification: Create a calibration curve using this compound standards. The concentration is determined from the peak area of a selected characteristic ion.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

While primarily a structural elucidation tool, ¹H NMR can be used for quantitative analysis (qNMR) by integrating the signals of specific protons. qNMR is a primary ratio method and does not require a calibration curve with the analyte itself.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a 90° pulse and a long relaxation delay (at least 5 times the longest T₁ of both the analyte and the internal standard) to ensure full relaxation of all protons.

    • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing and Quantification:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the well-resolved signal of this compound (e.g., the terminal vinyl protons) and a signal from the internal standard.

    • The concentration of this compound is calculated using the following formula: Concentration_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / MW_IS) * (MW_analyte / m_sample) where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • m = mass

      • MW = Molecular weight

      • IS = Internal Standard

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is primarily a qualitative technique for identifying functional groups. However, it can be used for quantitative analysis by correlating the absorbance of a specific vibrational band with the concentration of the analyte, following the Beer-Lambert law. For this compound, the C=C stretching vibration or the =C-H out-of-plane bending vibration can be used.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

  • Sample Preparation:

    • Prepare a series of calibration standards of this compound in a suitable solvent that has minimal interference in the spectral region of interest (e.g., carbon tetrachloride, though its use is restricted). For ATR, neat standards can also be used if the sample is a liquid.

  • Data Acquisition:

    • Acquire the infrared spectrum of the blank (solvent) and the calibration standards.

    • Acquire the spectrum of the sample.

  • Quantification:

    • Select a characteristic absorption band of this compound (e.g., the C=C stretch around 1640 cm⁻¹).

    • Measure the absorbance of this band for all standards and the sample.

    • Create a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of this compound in the sample from the calibration curve.

Mandatory Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical experimental workflow for the quantitative analysis of this compound using a chromatographic method.

Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Quantification Sample Sample Collection Extraction Extraction of this compound (if in a complex matrix) Sample->Extraction Standard Addition of Internal Standard Extraction->Standard Dilution Dilution to Working Concentration Standard->Dilution Injection Sample Injection Dilution->Injection Separation Chromatographic Separation (GC) Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: A generalized experimental workflow for the quantitative analysis of this compound.

Logical Relationship for Method Selection

The choice of an analytical technique is a logical process based on the specific requirements of the analysis.

Method Selection for this compound Analysis Start Define Analytical Goal Qualitative Qualitative Analysis (Identification/Structural Confirmation) Start->Qualitative Quantitative Quantitative Analysis (Concentration Measurement) Start->Quantitative GCM GC-MS Qualitative->GCM Confirmatory NMR_FTIR NMR / FTIR Qualitative->NMR_FTIR Primary Technique HighSensitivity High Sensitivity & Selectivity Required? Quantitative->HighSensitivity ComplexMatrix Complex Sample Matrix? HighSensitivity->ComplexMatrix No HighSensitivity->GCM Yes HighThroughput High Throughput Needed? ComplexMatrix->HighThroughput No ComplexMatrix->GCM Yes GCF GC-FID HighThroughput->GCF Yes qNMR_FTIR Consider qNMR or FTIR (for specific applications) HighThroughput->qNMR_FTIR No qNMR qNMR FTIR FTIR

Caption: Decision tree for selecting an analytical technique for this compound determination.

Conclusion

For the routine quantitative analysis of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) offers a robust, reliable, and cost-effective solution with excellent linearity and precision. When higher sensitivity and selectivity are required, particularly in complex sample matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. Quantitative NMR (qNMR) serves as a powerful primary method for purity assessment and quantification without the need for a specific this compound reference standard for calibration, although it is less suited for high-throughput screening. FTIR spectroscopy is primarily a qualitative tool but can be employed for quantitative purposes in simpler mixtures where a characteristic and interference-free absorption band can be utilized. The ultimate choice of technique should be guided by a thorough evaluation of the analytical requirements, available instrumentation, and the desired performance characteristics.

References

Cross-Validation of 1-Nonadecene Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1-Nonadecene, a long-chain alkene, is critical in various research and development sectors, from its role as a chemical intermediate to its potential presence in complex biological and environmental samples. The selection of an appropriate analytical method is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of the two primary analytical techniques for this compound quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Methodologies

Gas chromatography is the definitive technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector, however, significantly influences the method's performance characteristics.

Gas Chromatography-Flame Ionization Detection (GC-FID): This method utilizes a flame to ionize organic compounds as they elute from the GC column. The resulting current is proportional to the mass of carbon atoms entering the flame, making it a highly sensitive and universally responsive detector for hydrocarbons. GC-FID is known for its robustness, wide linear range, and cost-effectiveness, rendering it a workhorse for routine quantitative analysis.[1]

Gas Chromatography-Mass Spectrometry (GC-MS): This technique pairs the superior separation capabilities of GC with the powerful identification and quantification abilities of a mass spectrometer. As compounds elute from the column, they are ionized, and the resulting fragments are sorted by their mass-to-charge ratio. This process provides a unique mass spectrum, or "fingerprint," for each compound, offering exceptional specificity. For quantification, GC-MS can be operated in two modes: full scan, which captures the entire mass spectrum, or Selected Ion Monitoring (SIM), which focuses only on specific ion fragments of the target analyte, dramatically increasing sensitivity.[2][3]

Quantitative Performance Data

The selection of an analytical method often depends on its quantitative performance. The following table summarizes typical validation parameters for the analysis of long-chain hydrocarbons by GC-FID and GC-MS. While specific data for this compound may vary slightly, these values provide a representative benchmark.

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.999[4][5]> 0.999[3]
Limit of Detection (LOD) ~0.2 - 3.0 µg/mL~0.05 - 0.5 µg/mL (SIM mode)
Limit of Quantification (LOQ) ~0.6 - 10.0 µg/mL~0.15 - 1.5 µg/mL (SIM mode)
Accuracy (% Recovery) 95 - 105%98 - 102%[3]
Precision (%RSD) < 5%< 3%[3]
Specificity Moderate (based on retention time)High (based on mass spectrum)[3]

Note: LOD and LOQ values are estimates based on performance data for similar long-chain hydrocarbons and fatty acids.[6][7] Actual limits depend heavily on instrument sensitivity and matrix effects.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the quantification of this compound.

Protocol 1: Quantification by GC-FID

This protocol is designed for the routine quantification of this compound in relatively clean sample matrices.

  • Standard & Sample Preparation:

    • Prepare a 1000 µg/mL stock solution of this compound in high-purity n-hexane.

    • Create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL) by serial dilution of the stock solution.

    • Dilute unknown samples with n-hexane to fall within the calibration range.

  • Instrumentation & Conditions:

    • System: Gas Chromatograph with FID.

    • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

    • Injection: 1 µL, Split mode (e.g., 50:1 ratio).

    • Inlet Temperature: 280 °C.[8]

    • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 10 minutes.

    • Detector Temperature: 300 °C.[8]

  • Data Analysis:

    • Identify the this compound peak in chromatograms based on retention time matching with the standards.

    • Generate a linear calibration curve by plotting peak area versus concentration.

    • Quantify this compound in unknown samples using the regression equation from the calibration curve.

Protocol 2: Quantification by GC-MS

This protocol is ideal for samples requiring high specificity for unambiguous identification or for quantifying trace levels of this compound.

  • Standard & Sample Preparation:

    • Follow the same procedure as described for the GC-FID protocol. For trace analysis, the concentration range of calibration standards may need to be lower.

  • Instrumentation & Conditions:

    • System: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column & Carrier Gas: Same as GC-FID protocol.

    • Injection & Inlet Temp: Same as GC-FID protocol.

    • Oven Program: Same as GC-FID protocol.

    • MS Transfer Line Temp: 290 °C.

    • Ion Source Temp: 230 °C.[2]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 69, 83, 97; quantifier ion to be determined from a full scan spectrum of a pure standard).

  • Data Analysis:

    • Confirm the identity of this compound by both retention time and the presence of the selected ions.

    • Generate a calibration curve using the peak area of the primary quantifier ion.

    • Calculate the concentration in unknown samples using the calibration curve.

Mandatory Visualizations

Diagrams illustrating the experimental and logical workflows provide a clear overview for planning and execution.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Stock Prepare Stock Solution Cal Create Calibration Standards Stock->Cal Inject Inject into GC System Cal->Inject Sample Dilute Unknown Sample Sample->Inject Separate Separation on Column Inject->Separate Detect Detection (FID or MS) Separate->Detect Identify Peak Identification Detect->Identify Integrate Peak Integration Identify->Integrate Curve Generate Calibration Curve Integrate->Curve Quantify Quantify Analyte Curve->Quantify

Caption: General experimental workflow for this compound quantification.

G Start Start: Select Quantification Method Matrix Is the sample matrix complex or prone to interferences? Start->Matrix Sensitivity Is trace-level sensitivity (sub-µg/mL) required? Matrix->Sensitivity  No GCMS Use GC-MS Matrix->GCMS  Yes ID Is definitive chemical identification required? Sensitivity->ID  No Sensitivity->GCMS  Yes GCFID Use GC-FID ID->GCFID  No ID->GCMS  Yes

Caption: Decision tree for selecting an analytical method.

References

The Influence of 1-Nonadecene on Synthesized Nanoparticle Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of nanoparticles, the choice of solvent and capping agents plays a pivotal role in determining the final physicochemical properties of the nanomaterials. Among the various options, long-chain alkenes, particularly 1-Nonadecene and its close analog 1-octadecene (B91540), are frequently employed in high-temperature synthesis methods such as thermal decomposition. This guide provides a comparative analysis of the impact of this compound on the properties of synthesized nanoparticles, offering insights for researchers, scientists, and drug development professionals.

This compound in Nanoparticle Synthesis: A Dual Role

This compound (C₁₉H₃₈) is a long-chain alkene that can function as both a high-boiling-point solvent and a capping agent during nanoparticle formation. Its primary roles include:

  • Solvent: Providing a medium for the thermal decomposition of organometallic precursors at elevated temperatures, typically between 200°C and 350°C.

  • Capping Agent: Adsorbing to the surface of newly formed nanoparticles, which helps to control their growth, prevent aggregation, and provide colloidal stability. The long hydrocarbon chain provides steric hindrance, keeping the particles separated.

Comparative Analysis of Nanoparticle Properties

The selection of a solvent and capping agent directly influences key properties of the resulting nanoparticles, including size, size distribution, shape, and stability. While direct comparative studies on this compound are limited, data from studies using the closely related 1-octadecene can provide valuable insights.

Table 1: Impact of Solvent/Capping Agent on Nanoparticle Size and Distribution

Solvent/Capping AgentNanoparticle TypeAverage Size (nm)Size DistributionReference
1-Octadecene Iron Oxide15 ± 2Narrow[Fictionalized Data]
Oleic Acid/Oleylamine (B85491) Iron Oxide12 ± 3Broader[Fictionalized Data]
Trioctylphosphine Oxide (TOPO) CdSe5 ± 0.5Very Narrow[Fictionalized Data]
n-Octadecane (Saturated Alkane) Iron Oxide18 ± 5Broad[Fictionalized Data]

Note: The data in this table is illustrative and based on typical results reported in the literature for similar systems. Direct quantitative comparisons involving this compound are scarce.

Key Observations:

  • Size Control: Long-chain alkenes like 1-octadecene can facilitate good control over nanoparticle size, often resulting in a narrow size distribution. This is attributed to their ability to stabilize nanoparticle growth.

  • Alternative Capping Agents: The use of dedicated capping agents like oleic acid and oleylamine can lead to smaller nanoparticles, though sometimes with a broader size distribution.

  • Saturated vs. Unsaturated Solvents: A significant drawback of using unsaturated alkenes like 1-octadecene (and likely this compound) is their tendency to polymerize at high temperatures. This polymerization can lead to impurities in the final nanoparticle product that are difficult to remove. In contrast, saturated alkanes like n-octadecane do not polymerize, offering a purer synthetic environment, although they may provide less control over particle morphology.

Experimental Protocols

Detailed methodologies are crucial for reproducible nanoparticle synthesis. Below are representative protocols for the thermal decomposition synthesis of iron oxide nanoparticles using a long-chain alkene as the solvent.

Synthesis of Iron Oxide Nanoparticles in 1-Octadecene

Objective: To synthesize monodisperse iron oxide nanoparticles via thermal decomposition of an iron-oleate precursor.

Materials:

Procedure:

  • Preparation of Iron-Oleate Precursor:

    • Dissolve iron(III) chloride hexahydrate and sodium oleate in a mixture of ethanol, distilled water, and hexane.

    • Heat the mixture to 70°C and stir for four hours.

    • Separate the upper organic layer containing the iron-oleate complex and wash it with distilled water multiple times.

    • Evaporate the hexane to obtain the iron-oleate precursor.

  • Thermal Decomposition:

    • Mix the iron-oleate precursor with 1-octadecene and oleic acid in a three-neck flask.

    • Heat the mixture to 320°C under a nitrogen atmosphere with vigorous stirring.

    • Maintain the temperature for 30 minutes.

    • Cool the reaction mixture to room temperature.

  • Purification:

    • Add ethanol to the cooled solution to precipitate the nanoparticles.

    • Separate the nanoparticles by centrifugation.

    • Wash the nanoparticles with ethanol multiple times to remove excess reagents.

    • Disperse the final nanoparticle product in a nonpolar solvent like hexane.

Visualizing the Synthesis Workflow

The following diagrams illustrate the general workflow for nanoparticle synthesis and the logical relationship between synthesis parameters and nanoparticle properties.

Nanoparticle_Synthesis_Workflow cluster_precursor Precursor Preparation cluster_synthesis Synthesis cluster_purification Purification Precursors Organometallic Precursors (e.g., Iron-Oleate) Heating Heating to High Temperature (e.g., 320°C) Precursors->Heating Solvent Solvent (this compound) Solvent->Heating Capping_Agent Capping Agent (e.g., Oleic Acid) Capping_Agent->Heating Decomposition Thermal Decomposition Heating->Decomposition Nucleation_Growth Nucleation & Growth Decomposition->Nucleation_Growth Precipitation Precipitation (with Ethanol) Nucleation_Growth->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Washing Washing Centrifugation->Washing Final_Product Dispersed Nanoparticles Washing->Final_Product

Caption: Workflow for thermal decomposition synthesis of nanoparticles.

Synthesis_Parameters_Impact cluster_params Synthesis Parameters cluster_props Nanoparticle Properties Solvent Solvent Type (e.g., this compound) Size Size Solvent->Size Shape Shape Solvent->Shape Stability Colloidal Stability Solvent->Stability Purity Purity Solvent->Purity Temperature Reaction Temperature Temperature->Size Distribution Size Distribution Temperature->Distribution Time Reaction Time Time->Size Precursor_Conc Precursor Concentration Precursor_Conc->Size Precursor_Conc->Distribution Capping_Agent_Type Capping Agent Capping_Agent_Type->Size Capping_Agent_Type->Shape Capping_Agent_Type->Stability

Caption: Influence of synthesis parameters on nanoparticle properties.

Conclusion and Recommendations

This compound, and by extension other long-chain alkenes, are effective solvents for the synthesis of high-quality nanoparticles via thermal decomposition, offering good control over particle size and dispersity. However, researchers must be aware of the potential for solvent polymerization at high temperatures, which can introduce impurities.

Recommendations for Researchers:

  • Alternative Solvents: For applications requiring very high purity, consider using saturated alkanes (e.g., n-octadecane) as an alternative to alkenes to avoid polymerization.

  • Thorough Characterization: Always perform thorough characterization of synthesized nanoparticles to assess not only size and shape but also the presence of any polymeric byproducts, for instance by using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Optimization of Parameters: Systematically optimize reaction parameters such as temperature, time, and precursor concentration to achieve the desired nanoparticle properties.

Comparative Thermal Stability of 1-Nonadecene and Other High-Boiling Solvents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a high-boiling solvent with optimal thermal stability is critical for ensuring the integrity and reproducibility of experimental and manufacturing processes. This guide provides a comparative analysis of the thermal stability of 1-Nonadecene (B90666) against other commonly used high-boiling solvents: Squalane, Dioctyl Phthalate (DOP), and Silicone Oil (Polydimethylsiloxane).

This document presents a summary of their thermal decomposition properties, detailed experimental protocols for thermal analysis, and visualizations to aid in the selection process. The data compiled herein is sourced from publicly available literature and safety data sheets.

Comparative Data on Thermal Stability

The thermal stability of these high-boiling solvents was evaluated based on their onset of decomposition temperature as determined by Thermogravimetric Analysis (TGA). This method measures the change in mass of a substance as a function of temperature in a controlled atmosphere. The onset temperature of decomposition is a critical parameter indicating the temperature at which the material starts to degrade.

SolventChemical StructureBoiling Point (°C)Onset of Decomposition (°C)Key Characteristics
This compound C₁₉H₃₈329~170 (estimated)¹Long-chain alpha-olefin, providing a defined chemical structure.
Squalane C₃₀H₆₂~350>200A saturated hydrocarbon, known for its high stability and inertness.
Dioctyl Phthalate (DOP) C₂₄H₃₈O₄385~220 - 340A common plasticizer, its thermal stability can be influenced by purity.
Silicone Oil (PDMS) (C₂H₆OSi)ₙVaries with molecular weight~280 - 350A polymer with a siloxane backbone, offering a wide range of viscosities and good thermal stability.[1][2]

¹Note: Experimental TGA data for this compound was not directly available. The estimated onset of decomposition is based on the TGA data for n-eicosane (B1172931) (a C20 alkane), which shows an initial mass loss at approximately 170°C. The presence of a double bond in this compound may slightly decrease its thermal stability compared to its alkane counterpart.

Experimental Protocols

A standardized method for determining the thermal stability of these solvents is Thermogravimetric Analysis (TGA). The following is a generalized protocol based on established methodologies.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset of decomposition temperature and degradation profile of high-boiling solvents.

Apparatus:

  • Thermogravimetric Analyzer (TGA) equipped with a high-precision balance and a furnace capable of reaching at least 600°C.

  • Sample pans (e.g., alumina, platinum).

  • Inert gas supply (e.g., Nitrogen, Argon) with a flow controller.

Procedure:

  • Sample Preparation: A small, representative sample of the solvent (typically 5-10 mg) is accurately weighed and placed into a clean, tared TGA sample pan.

  • Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove any volatile impurities.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition. This is often determined by the intersection of the baseline with the tangent of the steepest mass loss segment.

Visualization of TGA Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_results Data Analysis A Weigh 5-10 mg of Solvent B Place in TGA Pan A->B C Load Sample into TGA B->C D Purge with Inert Gas C->D E Heat at Constant Rate (e.g., 10°C/min) D->E F Record Mass vs. Temperature E->F G Generate TGA Curve F->G H Determine Onset of Decomposition G->H

A simplified workflow for Thermogravimetric Analysis (TGA).

Signaling Pathways and Logical Relationships

The selection of a suitable high-boiling solvent often involves considering the trade-offs between thermal stability and other physical properties. The following diagram illustrates the logical relationship between key solvent properties and their impact on experimental suitability.

Solvent_Selection A High Boiling Point B Low Volatility A->B D Reduced Sample Evaporation B->D C High Thermal Stability E Minimal Thermal Degradation C->E F Consistent Reaction Conditions D->F E->F G High Experimental Reliability F->G

Logical flow for selecting a high-boiling solvent.

This guide provides a foundational comparison of the thermal stability of this compound and other high-boiling solvents. For critical applications, it is strongly recommended to perform in-house TGA analysis on specific lots of solvents to obtain precise thermal stability data.

References

Unveiling Trace Impurities in Commercial 1-Nonadecene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. In the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical entities, even trace impurities in starting materials like 1-Nonadecene can have significant impacts on reaction kinetics, product yield, and the final product's safety and efficacy. This guide provides a comparative analysis of trace impurities in commercial-grade this compound, supported by detailed experimental protocols for their identification and quantification.

This compound, a long-chain alpha-olefin, is a key building block in various chemical syntheses. Its commercial production, primarily through the oligomerization of ethylene (B1197577), can introduce a variety of trace impurities.[1][2][3] The nature and concentration of these impurities can vary between manufacturers and even between different batches from the same supplier. Understanding the potential impurity profile is therefore crucial for process development and quality control.

Comparative Analysis of Impurity Profiles

While specific impurity profiles are proprietary to manufacturers and not always publicly disclosed on certificates of analysis, a general understanding of potential impurities can be derived from the manufacturing process. The primary impurities in commercial-grade this compound can be categorized as follows:

  • Isomers: During the ethylene oligomerization process, side reactions can lead to the formation of various C19 isomers.[4] These include internal olefins (e.g., 2-nonadecene, 9-nonadecene) and branched olefins (vinylidenes).[5]

  • Saturated Hydrocarbons: Incomplete reaction or the presence of alkanes in the ethylene feedstock can result in the presence of the corresponding saturated hydrocarbon, nonadecane.

  • Other Olefins: The oligomerization process can sometimes produce a distribution of alpha-olefins with varying chain lengths. Therefore, shorter and longer chain alpha-olefins (e.g., 1-octadecene, 1-eicosene) may be present as minor impurities.

  • Oxidation Products: Exposure to air during production or storage can lead to the formation of oxidation products such as aldehydes, ketones, and epoxides.

  • Residual Solvents and Catalysts: Trace amounts of solvents or catalyst residues from the manufacturing and purification processes may also be present.[6]

The following table provides a hypothetical comparison of impurity levels that might be expected in different grades of this compound. These values are illustrative and should be confirmed by lot-specific analysis.

Impurity ClassPotential ImpuritiesStandard Grade (≥98%) Typical Concentration (%)High Purity Grade (>99.0% GC) Typical Concentration (%)
Isomers Internal Olefins (e.g., cis/trans-2-Nonadecene)0.5 - 1.5< 0.5
Branched Olefins (e.g., Vinylidene isomers)0.2 - 0.8< 0.2
Saturated Hydrocarbons Nonadecane0.1 - 0.5< 0.1
Other Olefins 1-Octadecene, 1-Eicosene0.1 - 0.3< 0.1
Oxidation Products Aldehydes, Ketones< 0.1< 0.05
Residual Solvents Toluene, Heptane< 0.05< 0.01

Experimental Protocols for Trace Impurity Analysis

The primary analytical technique for the identification and quantification of volatile and semi-volatile trace impurities in this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]

Sample Preparation

Proper sample preparation is critical to avoid contamination and ensure accurate results.[9]

  • Solvent Selection: Use a high-purity, volatile solvent that is compatible with the GC column and does not co-elute with the analytes of interest. Hexane or dichloromethane (B109758) are suitable choices.

  • Sample Dilution: Accurately weigh a sample of this compound and dilute it with the chosen solvent to a final concentration of approximately 1 mg/mL. This concentration may need to be adjusted based on the sensitivity of the instrument.

  • Filtration: If any particulate matter is visible, filter the sample solution through a 0.22 µm PTFE syringe filter to prevent column contamination.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following parameters provide a starting point for the analysis of trace impurities in this compound and should be optimized for the specific instrument and impurities of interest.

Table of GC-MS Parameters:

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature280 °C
Injection Volume1 µL
Injection ModeSplit (split ratio 50:1) or Splitless for trace analysis
Oven Temperature ProgramInitial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-550
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification of known impurities
Data Analysis and Quantification
  • Identification: Impurities are identified by comparing their mass spectra with reference spectra in a library (e.g., NIST) and by their retention times relative to the main this compound peak.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using certified reference standards of the identified impurities. The concentration of each impurity is determined by comparing its peak area to the calibration curve. The area percent normalization method can be used for a semi-quantitative estimation when reference standards are not available.

Workflow and Pathway Diagrams

To visualize the analytical process, the following diagrams illustrate the experimental workflow and a conceptual signaling pathway for impurity analysis.

Experimental_Workflow Experimental Workflow for this compound Impurity Analysis cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dilution Dilution to ~1 mg/mL Sample->Dilution Solvent High Purity Solvent (e.g., Hexane) Solvent->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration GC_Injection GC Injection Filtration->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Peak_Integration->Quantification Report Impurity Report Library_Search->Report Quantification->Report

Caption: Workflow for the analysis of trace impurities in this compound.

Signaling_Pathway Conceptual Pathway of Impurity Identification Analyte This compound + Impurities Separation GC Separation (Retention Time) Analyte->Separation Injection Ionization Electron Ionization Separation->Ionization Elution Fragmentation Molecular Fragmentation Ionization->Fragmentation Mass_Analysis Mass Analyzer (m/z Ratio) Fragmentation->Mass_Analysis Detection Detector Mass_Analysis->Detection Data_System Data System Detection->Data_System Signal Identification Impurity Identification Data_System->Identification Data Processing

Caption: Conceptual pathway for impurity identification using GC-MS.

By implementing robust analytical methods, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes. This guide provides a foundational framework for the analysis of trace impurities in commercial-grade this compound, empowering researchers to make informed decisions in their procurement and quality control processes.

References

Performance Benchmarking of Catalysts for 1-Nonadecene Polymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of catalyst performance for the polymerization of long-chain α-olefins, with a specific focus on data relevant to 1-nonadecene (B90666). Due to a scarcity of publicly available data directly pertaining to this compound, this guide leverages experimental results from the polymerization of a closely related monomer, 1-octadecene (B91540), to provide a valuable performance benchmark. The primary catalyst classes discussed are metallocenes, which are known for producing polymers with well-defined microstructures and narrow molecular weight distributions.[1]

Comparative Performance of Metallocene Catalysts

The performance of various metallocene catalysts in the polymerization of 1-octadecene is summarized in Table 1. This data, adapted from a study on 1-octadecene polymerization, offers insights into the expected catalytic activity and the properties of the resulting poly(this compound).[1] The catalysts evaluated include rac-Et(Ind)₂ZrCl₂/MAO, rac-Me₂Si(Ind)₂ZrCl₂/MAO, rac-Et(2-Me-Ind)₂ZrCl₂/MAO, and Ph₂C(Flu)(Cp)ZrCl₂/MAO.[1]

Catalyst SystemCatalytic Activity (kg polymer / (mol Zr · h))Polymer Yield (%)Molecular Weight (Mₙ) ( g/mol )Polydispersity Index (PDI) (Mₙ/Mₙ)Polymer Microstructure
rac-Et(Ind)₂ZrCl₂/MAOHigh---Isotactic
rac-Me₂Si(Ind)₂ZrCl₂/MAOHigh---Isotactic
rac-Et(2-Me-Ind)₂ZrCl₂/MAOModerate---Isotactic
Ph₂C(Flu)(Cp)ZrCl₂/MAOLow-Highest-Mainly Syndiotactic (with stereo-errors)

Note: Specific quantitative values for polymer yield, molecular weight, and PDI were not provided in the source material, but qualitative comparisons were made.[1]

Key Observations from Catalyst Performance

From the data on 1-octadecene polymerization, several key trends can be observed that are likely applicable to this compound:

  • Activity: The rac-Et(Ind)₂ZrCl₂/MAO and rac-Me₂Si(Ind)₂ZrCl₂/MAO systems demonstrated the highest catalytic activities.[1]

  • Molecular Weight: The Ph₂C(Flu)(Cp)ZrCl₂/MAO catalyst, despite its lower activity, produced polymers with the highest molecular weights.[1]

  • Stereocontrol: The rac-ethenyl and rac-silyl-bridged indenyl catalysts yielded isotactic polymers, while the fluorenyl-based catalyst produced a predominantly syndiotactic polymer with some stereoirregularities.[1]

Experimental Protocols

The following is a generalized experimental protocol for the polymerization of long-chain α-olefins like this compound using a metallocene catalyst system. This protocol is based on standard procedures for olefin polymerization.

Materials:

  • This compound (monomer)

  • Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂ )

  • Methylaluminoxane (MAO) (cocatalyst)

  • Toluene (B28343) (solvent)

  • Methanol (for quenching)

  • Hydrochloric acid (for catalyst residue removal)

  • Nitrogen or Argon gas (inert atmosphere)

  • Schlenk line or glovebox

Procedure:

  • Reactor Setup: A glass reactor is thoroughly dried and purged with an inert gas (nitrogen or argon).

  • Solvent and Monomer Addition: Anhydrous toluene is introduced into the reactor, followed by the desired amount of this compound monomer. The solution is stirred and brought to the desired reaction temperature.

  • Cocatalyst Addition: A solution of MAO in toluene is added to the reactor.

  • Catalyst Injection: The metallocene catalyst, dissolved in a small amount of toluene, is injected into the reactor to initiate polymerization.

  • Polymerization: The reaction is allowed to proceed for a predetermined time under constant stirring and temperature.

  • Quenching: The polymerization is terminated by the addition of methanol.

  • Polymer Isolation and Purification: The polymer is precipitated, filtered, and then washed with a methanol/hydrochloric acid mixture to remove catalyst residues, followed by washing with pure methanol.

  • Drying: The resulting polymer is dried in a vacuum oven until a constant weight is achieved.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a this compound polymerization experiment.

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Analysis reactor_setup Reactor Setup (Dry & Purge) addition Addition of Solvent, Monomer, and Cocatalyst reactor_setup->addition reagent_prep Reagent Preparation (Monomer, Solvent, Catalyst, Cocatalyst) reagent_prep->addition initiation Catalyst Injection (Initiation) addition->initiation polymerization Polymerization Reaction (Controlled Temperature & Time) initiation->polymerization quenching Quenching (e.g., with Methanol) polymerization->quenching isolation Polymer Isolation & Purification quenching->isolation drying Drying isolation->drying characterization Polymer Characterization (e.g., GPC, NMR, DSC) drying->characterization

Caption: General workflow for this compound polymerization.

References

A Comparative Guide to Inter-Laboratory Analysis of 1-Nonadecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-Nonadecene. While specific inter-laboratory comparison studies for this compound are not publicly available, this document outlines the common analytical techniques and their performance characteristics based on data from structurally similar long-chain hydrocarbons. This allows for an objective assessment of the methods that would be employed in a hypothetical inter-laboratory study.

The accurate quantification of long-chain alkenes like this compound is crucial in various fields, including drug development, environmental monitoring, and food safety.[1] The selection of an appropriate analytical method is critical and depends on factors such as the sample matrix, required sensitivity, and the availability of instrumentation.[2] Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the predominant techniques for such analyses.[3]

Data Presentation: Performance of Analytical Methods

The following table summarizes the typical performance characteristics of validated analytical methods for the quantification of long-chain hydrocarbons, which are analogous to this compound. These parameters are essential for evaluating the reliability and suitability of a method for its intended purpose.[4]

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD)
Linearity (R²) ≥ 0.999[2]> 0.99[5]≥ 0.998[2]
Range 1 - 500 µg/mL[2]Not specified[5]5 - 1000 µg/mL[2]
Limit of Detection (LOD) 0.3 µg/mL[2]Not specified1.5 µg/mL[2]
Limit of Quantification (LOQ) 1.0 µg/mL[2]Not specified5.0 µg/mL[2]
Accuracy (% Recovery) 98 - 102%[2]Not specified97 - 103%[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are typical experimental protocols for the analysis of this compound using GC-FID and GC-MS.

1. Gas Chromatography-Flame Ionization Detection (GC-FID)

  • Principle: This technique separates volatile and semi-volatile compounds in a sample, which are then detected by a flame ionization detector. GC-FID is a robust and widely used method for quantifying hydrocarbons.[2]

  • Sample Preparation:

    • Accurately weigh or measure the sample into a volumetric flask.

    • Dissolve and dilute the sample with a suitable organic solvent (e.g., hexane, heptane) to a concentration within the calibration range.

    • If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate this compound.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for separating long-chain hydrocarbons.[6]

    • Injector Temperature: 250 °C to 280 °C.

    • Oven Temperature Program: An initial temperature of around 100°C, held for 1-2 minutes, followed by a temperature ramp of 10-20°C per minute to a final temperature of 300-320°C, which is then held for 5-10 minutes.[6]

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Detector Temperature: 280 °C.

  • Data Analysis:

    • A calibration curve is created by plotting the peak area of this compound standards against their concentrations.

    • The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.[2]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and selectivity.[6]

  • Sample Preparation: The sample preparation protocol is similar to that for GC-FID.

  • Chromatographic and Spectrometric Conditions:

    • GC Conditions: Similar to GC-FID.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV.

    • Data Acquisition: Data can be acquired in full scan mode for compound identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[6]

  • Data Analysis: Quantification is typically performed by integrating the area of a characteristic ion peak of this compound and comparing it to a calibration curve.

Visualizations

The following diagrams illustrate the general workflow for the analysis of this compound and a decision-making process for selecting an appropriate analytical method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Cleanup Sample Cleanup (if necessary) Extraction->Cleanup Injection GC or HPLC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID, MS, ELSD) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Quantification->Report

Caption: General experimental workflow for this compound analysis.

decision_tree start Start: Need to quantify this compound matrix What is the sample matrix? start->matrix sensitivity Is high sensitivity required? matrix->sensitivity Simple/Clean hplc_elsd Consider HPLC-ELSD matrix->hplc_elsd Complex/Non-volatile confirmation Is structural confirmation needed? sensitivity->confirmation No gc_ms Use GC-MS sensitivity->gc_ms Yes gc_fid Use GC-FID confirmation->gc_fid No confirmation->gc_ms Yes

Caption: Decision tree for selecting an analytical method.

References

Comparative Guide to the Validation of Analytical Methods for 1-Nonadecene in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the determination of 1-Nonadecene in environmental matrices. It is intended for researchers, scientists, and professionals in drug development and environmental monitoring. The document outlines a primary gas chromatography-mass spectrometry (GC-MS) method applicable to soil, sediment, and water samples, and compares it with an alternative headspace gas chromatography (HS-GC) method for water samples.

The selection of an appropriate analytical method is contingent on the specific environmental matrix, the required sensitivity, and the available instrumentation. This guide presents the performance characteristics of each method to aid in this selection process.

Method Performance Comparison

The following table summarizes the key performance parameters for the validated analytical methods for this compound determination. The data presented is a synthesis of typical performance characteristics for long-chain hydrocarbons analyzed by these techniques, as specific validated data for this compound is not extensively published.

Performance ParameterGC-MS Method (Soil/Sediment)GC-MS Method (Water)Alternative Method: HS-GC-FID (Water)
Limit of Detection (LOD) 0.1 - 0.5 mg/kg0.1 - 0.5 µg/L1 - 5 µg/L
Limit of Quantification (LOQ) 0.5 - 1.5 mg/kg0.5 - 1.5 µg/L5 - 15 µg/L
Linearity (R²) > 0.995> 0.995> 0.99
Accuracy (Recovery %) 85 - 110%90 - 115%80 - 105%
Precision (RSD %) < 15%< 10%< 20%
Sample Volume 5 - 10 g500 - 1000 mL10 - 20 mL
Analysis Time per Sample ~45 min~45 min~30 min

Experimental Protocols

Detailed methodologies for the primary and alternative methods are provided below. These protocols include sample preparation, extraction, and instrumental analysis steps.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is applicable for the quantification of this compound in soil, sediment, and water samples.

1. Sample Preparation

  • Soil and Sediment Samples:

    • Air-dry the samples at ambient temperature or in an oven at a temperature below 40°C to a constant weight.[1]

    • Homogenize the dried samples using a mortar and pestle.

    • Sieve the homogenized sample through a 2 mm stainless steel sieve to remove large debris.

  • Water Samples:

    • Collect water samples in clean, amber glass bottles.

    • If the sample contains particulate matter, it may be filtered through a glass fiber filter. The filter and the filtrate can be analyzed separately if required.

2. Extraction

  • Soil and Sediment (Soxhlet Extraction):

    • Weigh 10 g of the prepared soil/sediment sample into a cellulose (B213188) extraction thimble.

    • Add a suitable surrogate or internal standard to the sample.

    • Place the thimble in a Soxhlet extractor.

    • Extract the sample with 150 mL of a hexane/dichloromethane (B109758) mixture (1:1, v/v) for 8-12 hours.[2]

  • Water (Liquid-Liquid Extraction - LLE):

    • Transfer 1 L of the water sample to a 2 L separatory funnel.

    • Add a suitable surrogate or internal standard.

    • Add 60 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the pressure.

    • Allow the layers to separate and drain the organic layer into a flask.

    • Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.

    • Combine the extracts.

3. Extract Clean-up and Concentration

  • Dry the combined organic extracts by passing them through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator.

  • Further concentrate the extract to a final volume of 0.5 mL under a gentle stream of nitrogen.

4. GC-MS Instrumental Analysis

  • Gas Chromatograph Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet: Splitless mode at 280°C.

    • Oven Program: Initial temperature of 60°C for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.[3]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan for confirmation.

    • Characteristic Ions for this compound: (to be determined from a standard, likely fragments include m/z 57, 71, 85, 99).

Alternative Method: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

This method is a less sensitive but faster screening alternative for the determination of this compound in water samples.

1. Sample Preparation

  • Collect water samples in 20 mL headspace vials, leaving minimal headspace.

  • Add a salting-out agent (e.g., NaCl) to increase the volatility of the analyte.

  • Spike the sample with an appropriate internal standard.

  • Immediately seal the vials with PTFE-lined septa and aluminum caps.

2. HS-GC-FID Instrumental Analysis

  • Headspace Autosampler Conditions:

    • Incubation Temperature: 80°C.

    • Incubation Time: 20 minutes.

    • Syringe Temperature: 90°C.

    • Injection Volume: 1 mL of the headspace gas.

  • Gas Chromatograph Conditions:

    • Column: DB-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.

    • Inlet: Split mode at 250°C.

    • Oven Program: Initial temperature of 50°C for 3 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Detector: Flame Ionization Detector (FID) at 300°C.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the analysis of this compound and the logical relationship of the method validation process.

cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_hs_workflow Alternative HS-GC Workflow soil_sediment Soil/Sediment Sample (Drying, Homogenizing, Sieving) soxhlet Soxhlet Extraction (Hexane/DCM) soil_sediment->soxhlet water Water Sample (Collection, Filtration) lle Liquid-Liquid Extraction (DCM) water->lle cleanup Clean-up & Concentration (Anhydrous Na2SO4, N2 stream) soxhlet->cleanup lle->cleanup gcms GC-MS Analysis (Quantification & Confirmation) cleanup->gcms hs_prep Water Sample for HS (Vialing, Salting-out) hs_gc HS-GC-FID Analysis (Screening) hs_prep->hs_gc

Caption: Experimental workflow for this compound analysis.

cluster_validation Method Validation Parameters specificity Specificity (Interference Check) linearity Linearity & Range (Calibration Curve) specificity->linearity lod_loq LOD & LOQ (S/N Ratio or SD of Response) linearity->lod_loq accuracy Accuracy (Spiked Sample Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness (Method Parameter Variation) precision->robustness validated_method Validated Analytical Method robustness->validated_method

Caption: Logical relationship of method validation parameters.

References

Safety Operating Guide

1-Nonadecene proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 1-Nonadecene is critical to ensure laboratory safety, protect the environment, and maintain regulatory compliance. This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and effectively.

Immediate Safety and Handling

Before handling this compound, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a suitable environment.

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Eye Protection : Wear safety glasses with side shields or chemical goggles to protect against splashes.[1]

  • Skin Protection : Wear chemical-resistant gloves and a protective lab coat.[1]

  • Spill Management : In case of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material and collect it into a suitable, properly labeled container for disposal.[1]

Chemical and Physical Properties

A summary of this compound's properties is provided below. This information is crucial for its safe handling and in determining the appropriate disposal route.

PropertyValue
CAS Number 18435-45-5[2][3][4]
Molecular Formula C₁₉H₃₈[2][3][5]
Molecular Weight 266.51 g/mol [3][5][6]
Appearance Liquid
Density 0.79 g/mL at 25 °C[3]
Melting Point 23 °C[3]
Refractive Index n20/D 1.445[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must follow a structured procedure that adheres to institutional and regulatory guidelines. The legal and ethical responsibility for proper waste disposal lies with the individual who generated the waste.[7]

Step 1: Waste Characterization

The first step is to determine if the this compound waste is hazardous. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is listed by the Environmental Protection Agency (EPA) or if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[8][9]

  • While this compound is not explicitly listed as a hazardous waste, it may be considered an aspiration hazard.[5]

  • It may cause long-lasting harmful effects to aquatic life, which is a key environmental consideration.[1]

  • If mixed with other solvents or chemicals, the entire mixture must be treated as hazardous waste.

  • Consult your institution's Environmental Health and Safety (EHS) office to confirm its classification under local and state regulations.[9][10]

Step 2: Containerization and Labeling

Proper containment and labeling are crucial for safe storage and transport.

  • Select an Appropriate Container : Use a chemically compatible and leak-proof container with a secure, tightly sealed cap.[11] The container must be in good condition, free of external residue.[11]

  • Label the Container : The container must be clearly labeled as "Hazardous Waste".[11] The label should also include:

    • The full chemical name: "this compound". Avoid using abbreviations or formulas.[11]

    • The concentration and composition if it is a mixture.

    • The date accumulation started.

    • The name of the principal investigator or lab group.

Step 3: Segregation and Safe Storage

Store the waste container in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[11]

  • Incompatible Materials : this compound is incompatible with strong oxidizing agents.[1] Ensure the waste container is stored separately from these materials to prevent hazardous reactions.

  • Storage Conditions : Keep containers in a cool, dry, and well-ventilated location.[1] Store at room temperature.[1]

  • Container Management : Keep waste containers closed at all times except when adding waste.[11] Do not overfill containers.[12]

Step 4: Arrange for Professional Disposal

Hazardous waste cannot be disposed of in regular trash or poured down the sanitary sewer.[13][14]

  • Contact EHS : Schedule a waste pickup with your institution's EHS office or designated hazardous waste management provider.

  • Manifesting : Hazardous waste shipments are tracked from "cradle-to-grave" using a Uniform Hazardous Waste Manifest.[10][13] This ensures the waste is transported to and disposed of at a permitted hazardous waste facility.[13]

  • Empty Containers : An empty container that held this compound should be triple-rinsed with a suitable solvent.[12] The rinsate must be collected and treated as hazardous waste.[12][14] Once cleaned, the container can be disposed of as regular waste or recycled, after defacing the original label.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow start Waste this compound Generated characterize Step 1: Characterize Waste (Consult SDS & EHS Office) start->characterize containerize Step 2: Select Compatible Container characterize->containerize label Label Container: 'Hazardous Waste' 'this compound' Date & PI Name containerize->label segregate Step 3: Segregate & Store Safely (Away from Oxidizers) label->segregate contact_ehs Step 4: Schedule Pickup (Contact EHS Office) segregate->contact_ehs disposal Waste collected by Licensed Professional contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.